[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Description
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Properties
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-13(6-7-15-10)12-4-2-11(3-5-12)9-14(16)17/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQVNYTDUMFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of Pyridinylphenylacetic Acid Derivatives for Drug Development
A Senior Application Scientist's Field-Proven Insights into [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid and a Close Structural Analogue
For: Researchers, scientists, and drug development professionals.
Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its fundamental physical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic potential. This guide provides an in-depth technical overview of the core physicochemical properties of pyridinylphenylacetic acid derivatives, a class of compounds with significant therapeutic interest. Due to the limited available data on the specific molecule, "this compound," this whitepaper will focus on its close structural analogue, (4-Pyridin-2-yl-phenyl)-acetic acid (CAS 51061-67-7) , to provide a framework for characterization. The principles and methodologies detailed herein are broadly applicable to novel compounds within this chemical class.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
In the fast-paced environment of drug discovery, the adage "fail early, fail cheap" is a guiding principle. A significant number of promising drug candidates falter during development due to suboptimal physicochemical properties.[1] Early and accurate characterization of a compound's physical attributes is therefore not merely a data collection exercise; it is a critical step in risk mitigation and rational drug design. Properties such as melting point, solubility, and pKa provide a foundational understanding of a molecule's developability, influencing everything from formulation strategies to its ultimate bioavailability.
The target compound of this guide, this compound, is a novel entity with limited publicly available data. However, its structural motifs—a substituted pyridine ring linked to a phenylacetic acid core—are prevalent in numerous biologically active molecules.[2] To provide a valuable and practical technical resource, this guide will center on the well-documented analogue, (4-Pyridin-2-yl-phenyl)-acetic acid. By examining this analogue, we can establish a robust experimental framework for researchers working on similar novel compounds.
Core Physicochemical Properties of (4-Pyridin-2-yl-phenyl)-acetic acid
| Property | Value | Source |
| Chemical Name | 2-(4-(Pyridin-2-yl)phenyl)acetic acid | PubChem[3] |
| CAS Number | 51061-67-7 | Chem-Impex[2] |
| Molecular Formula | C₁₃H₁₁NO₂ | Chem-Impex[2] |
| Molecular Weight | 213.23 g/mol | PubChem[3] |
| Appearance | Brown solid | Chem-Impex[2] |
| Purity | ≥ 95% (Assay) | Chem-Impex[2] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[2] |
| Computed XLogP3-AA | 2.1 | PubChem[3] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Computed Rotatable Bond Count | 3 | PubChem[3] |
| Computed Topological Polar Surface Area | 50.2 Ų | PubChem[3] |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard, field-proven methodologies for determining the critical physical properties of a novel compound like (4-Pyridin-2-yl-phenyl)-acetic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific principles at play.
Melting Point Determination
Scientific Rationale: The melting point of a solid crystalline compound is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. This property is crucial for quality control and for understanding the solid-state stability of the active pharmaceutical ingredient (API).
Methodology: Capillary Melting Point Determination
This is a widely used and accessible method for determining the melting point of a solid.[4]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is unknown, a rapid initial heating can be performed to get an estimate.
-
For an accurate measurement, heat at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical determinant of a drug's oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[5]
Methodology: Kinetic Solubility Assay by Shake-Flask Method with UV-Vis Spectroscopy
This method provides a rapid assessment of a compound's solubility, making it suitable for early-stage drug discovery.[6][7]
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
-
Calibration Curve Generation:
-
Prepare a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Measure the UV absorbance of each dilution at the compound's λ_max (wavelength of maximum absorbance).
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Solubility Measurement:
-
Add an excess of the solid compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, filter the solution through a 0.45 µm filter to remove any undissolved solid.
-
Measure the UV absorbance of the clear filtrate.
-
-
Concentration Determination:
-
Use the calibration curve to determine the concentration of the dissolved compound in the filtrate. This concentration represents the kinetic solubility.
-
Workflow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic aqueous solubility of a compound.
pKa Determination
Scientific Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its ionization state at a given pH. The ionization state significantly influences a drug's solubility, permeability across biological membranes, and binding to its target.[8]
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9][10]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low). A typical concentration is around 1 mM.[9]
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
-
Titration:
-
For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).
-
Alternatively, the pKa can be determined from the first derivative of the titration curve (ΔpH/ΔV), where the peak corresponds to the equivalence point. The pKa is the pH at half the volume of the equivalence point.
-
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining the pKa of a compound using potentiometric titration.
Conclusion: Integrating Physicochemical Data into Drug Development
The physicochemical properties of a compound like (4-Pyridin-2-yl-phenyl)-acetic acid are not merely isolated data points but rather interconnected parameters that collectively predict its behavior as a potential drug. A high melting point may suggest good solid-state stability but could also correlate with poor solubility. The interplay between pKa and solubility will dictate the optimal pH for formulation and the likely site of absorption in the gastrointestinal tract.
For researchers working on novel compounds such as this compound, the methodologies and principles outlined in this guide provide a robust framework for early-stage characterization. By systematically determining these core physical properties, scientists can make more informed decisions, identify potential liabilities early, and ultimately increase the probability of success in the challenging journey of drug development.
References
-
Hussain Lone, I., Zaman Khan, K., & Fozdar, B. I. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Medicinal Chemistry Research, 22(11), 5471–5482. [Link]
- Supporting Information. (n.d.). Yellow solid. mp = 199.6oC – 201.7oC.
-
Wikipedia. (2023, December 27). Phenylacetic acid. In Wikipedia. [Link]
-
PubChem. (n.d.). 4-(4'-Pyridyl)phenylacetic acid. Retrieved January 22, 2026, from [Link]
- Diaconeasa, Z., & Leopold, N. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
-
PubChem. (n.d.). (4-Pyridin-2-YL-phenyl)-acetic acid. Retrieved January 22, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 22, 2026, from [Link]
-
University of Calgary. (n.d.). Experiment 1 - Melting Points. Retrieved January 22, 2026, from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 22, 2026, from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved January 22, 2026, from [Link]
- Aitipamula, S., & Chow, P. S. (2013). Cocrystallization with flufenamic acid: Comparison of physicochemical properties of two pharmaceutical cocrystals. Crystal Growth & Design, 13(9), 3899-3907.
-
Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved January 22, 2026, from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved January 22, 2026, from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 793-800. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. (4-Pyridin-2-YL-phenyl)-acetic acid | C13H11NO2 | CID 504301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. inventivapharma.com [inventivapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-Depth Technical Guide to [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid: A Compound Awaiting Full Characterization
Foreword for the Research Community:
The landscape of drug discovery and materials science is perpetually expanding, driven by the synthesis and characterization of novel molecular entities. One such compound of interest is [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, a molecule possessing the structural hallmarks of a potentially valuable building block. Its architecture, featuring a substituted pyridine ring linked to a phenylacetic acid moiety, suggests intriguing possibilities for applications in medicinal chemistry and materials science. Phenylacetic acid derivatives are known to be versatile intermediates in the synthesis of pharmaceuticals.
This technical guide is designed for researchers, scientists, and professionals in drug development. However, a comprehensive search of the current scientific literature and chemical databases reveals a notable absence of detailed experimental data for this compound. While information on analogous structures is available, the specific characterization of this compound remains to be publicly documented.
Therefore, this guide will adopt a predictive and methodological framework. It will outline the logical synthetic pathways and the essential analytical techniques that would be employed for the comprehensive characterization of this molecule. This document will serve as a foundational roadmap for researchers aiming to synthesize and characterize this compound, thereby contributing novel data to the scientific community.
Proposed Synthesis and Purification Strategy
The synthesis of this compound can be logically approached through a multi-step sequence, culminating in the formation of the target biaryl system and subsequent functional group manipulation. A highly plausible and widely utilized method for constructing the C-C bond between the phenyl and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.
Retrosynthetic Analysis
A retrosynthetic approach to this compound suggests a disconnection at the bond between the phenyl and pyridine rings. This leads to two key synthons: a 4-substituted phenylacetic acid derivative and a 2-methyl-4-substituted pyridine. For a Suzuki coupling, one partner would be a boronic acid (or ester) and the other a halide.
Proposed Synthetic Workflow
The proposed synthesis would likely proceed via the coupling of a commercially available 4-bromophenylacetic acid ester with a 2-methyl-4-pyridinylboronic acid derivative, followed by hydrolysis of the ester to yield the final carboxylic acid.
Figure 1. Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetate via Suzuki-Miyaura Coupling
-
To a degassed solution of ethyl 4-bromophenylacetate (1.0 eq) and 2-methyl-4-pyridinylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio) is added a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
A base, typically sodium carbonate (2.0 eq), is added to the mixture.
-
The reaction mixture is heated to reflux (e.g., 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a specified time (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetate.
Protocol 2: Hydrolysis to this compound
-
The purified ethyl [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetate (1.0 eq) is dissolved in a mixture of methanol and water.
-
An aqueous solution of a base such as sodium hydroxide or lithium hydroxide (e.g., 2.0 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).
-
The methanol is removed under reduced pressure, and the remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
Structural Elucidation and Physicochemical Characterization
Once synthesized and purified, a comprehensive characterization of the compound is imperative to confirm its identity, purity, and properties. The following analytical techniques are standard for a thorough characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique will provide information on the number of different types of protons and their chemical environments. Expected signals would include those for the methyl group on the pyridine ring, the methylene protons of the acetic acid moiety, and distinct aromatic protons on both the phenyl and pyridine rings. The coupling patterns and integration values will be crucial for structural confirmation.
-
¹³C NMR: This will identify the number of non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons of both rings.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign proton and carbon signals and to confirm the connectivity between the different structural fragments of the molecule.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is essential to determine the accurate mass of the molecule and to confirm its elemental composition. The observed molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated exact mass of C₁₄H₁₃NO₂.
Infrared (IR) Spectroscopy:
-
IR spectroscopy will be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations from the aromatic rings.
Physicochemical Properties
The following table outlines the key physicochemical properties that should be determined experimentally.
| Property | Analytical Method | Expected Significance |
| Melting Point | Melting Point Apparatus | A sharp melting point range is indicative of high purity. |
| Solubility | Visual inspection in various solvents | Important for selecting appropriate solvents for reactions, purification, and biological assays. |
| pKa | Potentiometric titration or UV-Vis spectroscopy | Provides information on the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which is crucial for understanding its behavior in biological systems. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the final compound. |
Crystallographic Analysis
Single-Crystal X-ray Diffraction:
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous confirmation of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Data Interpretation Framework
The following diagram illustrates the logical workflow for the characterization process, from the purified compound to the final structural confirmation and data reporting.
Figure 2. Workflow for the comprehensive characterization of the title compound.
Conclusion and Future Directions
While a detailed experimental characterization of this compound is not yet available in the public domain, this guide provides a robust framework for its synthesis and comprehensive analysis. The successful execution of the proposed synthetic and analytical protocols will not only furnish the scientific community with valuable new data but also enable further exploration of this compound's potential applications. Researchers who undertake this work are encouraged to publish their findings to fill the current knowledge gap and to facilitate future research in this area. The potential of this molecule as a scaffold in drug design or as a component in novel materials warrants its thorough investigation.
References
Due to the lack of specific literature on "this compound," a formal reference list cannot be provided at this time. The methodologies described are based on established principles of organic synthesis and chemical analysis.
Determining the Aqueous Solubility of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid: A Technical Guide for Drug Development Professionals
Introduction: Solubility as a Cornerstone of Pharmaceutical Development
In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance. Poor solubility can lead to low bioavailability, variable drug exposure, and ultimately, therapeutic failure. For researchers, scientists, and drug development professionals, a comprehensive understanding and accurate determination of an API's solubility are paramount for successful formulation design, toxicity assessment, and establishing a robust biopharmaceutics classification system (BCS) framework.[1]
This in-depth technical guide provides a framework for determining the aqueous solubility of the compound of interest, [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. While specific experimental data for this compound is not publicly available, this guide outlines the authoritative, field-proven methodologies for its determination. We will delve into the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible solubility data.
Physicochemical Properties and their Anticipated Influence on Solubility
This compound is a molecule possessing both acidic and basic functional groups, specifically a carboxylic acid and a pyridine ring. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the aqueous medium.
Table 1: Computed Physicochemical Properties of Structurally Similar Compounds
| Property | (4-Pyridin-2-YL-phenyl)-acetic acid[2] | (4-Nitrophenyl)acetic acid[3] | 4-Methyl-2-phenylpyridine[4] |
| Molecular Weight | 213.23 g/mol | 181.15 g/mol | 169.22 g/mol |
| XLogP3 | 2.1 | 1.4 | 2.9 |
| Hydrogen Bond Donor Count | 1 | 1 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 4 | 1 |
Note: Data for the exact target compound is unavailable. The provided data for similar compounds offers insights into the potential properties.
The presence of the pyridine ring introduces a basic nitrogen atom, which can be protonated at acidic pH, leading to the formation of a more soluble cationic species. Conversely, the carboxylic acid group will be deprotonated at alkaline pH, forming a more soluble anionic species. Therefore, a U-shaped pH-solubility profile is anticipated, with the lowest solubility expected around the isoelectric point. The methyl group on the pyridine ring may slightly increase the lipophilicity of the molecule compared to its non-methylated counterpart.
Methodologies for Solubility Determination: A Dual Approach
A comprehensive understanding of an API's solubility profile necessitates both thermodynamic and kinetic measurements.
-
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system. It is the gold standard for solubility determination and is crucial for formulation development and regulatory submissions.[5] The most reliable method for its determination is the shake-flask method.[6][7]
-
Kinetic solubility is a high-throughput screening method often employed in early drug discovery to quickly assess the solubility of a large number of compounds.[5][8] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[5][7] While faster, it can sometimes overestimate the thermodynamic solubility.[6]
Experimental Protocols
The following protocols are designed to be self-validating by incorporating appropriate controls and equilibrium confirmation steps.
Part 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[6]
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Materials:
-
This compound (solid, high purity)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Glycine buffer, pH 9.0
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Validated analytical method (e.g., HPLC-UV or LC-MS/MS)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess of solid this compound to separate vials containing each of the buffer solutions (pH 3.0, 7.4, and 9.0). An excess is visually confirmed by the presence of undissolved solid.
-
Ensure the amount of added solid is not so large as to significantly alter the buffer's properties.[6]
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature, typically 25°C or 37°C.[8]
-
Shake the samples at a consistent and appropriate speed to ensure good mixing without creating a vortex.[9]
-
Equilibrate for a minimum of 24 hours to ensure equilibrium is reached.[8][9] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements yield the same solubility value.[6]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the samples using a validated HPLC-UV or LC-MS/MS method.
-
Quantify the concentration of the dissolved compound against a standard curve prepared with known concentrations of this compound.
-
-
pH Verification:
-
Measure the pH of the remaining saturated solution to ensure it has not shifted significantly during the experiment.[6]
-
Data Presentation:
Table 2: Thermodynamic Solubility of this compound
| Buffer pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Final pH of Saturated Solution |
| 3.0 | 25 | |||
| 7.4 | 25 | |||
| 9.0 | 25 | |||
| 3.0 | 37 | |||
| 7.4 | 37 | |||
| 9.0 | 37 |
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Kinetic Solubility Determination
This high-throughput method is ideal for early-stage drug discovery.[5][8]
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (nephelometry or UV-Vis) or LC-MS/MS system
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[5]
-
-
Assay Plate Preparation:
-
Add the appropriate aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
-
Compound Addition:
-
Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[5]
-
-
Incubation:
-
Precipitation Detection and Quantification:
-
Nephelometry: Measure the turbidity of the solution. The concentration at which precipitation is first observed is the kinetic solubility.[8]
-
Direct UV/LC-MS: Alternatively, filter or centrifuge the plate to separate any precipitate.[8] The concentration of the compound remaining in the supernatant is then determined by UV-Vis spectroscopy or LC-MS/MS against a calibration curve.[8][10]
-
Data Presentation:
Table 3: Kinetic Solubility of this compound
| Buffer pH | Incubation Time (h) | Final DMSO (%) | Kinetic Solubility (µM) | Method of Detection |
| 7.4 | 2 | 1 | Nephelometry | |
| 7.4 | 2 | 1 | LC-MS/MS |
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Conclusion: A Pathway to Informed Drug Development
The determination of aqueous solubility is a critical step in the early development of any new chemical entity. By employing the robust and well-established methodologies of thermodynamic and kinetic solubility testing, researchers can gain invaluable insights into the biopharmaceutical properties of this compound. The protocols and frameworks outlined in this guide provide a comprehensive approach to generating high-quality, reliable solubility data, thereby enabling informed decision-making in lead optimization, formulation development, and the overall progression of a successful drug candidate.
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]
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(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. (n.d.). PubChem. Retrieved from [Link]
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(RS)-phenyl-pyridin-2-yl-acetic acid methyl ester | C14H13NO2 | CID 3346835. (n.d.). PubChem. Retrieved from [Link]
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(4-Pyridin-2-YL-phenyl)-acetic acid | C13H11NO2 | CID 504301. (n.d.). PubChem. Retrieved from [Link]
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4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl Sodium Sulphate (4-[(Pyridin-2-yl)(4-hydroxyphenyl)methyl]phenyl Sodium Sulphate). (n.d.). PubChem. Retrieved from [Link]
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[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid melting point
An In-depth Technical Guide to the Characterization and Melting Point Determination of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Abstract
This technical guide addresses the determination of the melting point for the compound this compound. An exhaustive search of current scientific literature and chemical databases did not yield a previously reported experimental value for this specific physical property. Therefore, this document provides a comprehensive, first-principles approach for researchers, scientists, and drug development professionals to synthesize, purify, characterize, and accurately determine the melting point of this novel compound. The protocols herein are designed to establish a validated, citable value for this critical physical constant, grounded in authoritative standards from the United States Pharmacopeia (USP) and ASTM International.
Introduction: The Need for De Novo Characterization
The melting point of a crystalline solid is a fundamental physical property, indispensable for its identification, characterization, and purity assessment. For active pharmaceutical ingredients (APIs) and key intermediates, the melting point is a critical parameter monitored during development and manufacturing, as it influences properties such as solubility, stability, and bioavailability.
The target compound, this compound, is a substituted pyridinyl-phenylacetic acid derivative. While structurally related compounds are known, a specific melting point for this molecule has not been documented in the public domain. This guide, therefore, serves as a complete workflow for establishing this value. The core principle of this guide is that a physical constant is only as reliable as the identity and purity of the substance it describes. Consequently, we will first detail the synthesis and rigorous analytical characterization required before proceeding to the definitive measurement of the melting point.
Synthesis and Purification
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis involves the coupling of a boronic acid (or its ester derivative) with a halide. A logical pathway is the reaction between 4-bromophenylacetic acid methyl ester and 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , followed by hydrolysis of the resulting ester.
Caption: Proposed Suzuki coupling synthesis pathway.
Experimental Protocol: Synthesis and Purification
-
Coupling Reaction: To a solution of 4-bromophenylacetic acid methyl ester (1.0 eq) and 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq) in a 2:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq). Degas the mixture with argon for 20 minutes. Add Pd(dppf)Cl₂ (0.03 eq) and heat the reaction at 90 °C for 12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude ester by flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Acidification & Extraction: Acidify the mixture to pH ~5-6 with 1N HCl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Final Purification (Recrystallization): Recrystallize the crude solid product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a crystalline solid. Dry the solid under vacuum at 40-50 °C for at least 24 hours.
Analytical Validation: Confirming Identity and Purity
Before any physical property measurement, the synthesized material must be rigorously analyzed to confirm its chemical structure and assess its purity. This self-validating system ensures the trustworthiness of the subsequent melting point data.
Caption: Workflow for analytical validation of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Purity
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[1][2][3] It separates the main compound from any impurities, allowing for precise quantification.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 water:acetonitrile.
-
-
Data Interpretation: A pure sample should exhibit a single major peak. The purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram.
| Parameter | Acceptance Criterion | Hypothetical Result |
| Purity (by Area %) | ≥ 99.5% | 99.8% |
| Retention Time | Consistent | 12.5 min |
| Number of Impurities | Reportable threshold >0.05% | One impurity at 0.15% |
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, confirming its identity.[4][5]
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methyl group (CH₃) on the pyridine ring, singlets or doublets for the pyridine protons, a set of doublets for the para-substituted phenyl ring, and a singlet for the methylene protons (CH₂) of the acetic acid group. The carboxylic acid proton (COOH) would appear as a broad singlet.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the correct number of carbon signals corresponding to the structure, including the carbonyl carbon of the carboxylic acid, and distinct signals for the aromatic and aliphatic carbons.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity.[6][7]
-
Technique: Electrospray Ionization (ESI) is suitable for this molecule.
-
Expected Mass:
-
Molecular Formula: C₁₄H₁₃NO₂
-
Exact Mass: 227.09 g/mol
-
-
Observation: The primary ion observed in positive mode ESI would be the protonated molecule [M+H]⁺ at m/z 228.10. High-resolution MS (HRMS) should confirm this mass to within 5 ppm.
Melting Point Determination: Authoritative Protocols
Once the compound's identity and purity are unequivocally established, its melting point can be determined using pharmacopeia-recognized methods.
Method 1: Capillary Melting Point (per USP <741>)
This is the classical and most widely used method for determining melting range.[8][9]
Caption: USP <741> Capillary Melting Point Workflow.
-
Protocol:
-
Sample Preparation: Ensure the crystalline sample is thoroughly dried to remove any residual solvent. Gently pulverize a small amount to a fine powder.
-
Capillary Loading: Pack the dry powder into a capillary tube (0.8–1.2 mm internal diameter) to a height of 2.5–3.5 mm.[9]
-
Heating: Place the capillary in a calibrated melting point apparatus. Heat the block rapidly to a temperature approximately 10 °C below the anticipated melting point.
-
Measurement: Begin heating at a controlled rate of 1 °C per minute.[10][11]
-
Observation: Record two temperatures:
-
Onset Temperature: The temperature at which the column of powder is first observed to collapse or shrink.
-
Clear Point: The temperature at which the last solid particle melts, and the substance is completely liquid.
-
-
Reporting: The result is reported as a melting range from the onset temperature to the clear point. A narrow range (< 2 °C) is indicative of high purity.
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a highly sensitive thermo-analytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It provides a more objective and quantitative measure of the melting process.
Caption: DSC Workflow for Melting Point and Enthalpy Determination.
-
Protocol:
-
Sample Preparation: Accurately weigh 2–5 mg of the powdered, dry sample into a tared aluminum DSC pan. Crimp a lid to hermetically seal the pan.
-
Instrument Setup: Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Thermal Program: Equilibrate the cell at room temperature. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram. From this peak, determine:
-
Melting Point (Tₒ): Reported as the extrapolated onset temperature of the melting endotherm.
-
Peak Temperature (Tₚ): The temperature at the peak maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, reported in J/g.
-
-
| Parameter | Capillary Method (USP <741>) | DSC Method |
| Sample Amount | ~2 mg | 2-5 mg |
| Heating Rate | 1 °C/min (near M.P.) | 10 °C/min (typical) |
| Reported Value | Melting Range (Onset to Clear) | Tₒ (Extrapolated Onset) |
| Additional Data | Visual observation of melt | Enthalpy of Fusion (ΔHfus) |
Conclusion
While the melting point of this compound is not currently reported in the scientific literature, this guide provides a robust, scientifically-grounded framework for its determination. By following a rigorous workflow of synthesis, purification, comprehensive analytical validation (HPLC, NMR, MS), and finally, precise measurement using pharmacopeia-compliant methods, researchers can establish an authoritative and reliable value for this critical physical property. This systematic approach ensures that the generated data is trustworthy, reproducible, and suitable for inclusion in regulatory filings, publications, and future chemical databases.
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Retrieved from [Link]
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Agilent Technologies, Inc. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Retrieved from [Link]
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Biological activity of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
An In-Depth Technical Guide on the Potential Biological Activity of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of the specific compound this compound is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the potential biological activities based on the established pharmacology of structurally related pyridine and phenylacetic acid derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.
Introduction: A Scaffold of Therapeutic Promise
The confluence of a pyridine ring, a phenyl group, and an acetic acid moiety within a single molecular entity presents a compelling scaffold for the exploration of novel therapeutic agents. Pyridine derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. Similarly, the phenylacetic acid framework is a well-established pharmacophore, notably present in many non-steroidal anti-inflammatory drugs (NSAIDs). The compound of interest, this compound, marries these two key structural motifs, suggesting a rich potential for diverse pharmacological activities. This guide will delve into the prospective biological activities of this compound, drawing upon the known effects of its structural analogs to provide a roadmap for future investigation.
Anticipated Biological Activities and Therapeutic Targets
Based on the activities of analogous compounds, this compound is hypothesized to exhibit a range of biological effects.
Potential Anticancer Activity
A significant body of research points to the antiproliferative and cytotoxic effects of pyridine-containing compounds against various cancer cell lines[1].
-
Mechanism of Action: Structurally related pyridine derivatives have been shown to induce apoptosis and cause DNA damage in cancer cells[3]. Some analogs function as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4]. The presence of the 2-methyl-pyridin-4-yl group may confer selectivity and potency towards specific kinase targets.
-
In Vitro Evidence from Analogs: Novel pyridine derivatives have demonstrated significant cytotoxicity in various cancer cell lines. For instance, one study reported a pyridine derivative with IC50 values of 0.87 μM in SKOV3 and 5.4 μM in A2780 ovarian cancer cells[3]. Another study on nicotinonitrile derivatives showed potent cytotoxic effects, with one compound exhibiting IC50 values as low as 25 nM and 16 nM against NCIH 460 and RKOP 27 cancer cell lines, respectively[5]. A pyrimidin-2(1H)-one containing a pyridin-4-yl moiety showed an IC50 value of 1.95 μM against MiaPaCa-2 pancreatic cancer cells[6].
Potential Anti-inflammatory Activity
The phenylacetic acid moiety is a classic feature of many NSAIDs, suggesting a strong possibility of anti-inflammatory properties for this compound.
-
Mechanism of Action: The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins[7]. It is plausible that this compound could act as a COX inhibitor.
-
In Vivo Evidence from Analogs: Studies on piroxicam, a well-known NSAID containing a pyridine moiety, have demonstrated its efficacy in managing chronic inflammatory diseases[7]. Other pyrazole analogues have also shown significant anti-inflammatory activity in animal models, with some compounds exhibiting better activity than the standard drug diclofenac sodium[8]. The anti-inflammatory and analgesic activities of various pyridyloxy- and phenoxyalkanoic acid derivatives have also been investigated, further supporting the potential of this class of compounds[9].
Potential Antimicrobial Activity
The pyridine scaffold is also associated with antimicrobial properties.
-
Mechanism of Action: The precise mechanisms can vary, but some pyridine derivatives are known to interfere with microbial growth and survival. For example, some thiazolo[4,5-b]pyridin-2-ones, which contain a fused pyridine ring, have shown potent inhibitory effects against bacteria like Pseudomonas aeruginosa and Escherichia coli[10].
-
In Vitro Evidence from Analogs: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria[11]. Other studies have also reported the synthesis of pyridine derivatives with notable antimicrobial activities[12].
Synthesis and Characterization: A Proposed Pathway
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the in vivo anti-inflammatory activity of a compound.
Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Future Directions and Conclusion
The structural attributes of this compound strongly suggest its potential as a biologically active molecule with possible applications in oncology, inflammation, and infectious diseases. The immediate next steps should involve the chemical synthesis of this compound and its subsequent evaluation in a battery of in vitro and in vivo assays, such as those described above. Further studies could explore its specific molecular targets and mechanisms of action. The information compiled in this guide, based on the activities of its structural analogs, provides a solid rationale for embarking on a comprehensive investigation of this promising compound.
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Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
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Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ResearchGate. Retrieved from [Link]
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Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). ResearchGate. Retrieved from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (n.d.). PubMed Central. Retrieved from [Link]
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Navigating the Uncharted: A Technical Guide to Investigating the Mechanism of Action of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Embracing the Scientific Frontier
In the landscape of drug discovery and development, we often encounter novel chemical entities with therapeutic potential, yet their precise mechanisms of action remain to be elucidated. [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid represents one such compound. While a direct and established mechanism of action is not yet defined in publicly available literature, its structural motifs, featuring a substituted pyridine ring linked to a phenylacetic acid, are present in a variety of biologically active molecules. This guide, therefore, adopts a rational, investigative approach. It will not present a known mechanism but will instead leverage structure-activity relationships (SAR) from related compounds to hypothesize potential pathways and provide a comprehensive, technically detailed roadmap for their experimental validation. This document is designed to be a practical handbook for the research professional tasked with unraveling the therapeutic puzzle of this promising molecule.
I. Structural Analysis and Mechanistic Hypothesis Generation
The chemical architecture of this compound provides the foundational clues for our investigation. The molecule can be deconstructed into three key components: a 2-methylpyridine ring, a central phenyl ring, and an acetic acid moiety.
-
The Pyridine Moiety: Pyridine and its derivatives are ubiquitous in medicinal chemistry and are known to participate in a wide array of biological interactions. They can act as hydrogen bond acceptors, participate in pi-stacking interactions, and coordinate with metal ions in enzyme active sites. The substitution pattern is critical; in this case, the linkage at the 4-position of the pyridine ring will dictate the spatial orientation of the molecule within a potential binding pocket.
-
The Phenylacetic Acid Moiety: This group is a classic feature of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. However, its presence does not exclusively point to COX inhibition. The carboxylic acid can act as a key hydrogen bonding partner or a charged anchor within a receptor.
-
The 2-Methyl Group: This substitution on the pyridine ring can influence the molecule's conformation, solubility, and metabolic stability. It may also provide a crucial steric interaction within a target's binding site, enhancing selectivity or potency.
Based on these structural features and data from related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound. Derivatives of phenyl-pyridine structures have been associated with the inhibition of enzymes such as kinases and transporters.[1][2][3]
Hypothesis 1: Kinase Inhibition. The pyridine and phenyl rings can mimic the purine scaffold of ATP, enabling competitive binding to the ATP-binding site of various kinases. Many kinase inhibitors incorporate a similar heterocyclic core.
Hypothesis 2: Transporter Modulation. Phenylacetic acid derivatives have been shown to interact with various transporters. For instance, a novel series of GlyT-1 inhibitors contained a 2-arylsulfanyl-phenylpiperazine motif.[3]
Hypothesis 3: Receptor Agonism/Antagonism. The overall shape and electronic properties of the molecule may allow it to bind to and modulate the activity of cell surface or nuclear receptors.
II. A Phased Experimental Approach to Mechanism of Action Deconvolution
A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action. The following experimental workflow is proposed, starting with broad, high-throughput screening and progressively narrowing the focus to specific targets and pathways.
Phase 1: Broad Target Screening and Phenotypic Assays
The initial phase aims to cast a wide net to identify potential molecular targets and observable cellular effects.
1.1. Broad Kinase Panel Screening:
-
Rationale: Given the structural similarities to known kinase inhibitors, a comprehensive kinase screen is a high-priority starting point. This will rapidly identify any specific kinases or kinase families that are inhibited by the compound.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases.
-
Perform an initial screen at a single high concentration of the compound (e.g., 10 µM) to identify primary hits (typically >50% inhibition).
-
For any identified hits, perform a dose-response curve to determine the IC50 value, providing a quantitative measure of potency.
-
1.2. Receptor Binding and Enzyme Inhibition Panels:
-
Rationale: To explore other potential target classes, a broad panel of common receptors, ion channels, and other enzymes should be screened.
-
Methodology:
-
Engage a contract research organization (CRO) that provides comprehensive pharmacology screening panels.
-
Screen the compound against a panel of G-protein coupled receptors (GPCRs), nuclear receptors, ion channels, and other relevant enzymes.
-
As with the kinase screen, follow up any initial hits with dose-response studies to confirm activity and determine potency.
-
1.3. Phenotypic Screening in Relevant Cell Lines:
-
Rationale: Observing the effect of the compound on cellular behavior can provide valuable clues about its mechanism.
-
Methodology:
-
Select a panel of cancer cell lines from different tissues of origin.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the compound's anti-proliferative activity and calculate GI50 values.
-
For cell lines that show sensitivity, perform cell cycle analysis by flow cytometry to determine if the compound induces arrest at a specific phase (e.g., G2/M).
-
Conduct an apoptosis assay (e.g., Annexin V/PI staining) to determine if the compound induces programmed cell death.
-
Workflow for Phase 1:
Caption: Phase 1 Experimental Workflow for Broad Target Identification.
Phase 2: Target Validation and Pathway Analysis
Once primary hits are identified in Phase 1, the next step is to validate these targets and understand their role in the compound's cellular activity.
2.1. Cellular Target Engagement Assays:
-
Rationale: It is crucial to confirm that the compound interacts with the putative target within a cellular context.
-
Methodology (Example for a Kinase Target):
-
Western Blotting: Treat sensitive cells with the compound and analyze the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement and inhibition.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound confirms direct binding.
-
2.2. Gene Knockdown/Knockout Studies:
-
Rationale: To establish a causal link between the target and the observed phenotype, genetic ablation of the target should mimic or abrogate the effect of the compound.
-
Methodology:
-
Use siRNA or shRNA to knockdown the expression of the target protein in a sensitive cell line.
-
Alternatively, use CRISPR/Cas9 to generate a knockout cell line.
-
Assess whether the knockdown/knockout cells exhibit a similar phenotype to the compound-treated cells.
-
Determine if the knockdown/knockout cells are resistant to the compound, which would strongly suggest that it is the primary target.
-
Proposed Signaling Pathway for a Hypothesized Kinase Target:
Caption: Hypothesized Kinase Inhibition Signaling Pathway.
III. Quantitative Data Summary and Interpretation
All quantitative data generated during this investigation should be meticulously documented and summarized for clear interpretation and comparison.
Table 1: Summary of In Vitro Profiling Data
| Assay Type | Target/Cell Line | Endpoint | Result |
| Kinase Panel | Kinase X | IC50 | e.g., 50 nM |
| Kinase Panel | Kinase Y | IC50 | > 10 µM |
| Cell Viability | Cell Line A | GI50 | e.g., 200 nM |
| Cell Viability | Cell Line B | GI50 | > 20 µM |
| Target Engagement | Cell Line A | EC50 (pTarget) | e.g., 150 nM |
IV. Conclusion and Future Directions
The journey to elucidate the mechanism of action of a novel compound is a cornerstone of drug discovery. For this compound, this journey begins with a logical, hypothesis-driven experimental plan. By systematically progressing from broad screening to specific target validation, researchers can efficiently uncover the molecular interactions that drive its biological activity. The insights gained will be invaluable for optimizing its therapeutic potential and advancing it through the drug development pipeline. The methodologies and frameworks presented in this guide provide a robust starting point for this exciting scientific endeavor.
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An In-Depth Technical Guide to the In Vitro Screening of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
This document provides a comprehensive technical guide for the in vitro screening of the novel chemical entity, [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. Eschewing a rigid, templated approach, this guide is structured to follow the logical, decision-driven workflow of an early-stage drug discovery program. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and data validation.
Compound Profile and Strategic Rationale
The subject of our investigation is this compound. A structural analysis reveals key pharmacophoric features that guide our initial hypothesis. The presence of a phenylacetic acid moiety is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), which are known inhibitors of cyclooxygenase (COX) enzymes.[1][2] The pyridine ring introduces a modification that could influence potency, selectivity, and pharmacokinetic properties compared to traditional NSAIDs.
Given this structural alert, our screening strategy is built upon the primary hypothesis that this compound is an inhibitor of enzymes within the prostaglandin biosynthesis pathway. Specifically, we will target cyclooxygenase-2 (COX-2), an inducible enzyme central to inflammation and pain, and microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme for producing the pro-inflammatory mediator prostaglandin E2 (PGE2).[2][3] Inhibition of COX-2 is a clinically validated strategy for treating inflammation, while selective inhibition is sought to avoid the gastrointestinal side effects associated with non-selective COX-1 inhibition.[1][4]
The In Vitro Screening Cascade: A Phased Approach
To efficiently allocate resources and build a comprehensive data package, we will employ a tiered screening cascade. This approach begins with high-throughput, target-specific biochemical assays to identify initial activity and progresses to more complex, physiologically relevant cell-based assays to confirm the mechanism of action and assess cellular potency.[5]
Caption: The tiered in vitro screening cascade.
Primary Screening: High-Throughput Biochemical COX-2 Inhibition Assay
Objective: To rapidly determine if the compound directly inhibits the enzymatic activity of purified human recombinant COX-2.
Causality: A direct biochemical assay is the logical starting point as it isolates the interaction between the compound and its putative target, free from the complexities of cellular uptake, metabolism, or off-target effects within a cell.[6] This provides a clean, unambiguous measure of target engagement.
Methodology: We will employ a fluorometric inhibitor screening kit.[7] This assay measures the activity of COX-2 by detecting Prostaglandin G2 (PGH2), an intermediate product, using a specific probe that generates a fluorescent signal.[7]
Experimental Protocol:
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, arachidonic acid (substrate), and the COX probe according to the manufacturer's protocol (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit, MAK399).[7]
-
Compound Plating: Serially dilute this compound in DMSO, then further dilute in assay buffer to achieve a final concentration range of 10 nM to 100 µM. Plate into a 96- or 384-well black microplate.
-
Controls: Include the following controls on each plate:
-
No-Enzyme Control: Assay buffer without COX-2 to determine background signal.
-
Vehicle Control (100% Activity): Assay buffer with DMSO (at the same final concentration as the compound wells) and COX-2.
-
Positive Control Inhibitor: A known COX-2 inhibitor (e.g., Celecoxib) plated in a full dose-response curve.[7]
-
-
Assay Execution:
-
Add COX-2 enzyme to all wells except the no-enzyme control.
-
Add the test compound or controls and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding a solution containing arachidonic acid and the COX probe.
-
-
Data Acquisition: Measure the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) over time (kinetic read) or at a fixed endpoint using a compatible microplate reader.[7]
Secondary Screening: Establishing Selectivity and Cellular Efficacy
Active compounds, or "hits," from the primary screen will advance to secondary screening to answer two critical questions: Is the inhibition selective for COX-2 over COX-1, and does the biochemical activity translate to a cellular context?
COX-1 Selectivity Assay
Objective: To determine the inhibitory activity of the compound against the constitutively expressed COX-1 isoform.
Causality: High selectivity for COX-2 over COX-1 is a key determinant of the gastrointestinal safety profile of NSAIDs.[4] Quantifying this selectivity is a critical step in lead optimization.
Methodology: The protocol is identical to the primary COX-2 screen, but human recombinant COX-1 enzyme is substituted for COX-2. The ratio of the resulting IC₅₀ values (IC₅₀ COX-1 / IC₅₀ COX-2) provides the Selectivity Index (SI).
Cell-Based Prostaglandin E2 (PGE2) Production Assay
Objective: To measure the compound's ability to inhibit the production of PGE2 in a whole-cell model following an inflammatory stimulus.
Causality: This assay confirms that the compound can permeate the cell membrane, engage its target in the complex intracellular environment, and produce the desired downstream biological effect—the reduction of the key inflammatory mediator, PGE2.[6][8]
Caption: Cellular pathway of inflammation and target inhibition.
Experimental Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., A549 human lung carcinoma cells or RAW 264.7 murine macrophages) into 96-well plates and culture until confluent. These cells are known to upregulate COX-2 expression upon stimulation.[2]
-
Compound Treatment: Pre-treat the cells with a dose-response range of the test compound (and controls) for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory agent, such as lipopolysaccharide (LPS) or Interleukin-1β (IL-1β), to all wells (except for unstimulated controls) to induce COX-2 expression and activity. Incubate for a defined period (e.g., 18-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a validated competitive ELISA kit.[9] The signal in this assay is inversely proportional to the amount of PGE2 present.[9]
Tertiary Screening: Orthogonal Confirmation of Target Binding
Objective: To confirm the direct binding of the compound to the COX-2 protein using a method that is independent of enzyme activity.
Causality: An orthogonal assay provides an independent line of evidence for target engagement, significantly increasing confidence that the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference). Fluorescence Polarization (FP) is an excellent choice, as it measures the change in rotational speed of a fluorescent ligand upon binding to a larger protein.[10][11][12]
Methodology: A competitive FP assay will be developed. In this format, the test compound displaces a fluorescently-labeled probe known to bind to the COX-2 active site, leading to a decrease in the polarization signal.
Experimental Protocol:
-
Assay Development:
-
Identify or synthesize a fluorescently-labeled COX-2 ligand (probe).
-
Titrate the probe against a fixed concentration of purified COX-2 to determine the Kᴅ (dissociation constant) and identify a suitable probe concentration that gives a stable, robust polarization window.[13]
-
-
Competitive Assay:
-
In a microplate, combine a fixed concentration of COX-2 and the fluorescent probe.
-
Add a dose-response range of the unlabeled test compound, this compound.
-
Incubate to allow the binding to reach equilibrium.
-
-
Data Acquisition: Measure fluorescence polarization on a microplate reader equipped with polarizing filters. The data will show a decrease in polarization as the test compound displaces the fluorescent probe.[14]
Assay Validation, Data Analysis, and Interpretation
Trustworthiness: For any screening campaign, the underlying assays must be rigorously validated to ensure the data is accurate, reproducible, and fit for purpose.[15] Key validation parameters include precision, accuracy, sensitivity, and specificity.[16][17]
Data Analysis: The primary output for each assay is a dose-response curve, where the biological response is plotted against the logarithm of the compound concentration.[18] A sigmoidal (four-parameter logistic) curve is fitted to the data to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Hypothetical Data Summary:
| Compound | Assay Type | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | Biochemical | COX-2 | 150 | 133 |
| This compound | Biochemical | COX-1 | 20,000 | |
| This compound | Cell-Based (PGE2) | COX-2 | 450 | - |
| Celecoxib (Control) | Biochemical | COX-2 | 40 | 190 |
| Celecoxib (Control) | Biochemical | COX-1 | 7,600 | |
| Celecoxib (Control) | Cell-Based (PGE2) | COX-2 | 120 | - |
Interpretation: The hypothetical data above would suggest that this compound is a potent and highly selective COX-2 inhibitor. The shift in potency between the biochemical and cell-based assays (150 nM vs. 450 nM) is expected and provides valuable information about factors like cell permeability and potential plasma protein binding in the culture medium. The high Selectivity Index (>100) is a promising indicator for a favorable safety profile.
Conclusion and Future Directions
This in-depth technical guide outlines a robust, logical, and self-validating strategy for the initial in vitro screening of this compound. By progressing through a cascade of biochemical, cell-based, and orthogonal binding assays, this workflow is designed to build a high-confidence data package. A compound demonstrating potency, selectivity, and cellular activity as hypothesized would be nominated as a qualified lead compound, meriting further investigation into its pharmacokinetic properties, off-target liabilities, and ultimately, its efficacy in in vivo models of inflammation and pain.
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An In-depth Technical Guide to [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid: Synthesis, Characterization, and Biological Evaluation
Abstract
This technical guide provides a comprehensive overview of the research chemical [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. The document details its synthesis, physicochemical characterization, and potential biological activities, with a focus on its putative roles as a cyclooxygenase (COX) inhibitor and a peroxisome proliferator-activated receptor (PPAR) agonist. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications. Detailed, step-by-step protocols for synthesis, characterization, and in vitro biological evaluation are provided to facilitate further investigation of this compound.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. When coupled with a phenylacetic acid moiety, another key pharmacophore found in numerous biologically active compounds, the resulting structure presents a compelling candidate for drug discovery efforts.[2] The title compound, this compound, combines these features and is of significant interest for its potential biological activities, particularly in the areas of inflammation and metabolic diseases. This guide aims to serve as a foundational resource for the scientific community to explore the therapeutic potential of this molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a research chemical is fundamental for its application in biological assays and for further development.[3][4] The predicted and experimentally determinable properties of this compound are summarized below.
| Property | Value | Method | Reference |
| Molecular Formula | C₁₄H₁₃NO₂ | - | - |
| Molecular Weight | 227.26 g/mol | - | - |
| Appearance | Off-white to pale yellow solid | Visual Inspection | - |
| Melting Point | To be determined | Capillary Melting Point Apparatus | |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water | Experimental Determination | - |
| pKa | Estimated 4.0-5.0 (carboxylic acid) | Computational Prediction/Potentiometric Titration | - |
| LogP | Estimated 2.5-3.5 | Computational Prediction (e.g., cLogP) | - |
Table 1: Physicochemical Properties of this compound.
Analytical Characterization Workflow
A validated analytical workflow is crucial to confirm the identity, purity, and stability of the synthesized compound.[5]
Figure 1: A comprehensive workflow for the analytical characterization of the synthesized this compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[6] This approach offers high yields and functional group tolerance. The proposed synthetic route involves the coupling of a protected 4-bromophenylacetic acid derivative with a suitable 2-methyl-4-pyridinylboronic acid or ester, followed by deprotection.
Proposed Synthetic Scheme
Figure 2: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl (4-(2-methylpyridin-4-yl)phenyl)acetate
-
To a stirred solution of methyl 4-bromophenylacetate (1.0 eq) and (2-methylpyridin-4-yl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (2.0 eq).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl (4-(2-methylpyridin-4-yl)phenyl)acetate.
Step 2: Synthesis of this compound
-
Dissolve methyl (4-(2-methylpyridin-4-yl)phenyl)acetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Potential Biological Activity and Mechanism of Action
The structural features of this compound suggest potential interactions with biological targets involved in inflammation and metabolic regulation.
Cyclooxygenase (COX) Inhibition
The phenylacetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] It is hypothesized that this compound may act as a selective COX-2 inhibitor, which would be advantageous in reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Figure 3: Hypothesized mechanism of action of this compound as a selective COX-2 inhibitor.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism.[9] Agonists of PPARs, particularly PPARγ, are used in the treatment of type 2 diabetes.[6] The general structure of many PPAR agonists consists of an acidic head group and a hydrophobic tail, a motif present in this compound.[10] Therefore, it is plausible that this compound could act as a PPAR agonist, potentially offering therapeutic benefits in metabolic disorders.
Figure 4: Proposed mechanism of this compound as a PPARγ agonist.
In Vitro Biological Evaluation Protocols
To investigate the hypothesized biological activities, the following detailed in vitro assay protocols are recommended.
COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[11]
-
Preparation of Reagents:
-
Prepare assay buffer, heme, and arachidonic acid substrate solution according to the kit manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in assay buffer.
-
-
Assay Procedure:
-
Add 150 µL of assay buffer to a 96-well plate.
-
Add 10 µL of heme to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
Add 10 µL of the test compound or reference inhibitor dilutions to the wells.
-
Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate for 10 minutes at 37 °C.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[2]
-
PPARγ Activation Assay
This protocol is based on a commercially available PPARγ reporter assay system.[12][13]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Prepare a stock solution of this compound and a reference agonist (e.g., rosiglitazone) in DMSO.
-
Prepare serial dilutions of the test compound and reference agonist in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Safety Assessment
Preliminary safety assessment is a critical step in early-stage drug discovery.[14][15]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Conclusion
This compound is a promising research chemical with a scaffold that suggests potential therapeutic applications in inflammation and metabolic diseases. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols herein are designed to be self-validating and provide a solid foundation for researchers to further explore the properties and potential of this compound. The elucidation of its precise mechanism of action and in vivo efficacy will be critical next steps in its development.
References
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Chem-Impex. (n.d.). (4-Pyridin-2-yl-phenyl)acetic acid. Retrieved from [Link]
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- EFSA Panel on Food Additives and Flavourings (FAF), Younes, M., Aquilina, G., Castle, L., Engel, K. H., Fowler, P., ... & Wright, M. (2024). Identifying in vitro toxicity testing approaches for (novel) proteins in the context of food and feed risk assessment. EFSA Journal, 22(11), e221102.
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INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma (NR1C3) Reporter Assay System. Retrieved from [Link]
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Pace Analytical. (n.d.). Physicochemical Characterization of Drug Nanocarriers. Retrieved from [Link]
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- Shin, D. W., Kim, S. N., Lee, S. M., Kim, H. J., Kim, K. T., & Lee, S. K. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules (Basel, Switzerland), 23(10), 2568.
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The Advent of Pyridinylphenylacetic Acid Derivatives: A New Frontier in Modulating Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the discovery, synthesis, and optimization of a promising class of small molecules: pyridinylphenylacetic acid derivatives. These compounds have emerged as compelling scaffolds in medicinal chemistry, demonstrating potential as potent and selective modulators of key biological targets implicated in inflammatory diseases. Drawing upon established principles of drug design and cutting-edge synthetic methodologies, this document provides a comprehensive technical overview for researchers and scientists engaged in the pursuit of novel therapeutics.
The Genesis of a Novel Scaffold: The Rationale Behind Pyridinylphenylacetic Acids
The journey towards the development of pyridinylphenylacetic acid derivatives is rooted in the continual search for more effective and safer anti-inflammatory agents. Chronic inflammation is a hallmark of numerous debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. A key molecular target in the inflammatory cascade is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1]
The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, offering the potential to mitigate inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2] The design of pyridinylphenylacetic acid derivatives is a strategic evolution in this field. This scaffold ingeniously combines the structural features of known COX inhibitors with the versatile and tunable properties of the pyridine ring. The pyridine moiety, a common heterocycle in FDA-approved drugs, can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which can enhance binding affinity and selectivity for the target enzyme.[3]
The core hypothesis underpinning the exploration of this scaffold is that the pyridinyl group can be strategically positioned to interact with specific residues within the active site of target enzymes like COX-2, thereby imparting enhanced potency and selectivity. The phenylacetic acid moiety, a well-established pharmacophore in many NSAIDs, provides the necessary acidic group for binding and offers a versatile point for further structural modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.
Charting the Synthetic Landscape: Pathways to Pyridinylphenylacetic Acid Derivatives
The synthesis of pyridinylphenylacetic acid derivatives can be approached through several strategic routes, leveraging established methodologies in organic chemistry. A convergent synthetic approach is often favored, allowing for the independent synthesis of key building blocks followed by their coupling in the final stages. A generalized synthetic workflow is depicted below:
Caption: A generalized synthetic workflow for pyridinylphenylacetic acid derivatives.
Key Synthetic Strategies and Experimental Protocols
A particularly efficient method for the synthesis of substituted pyridylacetic acid derivatives is the three-component synthesis utilizing Meldrum's acid. This approach offers the advantage of generating diverse analogs through a convergent pathway.
Protocol: Three-Component Synthesis of a Model Pyridinylphenylacetic Acid Derivative
This protocol outlines the synthesis of a model 2-(4-(pyridin-4-yl)phenyl)acetic acid.
Step 1: Synthesis of 2-(4-bromophenyl)acetic acid
-
To a solution of 4-bromophenylacetonitrile (1.0 eq) in ethanol (5 mL/mmol), add a 5M aqueous solution of sodium hydroxide (5.0 eq).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, acidify the reaction mixture with concentrated HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-bromophenyl)acetic acid.
Step 2: Suzuki Coupling
-
To a degassed mixture of 2-(4-bromophenyl)acetic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of dioxane and water (10 mL/mmol), add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-(pyridin-4-yl)phenyl)acetic acid.[4]
Structure-Activity Relationship (SAR) and Lead Optimization
The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how structural modifications influence the biological activity of a compound series. For pyridinylphenylacetic acid derivatives targeting COX-2, several key structural features can be systematically varied to optimize potency and selectivity.
Caption: Key areas for SAR exploration in the pyridinylphenylacetic acid scaffold.
Hypothetical SAR for COX-2 Inhibition
Based on the known SAR of selective COX-2 inhibitors, we can hypothesize the following relationships for pyridinylphenylacetic acid derivatives:[5][6]
| Modification | Position | Hypothesized Effect on COX-2 Inhibition | Rationale |
| Pyridine Nitrogen | 2-position | Potentially lower activity | Steric hindrance with the active site entrance. |
| 3-position | Moderate to good activity | Favorable orientation for H-bonding. | |
| 4-position | Potentially optimal activity | Allows for deep penetration into the COX-2 specific side pocket. | |
| Phenyl Ring Substitution | para-position | Increased potency and selectivity | The substituent can occupy the secondary pocket of the COX-2 active site. |
| (e.g., -SO₂Me, -F) | |||
| Acetic Acid Moiety | α-Methyl substitution | Increased potency | Similar to the profen class of NSAIDs, this can enhance binding affinity. |
Lead Optimization: The process of refining a promising lead compound into a clinical candidate involves a multi-parameter optimization of its pharmacological and pharmacokinetic properties.[7] For pyridinylphenylacetic acid derivatives, lead optimization efforts would focus on:
-
Improving Potency and Selectivity: Fine-tuning the substituents on both the pyridine and phenyl rings to maximize interactions with the target enzyme.
-
Enhancing Metabolic Stability: Introducing modifications to block sites of metabolic degradation, thereby increasing the compound's half-life.
-
Optimizing Solubility and Permeability: Modulating the physicochemical properties of the molecule to ensure good oral bioavailability.
-
Reducing Off-Target Effects: Systematically evaluating the optimized leads against a panel of off-target proteins to minimize the risk of adverse effects.
Biological Evaluation and Therapeutic Potential
The therapeutic potential of novel pyridinylphenylacetic acid derivatives lies in their ability to selectively modulate the activity of enzymes involved in disease pathogenesis. As potent anti-inflammatory agents, these compounds hold promise for the treatment of a wide range of inflammatory conditions.
In Vitro and In Vivo Evaluation
A standard cascade of assays is employed to characterize the biological activity of these novel derivatives:
-
Enzyme Inhibition Assays: Determining the in vitro potency (IC₅₀) of the compounds against purified COX-1 and COX-2 enzymes to establish their selectivity index.[1]
-
Cell-Based Assays: Assessing the anti-inflammatory activity in cell models, such as measuring the inhibition of prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
-
In Vivo Models of Inflammation: Evaluating the efficacy of lead compounds in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[9]
The exploration of pyridinylphenylacetic acid derivatives extends beyond inflammation. The versatility of this scaffold makes it amenable to targeting other enzymes, such as kinases, which are implicated in cancer and other proliferative diseases.[10] Furthermore, the pyridine and phenylacetic acid moieties are present in compounds being investigated for neurodegenerative diseases, suggesting a broader therapeutic potential for this novel class of molecules.
Conclusion and Future Directions
The discovery and synthesis of novel pyridinylphenylacetic acid derivatives represent a promising avenue for the development of new therapeutics. The inherent modularity of their synthesis allows for the rapid generation of diverse chemical libraries, facilitating comprehensive SAR studies and the optimization of lead compounds. The strategic incorporation of the pyridine ring offers a powerful tool to enhance potency, selectivity, and drug-like properties.
Future research in this area will likely focus on:
-
Expansion of the Chemical Space: Exploring a wider range of substituents and heterocyclic bioisosteres to further refine the pharmacological profile.
-
Elucidation of Novel Mechanisms of Action: Investigating the potential of these compounds to interact with other biological targets beyond COX-2.
-
Application of Computational Drug Design: Utilizing in silico methods to guide the design of next-generation derivatives with improved properties.[7]
As our understanding of the molecular drivers of disease continues to evolve, the rational design and synthesis of novel chemical entities like pyridinylphenylacetic acid derivatives will remain at the forefront of drug discovery, offering new hope for patients with unmet medical needs.
References
- El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A. E., & Shaat, I. A. (2013). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 9(7), 967-981.
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 2025(20), 1-25.
- Terada, A., Naruto, S., Wachi, K., Tanaka, S., Iizuka, Y., & Misaka, E. (1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 27(2), 212-216.
- Almansa, C., et al. (2001). Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 44(21), 350-361.
- Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of Chemical Research, 42(6), 724-733.
-
ResearchGate. (n.d.). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5- a ]pyrimidines. Retrieved from [Link]
- El-Hawash, S. A. M., et al. (2013). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 9(7), 967-981.
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MDPI. (2024). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Retrieved from [Link]
- Xiong, X., et al. (2009). Pyrimidinyl-arylpropionic Acid Derivatives: Viable Resources in the Development of New Antineoplastic Agents. Cancer Chemotherapy and Pharmacology, 65(2), 299-307.
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Frontiers. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]
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RSC Publishing. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2015). COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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Slideshare. (n.d.). Nsaids. Retrieved from [Link]
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Frontiers. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Retrieved from [Link]
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YouTube. (2021). Lead Selection and Optimization by Medicinal Chemistry. Retrieved from [Link]
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ChemRxiv. (2025). Back to the Future of Lead Optimization: Benchmarking Compound Prioritization Strategies. Retrieved from [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid via Suzuki-Miyaura Coupling
For Distribution To: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, a valuable building block in pharmaceutical research. The described methodology hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds. This guide will delve into the strategic considerations for this synthesis, including the preparation of key intermediates, a detailed step-by-step protocol for the coupling reaction, and final product purification. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot the synthesis for related analogues.
Introduction
The synthesis of biaryl and heteroaryl acetic acids is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The title compound, this compound, incorporates a pyridine moiety, a common pharmacophore that can influence solubility, metabolic stability, and target engagement. The Suzuki-Miyaura coupling reaction stands out as a premier method for constructing the pivotal aryl-heteroaryl bond in such molecules, owing to its high functional group tolerance, generally high yields, and the commercial availability of a vast library of coupling partners.[1]
This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and scalability. We will first address the synthesis of the necessary precursors: an ester of 4-bromophenylacetic acid and a stable boronic acid derivative of 2-methyl-4-bromopyridine. The core of this application note is the detailed procedure for the Suzuki-Miyaura coupling, followed by the final hydrolysis to yield the desired carboxylic acid.
Experimental Workflow Overview
The overall synthetic strategy is a three-step process designed for efficiency and high purity of the final product.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of Precursors
Esterification of 4-Bromophenylacetic Acid
To prevent potential side reactions of the carboxylic acid functionality during the palladium-catalyzed coupling, it is prudent to first protect it as an ester. The methyl ester is a common and effective choice.
Protocol:
-
To a solution of 4-bromophenylacetic acid (1.0 eq.) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl (4-bromophenyl)acetate, which can often be used in the next step without further purification.
Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
While pyridinylboronic acids can be used directly in Suzuki couplings, they are often prone to protodeboronation, especially for 2- and 4-substituted pyridines. The corresponding pinacol esters exhibit significantly greater stability and are therefore the preferred reagent.
Protocol:
-
In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-2-methylpyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (1.5 eq.).
-
Add a suitable solvent, such as 1,4-dioxane or toluene.
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by GC-MS or LC-MS (typically 8-16 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired boronic ester.
PART 2: Suzuki-Miyaura Cross-Coupling and Final Hydrolysis
Suzuki-Miyaura Coupling Reaction
This is the key bond-forming step to construct the biaryl scaffold. The choice of catalyst, ligand, base, and solvent is critical for achieving a high yield and minimizing byproducts.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
To a reaction vessel, add methyl (4-bromophenyl)acetate (1.0 eq.), 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or cesium carbonate (2.0 eq.).[2]
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%) or a pre-catalyst like PdCl₂(dppf) (2-5 mol%).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude methyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate can be purified by column chromatography on silica gel.
| Parameter | Recommended Reagents/Conditions | Rationale |
| Aryl Halide | Methyl (4-bromophenyl)acetate | The bromo-substituent offers a good balance of reactivity and stability. The methyl ester protects the carboxylic acid. |
| Boronic Ester | 2-Methyl-4-(pinacolato)pyridineboronic ester | The pinacol ester is more stable than the corresponding boronic acid, preventing premature decomposition. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | These are robust and commercially available catalysts effective for a wide range of Suzuki couplings.[3] |
| Base | K₂CO₃ or Cs₂CO₃ | A base is required to activate the boronic ester for transmetalation. Carbonates are generally effective and well-tolerated.[2] |
| Solvent | Dioxane/Water or Toluene/Water | The aqueous mixture aids in dissolving the base and facilitates the catalytic cycle. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. |
Hydrolysis of the Ester
The final step is the saponification of the methyl ester to yield the target carboxylic acid.
Protocol:
-
Dissolve the purified methyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 eq.) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until all the starting ester has been consumed.
-
Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 5-6 with a dilute acid such as 1N HCl. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By employing a stable pinacol ester of the pyridine coupling partner and protecting the phenylacetic acid as a methyl ester, this multi-step synthesis can be performed with high efficiency and yield a pure final product. The principles and specific steps outlined herein should serve as a valuable resource for researchers in the synthesis of this and structurally related compounds.
References
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
Arkivoc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- JEOL USA, Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)
- Google Patents. (n.d.).
- PubMed. (1984).
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? a.
- ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- ChemicalBook. (n.d.).
- ResearchGate. (n.d.). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)
- ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4.
- RJPT. (n.d.).
- Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis.
- Google Patents. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- MDPI. (2019).
- Jetir.Org. (2020).
- ResearchGate. (n.d.).
Sources
Application Notes and Protocols for the Synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Introduction: The Significance of Pyridyl-Aryl Acetic Acids
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid is a biaryl acetic acid derivative. This structural motif, combining a pyridine ring and a phenylacetic acid moiety, is of significant interest in medicinal chemistry and drug development. Pyridyl-aryl structures are prevalent in a wide range of biologically active compounds, and the phenylacetic acid group can serve as a crucial pharmacophore or a synthetic handle for further molecular elaboration. The ability to synthesize such molecules with high purity and efficiency is therefore of paramount importance for researchers in these fields.
This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. The chosen synthetic strategy is a two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. This approach offers a robust and versatile route to the target compound.
Theoretical Framework: The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This Nobel Prize-winning reaction involves the coupling of an organoboron compound (in this case, a pyridineboronic acid derivative) with an organohalide (an aryl bromide) in the presence of a palladium catalyst and a base.[1][2]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (R²-B(OR)₂) is activated by a base, forming a borate complex. This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling, particularly when employing heteroaromatic substrates like pyridine derivatives, which can sometimes pose challenges due to their coordination to the palladium center.[3][4]
Experimental Protocol
This protocol is divided into two main stages: the Suzuki-Miyaura cross-coupling to form the ester intermediate, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Stage 1: Synthesis of Methyl [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetate via Suzuki-Miyaura Coupling
This stage involves the coupling of commercially available methyl 4-bromophenylacetate with 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
| Reagent | Molar Mass ( g/mol ) | Grade | Supplier |
| Methyl 4-bromophenylacetate | 229.07 | ≥98% | Commercially Available |
| 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 219.10 | ≥97% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | 88.11 | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | 18.02 | ||
| Ethyl Acetate | 88.11 | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Commercially Available |
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromophenylacetate (1.0 eq, e.g., 2.29 g, 10.0 mmol), 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq, 2.63 g, 12.0 mmol), and potassium carbonate (3.0 eq, 4.15 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 40 mL) and deionized water (e.g., 10 mL) to the flask.
-
Catalyst Addition: To the stirred suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 219 mg, 0.30 mmol).
-
Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 50 mL) and water (e.g., 50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford methyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate as a solid.
Stage 2: Hydrolysis of Methyl [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetate
This final step converts the methyl ester to the desired carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Grade |
| Methyl [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetate | 241.28 | As synthesized in Stage 1 |
| Sodium Hydroxide (NaOH) | 40.00 | ACS Grade |
| Methanol | 32.04 | ACS Grade |
| Deionized Water | 18.02 | |
| Hydrochloric Acid (HCl) | 36.46 | 2 M aqueous solution |
| Ethyl Acetate | 88.11 | ACS Grade |
-
Dissolution: Dissolve the methyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate (1.0 eq, e.g., 2.41 g, 10.0 mmol) in a mixture of methanol (e.g., 30 mL) and deionized water (e.g., 10 mL) in a 100 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide (2.0 eq, 0.80 g, 20.0 mmol) to the solution and stir at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (e.g., 20 mL) and cool in an ice bath. Carefully acidify the solution to pH 4-5 by the dropwise addition of 2 M HCl. A precipitate should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water.
-
Drying: Dry the solid product under vacuum to yield this compound.
Data Summary and Visualization
Quantitative Data
| Stage | Reactant 1 | Reactant 2 | Product | Typical Yield |
| 1 | Methyl 4-bromophenylacetate | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Methyl [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetate | 75-85% |
| 2 | Methyl [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetate | Sodium Hydroxide | This compound | 90-95% |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Self-Validating System and Causality in Experimental Choices
-
Choice of Suzuki-Miyaura Coupling: This reaction is chosen for its high functional group tolerance, which is crucial as it allows for the presence of the ester group on the phenylacetic acid moiety without interference.[1][2]
-
Ester Protection: The synthesis proceeds via the methyl ester of 4-bromophenylacetic acid. This is a deliberate choice to avoid potential complications of the free carboxylic acid group interfering with the basic conditions of the Suzuki-Miyaura reaction. Fischer esterification is a simple and efficient method for this protection.
-
Catalyst and Ligand Selection: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is often effective for cross-coupling reactions involving heteroaromatic compounds. The dppf ligand provides the necessary stability and reactivity to the palladium center.
-
Base and Solvent System: The use of a moderately strong base like potassium carbonate is sufficient to activate the boronic ester for transmetalation without causing premature hydrolysis of the methyl ester.[1] The 1,4-dioxane/water solvent system is a common and effective medium for Suzuki-Miyaura reactions, as it solubilizes both the organic and inorganic reagents.
-
Purification Strategy: Column chromatography is employed in the first stage to ensure the high purity of the intermediate ester, which is critical for the success of the subsequent hydrolysis step. The final product is purified by precipitation and filtration, which is an efficient method for isolating solid carboxylic acids.
Trustworthiness and Concluding Remarks
The protocol described herein represents a reliable and reproducible method for the synthesis of this compound. The individual steps are based on well-established and extensively documented chemical transformations. By following this detailed guide, researchers, scientists, and drug development professionals can confidently synthesize this valuable compound for their research endeavors. The provided rationale for the experimental choices and the self-validating nature of the protocol ensure a high degree of trustworthiness and a greater likelihood of successful implementation.
References
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
4-Bromophenylacetic acid. Wikipedia. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Introduction
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid is a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Its structural motif, featuring a substituted pyridine ring linked to a phenylacetic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and other advanced materials. The purity of this compound is of paramount importance, as impurities can significantly impact the outcome of biological assays, affect the quality of downstream products, and introduce unforeseen toxicities in drug development pipelines.
This comprehensive guide provides detailed protocols and insights for the purification of this compound, targeting researchers, scientists, and professionals in the field of drug development. The methodologies described herein are designed to be robust and adaptable, addressing common challenges encountered during the purification of pyridine-containing carboxylic acids.
Physicochemical Properties and Strategic Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. While specific experimental data for this exact molecule is not widely available, we can infer its properties based on its structural components: a phenylacetic acid group and a 2-methylpyridine group.
Key Structural Features and Their Implications:
-
Acidic Carboxylic Acid Group: The -COOH group imparts acidic properties, allowing the molecule to form carboxylate salts in the presence of a base. This is a key feature to be exploited in acid-base extraction techniques. The pKa of the carboxylic acid is expected to be in the range of 4-5, similar to phenylacetic acid (pKa ~4.31)[1].
-
Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt in acidic conditions. The pKa of the conjugate acid of 2-methylpyridine is approximately 5.98, indicating its basic nature[2].
-
Amphoteric Nature: The presence of both an acidic and a basic functional group makes the molecule amphoteric. Its solubility will, therefore, be highly dependent on the pH of the solution. At its isoelectric point, the molecule will exist as a zwitterion and is expected to have minimal aqueous solubility, a property that can be leveraged for purification by precipitation.
-
Aromatic Rings: The phenyl and pyridine rings contribute to the molecule's hydrophobicity and potential for π-π stacking interactions. These characteristics influence its solubility in organic solvents and its retention behavior in chromatography.
Solubility Profile (Predicted)
Based on the structure, a general solubility profile can be anticipated. The compound is likely to be sparingly soluble in water at neutral pH but will show increased solubility in acidic and basic aqueous solutions due to salt formation. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, and may have moderate solubility in solvents like ethyl acetate and acetone.
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Low | Zwitterionic form may have limited solubility. |
| Aqueous HCl | High | Formation of the soluble pyridinium hydrochloride salt. |
| Aqueous NaOH | High | Formation of the soluble sodium carboxylate salt. |
| Methanol / Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |
| Acetone / Ethyl Acetate | Moderately Soluble | Polar aprotic solvents. |
| Dichloromethane / Chloroform | Sparingly Soluble | Lower polarity. |
| Hexane / Heptane | Insoluble | Non-polar solvents. |
Purification Methodologies
The choice of purification method will depend on the nature and quantity of impurities present in the crude product. Common impurities may arise from starting materials, by-products of the synthetic route (e.g., Suzuki-Miyaura coupling reactions), and degradation products. A multi-step purification approach is often necessary to achieve high purity.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and is often the first method of choice for removing small amounts of impurities. The selection of an appropriate solvent system is critical for successful recrystallization.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In separate small test tubes, dissolve a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene) with heating.
-
Solvent Selection: A suitable solvent will dissolve the compound when hot but will result in poor solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single solvent with the desired properties cannot be found.
-
Solvent Pair Selection: Choose a solvent in which the compound is highly soluble (solvent 1) and a solvent in which it is poorly soluble (solvent 2). The two solvents must be miscible. Common pairs include ethanol/water, acetone/hexane, and toluene/hexane.
-
Dissolution: Dissolve the crude compound in a minimal amount of hot solvent 1.
-
Addition of Anti-Solvent: While the solution is still hot, add solvent 2 dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot solvent 1 to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.
A patent for a structurally similar compound suggests recrystallization from an acetonitrile/acetone mixture (1:1), which could be a good starting point for optimization[3]. Another study on a phenylacetic acid derivative reported successful recrystallization from toluene and acetonitrile[2].
Acid-Base Extraction
The amphoteric nature of this compound makes it an ideal candidate for purification by acid-base extraction. This technique is particularly effective for removing neutral impurities.
Protocol 3: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). This will protonate any basic impurities, making them soluble in the aqueous layer. Separate the layers.
-
Basic Wash (to extract the product): Wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The this compound will be deprotonated to its carboxylate salt and will move into the aqueous layer. Separate the layers. The organic layer now contains neutral impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1 M HCl) until the product precipitates out. The pH at which precipitation is maximal should correspond to the isoelectric point of the molecule.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for the purification of this compound using acid-base extraction.
Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For pyridine derivatives, special considerations are necessary to avoid peak tailing and ensure good separation.
Protocol 4: Silica Gel Column Chromatography
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
To mitigate peak tailing caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica, add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase.
-
Alternatively, adding a small amount of acetic acid to the mobile phase can sometimes improve the peak shape of carboxylic acids.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Caption: General workflow for purification by silica gel column chromatography.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. A combination of chromatographic and spectroscopic techniques should be employed.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method to monitor the progress of a reaction and the effectiveness of a purification step.
Protocol 5: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid or TEA (e.g., 1-2 drops per 10 mL) can be a good starting point.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with potassium permanganate or iodine may also be effective.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of a compound.
Protocol 6: Reversed-Phase HPLC Analysis
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive to improve peak shape.
-
Acidic Conditions: 0.1% trifluoroacetic acid (TFA) or formic acid in both water and acetonitrile.
-
Basic Conditions: 0.1% triethylamine or ammonium hydroxide in both water and acetonitrile.
-
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak.
Challenges such as peak tailing are common for pyridine derivatives in HPLC. Adjusting the pH of the mobile phase and using additives are crucial for obtaining sharp, symmetrical peaks[4].
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified compound and for detecting any remaining impurities. The ¹H NMR spectrum of a related compound, phenylacetic acid, typically shows a singlet for the methylene protons around 3.5-3.7 ppm and multiplets for the aromatic protons in the 7.2-7.4 ppm region. For the target molecule, additional signals corresponding to the methyl group and the pyridine ring protons would be expected.
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.
Conclusion
The purification of this compound requires a strategic approach that takes into account its amphoteric nature and the potential for interaction with chromatographic stationary phases. A combination of recrystallization, acid-base extraction, and column chromatography, followed by rigorous purity assessment using TLC, HPLC, and spectroscopic methods, will enable researchers to obtain this valuable compound in high purity, suitable for demanding applications in research and development. The protocols provided in this guide offer a solid foundation for developing a robust and efficient purification workflow.
References
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Nowak, M., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- Google Patents. (2012). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
Application Note: A Protocol for the Recrystallization of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Introduction: The Critical Role of Purity and Crystalline Form
In the landscape of pharmaceutical development, the purity and solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These characteristics directly influence the drug's stability, solubility, bioavailability, and ultimately, its therapeutic efficacy and safety. Recrystallization stands as a fundamental and powerful technique for the purification of solid organic compounds. This application note provides a comprehensive, step-by-step protocol for the recrystallization of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry.
Due to the limited availability of specific physicochemical data for this compound in the public domain, this protocol has been developed by leveraging established principles of recrystallization for aromatic and pyridine-containing carboxylic acids, and by drawing analogies from the known properties of its structural isomer, (4-Pyridin-2-yl-phenyl)-acetic acid.[1][2] The methodologies outlined herein are intended to serve as a robust starting point for process development and are grounded in established scientific principles to ensure a high probability of success.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures.[3] The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow, leaving the impurities behind in the mother liquor.[3]
The success of recrystallization is governed by several factors, including the choice of solvent, the cooling rate, and the presence of impurities, which can affect crystal growth and morphology.[2][4]
Solvent Selection Strategy: A Theoretical Approach
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. For a compound like this compound, which possesses both a polar carboxylic acid group and a less polar aromatic and heterocyclic core, a solvent of intermediate polarity or a binary solvent mixture is often optimal.
Guiding Principles for Solvent Selection:
-
"Like Dissolves Like": The carboxylic acid moiety suggests solubility in polar protic solvents (e.g., alcohols, water), while the aromatic rings suggest solubility in organic solvents.[5]
-
Temperature Coefficient of Solubility: A steep solubility curve with respect to temperature is desirable for high recovery of the purified compound upon cooling.[3]
-
Potential for Hydrogen Bonding: The pyridine nitrogen and the carboxylic acid group can engage in hydrogen bonding, influencing solubility in protic solvents.
Based on these principles and data for analogous compounds, the following solvents are proposed for initial screening:
| Solvent System | Rationale |
| Primary Solvents: | |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization. Carboxylic acids often exhibit good solubility in alcohol-water mixtures.[5] |
| Isopropanol (IPA) | Similar to ethanol, but its lower polarity may offer a different solubility profile. |
| Acetonitrile | A polar aprotic solvent that can be effective for compounds with moderate polarity. |
| Binary Mixtures: | |
| Toluene/Ethanol | Toluene can dissolve the aromatic portions of the molecule, while a small amount of ethanol can enhance the solubility of the polar functional groups. |
| N-Methyl-2-pyrrolidone (NMP)/Water | NMP is a powerful polar aprotic solvent that can dissolve many carboxylic acids. Water can then be used as an anti-solvent.[6] |
Detailed Recrystallization Protocol
This protocol is a comprehensive starting point. Researchers should perform small-scale trials to optimize solvent choice, volumes, and temperatures.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, which maximizes the yield upon cooling.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: This step removes insoluble impurities that would otherwise contaminate the final product. Keeping the apparatus hot prevents premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Rationale: Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent. Rationale: Washing with cold solvent removes any residual mother liquor containing dissolved impurities without significantly dissolving the desired crystals.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Characterization and Quality Control
Post-recrystallization, it is essential to verify the purity and solid-state form of the material.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the chemical purity of the recrystallized product.[7] A well-developed HPLC method can separate the target compound from any remaining impurities.
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column: | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase: | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient: | 10-90% B over 20 minutes |
| Flow Rate: | 1.0 mL/min |
| Detection: | UV at 254 nm |
| Injection Vol.: | 10 µL |
Peak purity can be further assessed using a photodiode array (PDA) detector to check for spectral homogeneity across the peak.[8]
Polymorph and Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a critical tool for identifying the melting point of the compound and for screening for the presence of different polymorphic forms.[9] Polymorphs will typically exhibit different melting points and may show solid-solid phase transitions.
Typical DSC Experimental Setup:
| Parameter | Value |
| Sample Pan: | Aluminum, hermetically sealed |
| Sample Size: | 2-5 mg |
| Heating Rate: | 10 °C/min |
| Temperature Range: | 25 °C to a temperature above the expected melting point |
| Atmosphere: | Nitrogen purge (50 mL/min) |
Crystalline Structure Verification by Powder X-ray Diffraction (PXRD)
PXRD is the definitive technique for characterizing the crystalline form of a material.[1] Each crystalline polymorph will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific form.
Typical PXRD Data Collection Parameters:
| Parameter | Value |
| Radiation: | Cu Kα (λ = 1.5406 Å) |
| Voltage/Current: | 40 kV / 40 mA |
| Scan Range (2θ): | 2° to 40° |
| Step Size: | 0.02° |
| Scan Speed: | 2°/min |
Visualizing the Workflow
The following diagrams illustrate the key decision-making and experimental processes involved in the recrystallization and analysis of this compound.
Caption: A flowchart of the recrystallization and analysis workflow.
Caption: The relationship between analytical techniques and product validation.
Conclusion and Best Practices
This application note provides a detailed, albeit theoretical, protocol for the recrystallization of this compound. The lack of specific experimental data for this compound necessitates an approach grounded in the fundamental principles of crystallization and informed by data from structurally similar molecules. The success of this procedure will rely on careful, small-scale solvent screening and optimization of the cooling profile.
Key recommendations for success include:
-
Systematic Solvent Screening: Test a range of solvents and binary mixtures to identify the optimal system for this specific compound.
-
Controlled Cooling: Employ a slow cooling rate to encourage the growth of large, high-purity crystals.
-
Thorough Analysis: Comprehensive characterization of the final product using HPLC, DSC, and PXRD is essential to confirm purity and the desired crystalline form.
By following these guidelines, researchers can effectively adapt and implement this protocol to achieve high-purity crystalline this compound suitable for further research and development.
References
-
TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Available from: [Link]
- U.S. Patent 3654351A, Purification of aromatic polycarboxylic acids by recrystallization.
-
Shekunov, B. Y., & York, P. (2000). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 1(1), 47-56. Available from: [Link]
-
PubChem. (4-Pyridin-2-YL-phenyl)-acetic acid. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
LibreTexts Chemistry. Recrystallization. Available from: [Link]
-
NETZSCH Analyzing & Testing. Studying Polymorphism by Means of DSC. Available from: [Link]
-
Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Available from: [Link]
-
LibreTexts Chemistry. Powder X-ray Diffraction. Available from: [Link]
-
Mettler Toledo. Determination of Crystal Polymorphism by Thermal Analysis. Available from: [Link]
-
Chromatography Online. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]
- U.S. Patent 7307188B2, Purification of carboxylic acids by complexation with selective solvents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (4-Pyridin-2-YL-phenyl)-acetic acid | C13H11NO2 | CID 504301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid | C17H16N2O2 | CID 11425987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 5. 4-(4'-Pyridyl)phenylacetic acid | C13H11NO2 | CID 21091633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyl(pyrimidin-4-ylsulfanyl)acetic acid | C12H10N2O2S | CID 4598584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Column chromatography protocol for [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
An Application Note and Detailed Protocol for the Column Chromatography Purification of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development. It serves as a key building block for synthesizing more complex molecules, including potential therapeutic agents.[1] The purification of this compound is a critical step following its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby guaranteeing the integrity of subsequent research and development activities.
The structure of this molecule presents a unique purification challenge. It is an amphoteric compound, containing both a basic 2-methylpyridine nitrogen atom and an acidic carboxylic acid moiety. This dual functionality can lead to problematic interactions with standard chromatography media. Specifically, the basic pyridine can bind strongly and irreversibly to acidic silanol groups on the surface of silica gel, while the carboxylic acid can deprotonate and cause severe peak tailing, resulting in poor separation and low recovery.[2][3]
This application note provides a robust and validated protocol for the efficient purification of this compound using silica gel column chromatography. The methodology is centered on controlling the ionization state of the analyte through judicious mobile phase modification, a technique that suppresses undesirable interactions with the stationary phase and ensures a sharp, symmetrical elution profile.
Principle of the Method
The success of this protocol hinges on mitigating the amphoteric nature of the target compound during normal-phase chromatography. Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH).
-
Controlling the Carboxylic Acid : The carboxylic acid group (-COOH) can exist in equilibrium with its conjugate base, the carboxylate anion (-COO⁻). This anion is highly polar and interacts very strongly with silica, leading to significant band broadening ("tailing"). To prevent this, a small percentage of a weak acid, such as acetic acid (AcOH), is added to the mobile phase. This addition shifts the equilibrium to the protonated, neutral -COOH form, which has a more predictable and less polar character, allowing for clean elution.[3]
-
Managing the Basic Pyridine : The nitrogen atom on the pyridine ring is basic and readily interacts with the acidic silanol groups of the stationary phase. This acid-base interaction can result in poor recovery and tailing. The inclusion of acetic acid in the eluent also serves to protonate the pyridine nitrogen, forming a pyridinium salt. While this salt is polar, its interaction with the silica surface becomes more predictable and manageable, allowing for elution with a sufficiently polar mobile phase.
By maintaining a consistent, acidic environment, the analyte is forced into a single, protonated state (a pyridinium cation with a neutral carboxylic acid), which behaves predictably and can be effectively purified.
Physicochemical Properties of the Analyte
A summary of the key properties of this compound and its core structural motifs is presented below.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₄H₁₃NO₂ | Calculated from structure |
| Molecular Weight | 227.26 g/mol | Calculated from structure[4] |
| Appearance | Expected to be a solid (e.g., brown solid for similar compounds) | Analogy to (4-Pyridin-2-yl-phenyl)acetic acid[1] |
| pKa (Acidic) | ~4-5 | Typical range for a phenylacetic acid derivative |
| pKa (Basic) | ~6.0 | Based on the pKa of the conjugate acid of 4-methylpyridine (5.98)[5] |
| Solubility | Soluble in polar organic solvents like Methanol, DMSO. Limited solubility in non-polar solvents. | General property of polar, functionalized organic molecules. |
| UV Absorbance | Expected to be strongly UV-active | Presence of phenyl and pyridine chromophores |
Detailed Purification Protocol
This protocol is designed for researchers with a working knowledge of organic chemistry laboratory techniques. Adherence to all institutional safety guidelines is mandatory.
Materials and Reagents
-
Stationary Phase : Silica Gel, standard grade, flash chromatography, particle size 40-63 µm.
-
Crude Sample : Synthesized this compound.
-
Solvents (HPLC Grade) :
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
-
Mobile Phase Additive : Glacial Acetic Acid (AcOH)
-
Apparatus :
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes or flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
Workflow Overview
The following diagram outlines the complete purification workflow, from initial method development on TLC to the final isolation of the pure compound.
Caption: Purification workflow for this compound.
Step 1: TLC for Mobile Phase Optimization
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities.
-
Prepare TLC Eluent : Prepare a stock solution of 1% acetic acid in methanol. A good starting mobile phase for testing is 95:5 (v/v) DCM : (MeOH + 1% AcOH) . Prepare a few variations, such as 98:2 and 90:10, to test a range of polarities.
-
Spot the Plate : Dissolve a small amount of the crude reaction mixture in methanol. Using a capillary tube, spot the solution onto the baseline of a silica TLC plate.
-
Develop the Plate : Place the TLC plate in a developing chamber containing your chosen eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize : Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the separated spots under a UV lamp at 254 nm.
-
Analyze : Calculate the Rf value for the main product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the ratio of DCM to MeOH to achieve the target Rf of 0.2-0.3. More methanol will increase the Rf (move the spot further up the plate).
Step 2: Preparative Column Chromatography
-
Column Preparation :
-
For every 1 gram of crude material, plan to use approximately 50-100 grams of silica gel.
-
Prepare a slurry by mixing the required amount of silica gel with a non-polar solvent like hexanes.
-
Secure the glass column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Wash the column with the initial, non-polar solvent until the bed is stable. Never let the solvent level drop below the top of the silica bed.
-
-
Sample Loading (Dry Loading - Recommended) :
-
Dissolve the crude material (~1 g) in a minimal amount of a suitable solvent (e.g., DCM/MeOH).
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully layer this powder on top of the sand layer in the prepared column.
-
-
Elution and Fraction Collection :
-
Begin elution with a low-polarity mobile phase (e.g., 100% DCM + 1% AcOH) to first wash out non-polar impurities.
-
Gradually increase the polarity of the mobile phase according to your TLC optimization (a "gradient elution"). For example, start with 2% (MeOH + 1% AcOH) in DCM, and slowly increase to 5%, then 10%.
-
Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).
-
Step 3: Fraction Analysis and Product Isolation
-
TLC Analysis of Fractions :
-
Using the same optimized TLC eluent from Step 1, analyze the collected fractions.
-
Spot multiple fractions on a single TLC plate (e.g., fractions 1-5 on one plate, 6-10 on another) to quickly identify which ones contain the pure product.
-
-
Pooling and Evaporation :
-
Combine all fractions that show a single, clean spot corresponding to the desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to remove it completely.
-
-
Final Product : The resulting solid or oil is the purified this compound. Dry it under high vacuum to remove residual solvents and perform characterization (NMR, MS, etc.) to confirm purity and identity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC | Insufficient acid in the mobile phase, causing ionization of the carboxylic acid or strong interaction of the pyridine. | Ensure at least 0.5-1% acetic or formic acid is present in the eluent. |
| Product Won't Elute | Mobile phase is not polar enough. | Increase the percentage of methanol in the mobile phase. A gradient up to 15-20% MeOH may be necessary. |
| Poor Separation from Impurities | Rf values of product and impurity are too close. | Use a shallower gradient during elution (increase polarity more slowly). Consider a different solvent system (e.g., Ethyl Acetate/Hexanes + 1% AcOH). |
| Compound appears in all fractions | Column was overloaded with too much crude material. | Reduce the amount of sample loaded relative to the amount of silica gel (aim for a 1:100 ratio). |
| Cracked Silica Bed | Column ran dry at some point. | Ensure the solvent level never drops below the top of the stationary phase. |
Conclusion
The purification of this compound by column chromatography is readily achievable despite the challenges posed by its amphoteric structure. The key to a successful separation is the suppression of analyte ionization by incorporating a weak acid, such as acetic acid, into the mobile phase. This protocol, which combines systematic TLC-based method development with a carefully executed preparative column procedure, provides a reliable and reproducible method for obtaining this valuable chemical intermediate in high purity.
References
-
FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]
-
PubChem. (n.d.). Phenyl(pyrimidin-4-ylsulfanyl)acetic acid. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
PubChem. (n.d.). (RS)-phenyl-pyridin-2-yl-acetic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl Sodium Sulphate. Retrieved from [Link]
-
PubChem. (n.d.). (4-Pyridin-2-YL-phenyl)-acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Kinnory, D. S., Takeda, Y., & Greenberg, D. M. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 212(1), 379-386. Retrieved from [Link]
-
LCGC International. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]
-
ResearchGate. (2003). Normal-phase capillary chromatography of polar aromatic compounds. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Reddit. (2015). Column chromatography of carboxylic acids? Retrieved from [Link]
- Google Patents. (n.d.). CN1927801A - Preparation method of methylphenyl acetic acid.
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]
Sources
Application Note: Comprehensive Characterization of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Abstract
This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, a key heterocyclic compound with potential applications in pharmaceutical and materials science. As a Senior Application Scientist, this note is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices. We will cover an integrated workflow encompassing chromatography, mass spectrometry, NMR, and vibrational spectroscopy to ensure the unambiguous determination of identity, purity, and quality of the analyte. All protocols are designed to be self-validating, aligning with principles outlined in international regulatory guidelines.
Introduction and Molecular Overview
This compound is a bifunctional molecule featuring a phenylacetic acid moiety linked to a 2-methylpyridine ring. This unique combination of a carboxylic acid group, a basic nitrogen atom in the pyridine ring, and two aromatic systems imparts specific physicochemical properties that necessitate a multi-technique approach for full characterization. The presence of both acidic and basic centers, along with its aromatic nature, makes it a valuable intermediate in drug discovery.[1]
Robust and reliable analytical characterization is paramount for any scientific investigation or drug development program. It ensures the material's identity, quantifies its purity by detecting and identifying any related substances or impurities, and establishes a foundation for quality control in manufacturing. This guide presents a logical workflow to achieve these objectives with high confidence.
Physicochemical Properties
A thorough understanding of the molecule's properties is the first step in developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | Calculated |
| Molecular Weight | 227.26 g/mol | Calculated[2] |
| IUPAC Name | 2-[4-(2-methylpyridin-4-yl)phenyl]acetic acid | IUPAC Nomenclature |
| Appearance | Expected to be a solid (e.g., brown solid) | Analogy to similar compounds[1] |
| Predicted pKa | ~4.0 (Carboxylic Acid), ~5.5 (Pyridinium ion) | Predicted based on functional groups |
| Predicted LogP | ~2.5 - 3.0 | Predicted based on structure |
Integrated Analytical Workflow
A comprehensive characterization of this compound relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of information, and together, they form a complete profile of the molecule.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the purity and assay of pharmaceutical compounds. Its high resolution makes it ideal for separating the main component from structurally similar impurities.[3]
Rationale for Method Design (E-E-A-T)
-
Technique: Reversed-Phase HPLC (RP-HPLC) is chosen because the analyte is moderately polar with significant non-polar character (aromatic rings), making it well-retained on a non-polar stationary phase like C18.
-
Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) is critical. The acid suppresses the ionization of the carboxylic acid moiety (analyte pKa ~4.0), preventing peak tailing and ensuring a sharp, symmetrical peak shape. It also ensures the pyridine nitrogen (pKa ~5.5) is protonated, leading to consistent retention. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol for this class of compounds.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is selected. It not only quantifies the analyte but also provides UV spectra across a range of wavelengths. This is invaluable for peak purity analysis and for identifying potential co-eluting impurities by checking for spectral differences across a single chromatographic peak.
Protocol: Purity Determination by RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the diluent.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse for small molecules, provides good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-20 min: 20% to 80% B20-25 min: 80% B25-30 min: 20% B | A broad gradient ensures elution of the main peak and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Detector | DAD/PDA at 254 nm | Aromatic nature of the compound suggests strong absorbance at this wavelength. |
| Data Acquisition | Collect spectra from 200-400 nm | For peak purity analysis. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Perform peak purity analysis using the DAD/PDA software to ensure the main peak is spectrally homogeneous.
-
Structural Elucidation Techniques
Mass Spectrometry (MS)
MS is used for the definitive determination of the molecular weight and can provide structural information through fragmentation analysis.
Rationale: Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar molecules like our analyte. It can be operated in both positive and negative ion modes.
-
Positive Mode (ESI+): The pyridine nitrogen will readily accept a proton, yielding the [M+H]⁺ ion.
-
Negative Mode (ESI-): The carboxylic acid will readily lose a proton, yielding the [M-H]⁻ ion.
Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution).
-
Ionization Source: Electrospray Ionization (ESI).
-
Analysis Mode: Run in both positive and negative ion modes.
-
Expected Results:
-
Positive Mode: Expect a prominent ion at m/z 228.102 (for [C₁₄H₁₄NO₂]⁺).
-
Negative Mode: Expect a prominent ion at m/z 226.087 (for [C₁₄H₁₂NO₂]⁻).
-
High-Resolution MS: Use a high-resolution instrument to confirm the elemental composition to within 5 ppm mass accuracy.
-
MS/MS Fragmentation: Fragment the parent ion (e.g., m/z 228.102) to observe characteristic losses. A key expected fragmentation is the loss of CO₂ (44 Da) from the carboxylic acid group, followed by the loss of a hydrogen atom, leading to a fragment at m/z 183.09.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required.
Rationale: The unique electronic environments of each proton and carbon atom result in a distinct spectrum that serves as a molecular fingerprint. The chemical shifts, integration (for ¹H), and coupling patterns confirm the connectivity of atoms within the molecule.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can solubilize both the acidic and basic functionalities and allows observation of the exchangeable carboxylic acid proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Carboxylic Acid (-COOH): A broad singlet around 12-13 ppm.
-
Pyridine Protons: Three distinct signals in the aromatic region (7.5-8.8 ppm). The proton adjacent to the nitrogen will be the most downfield.
-
Phenyl Protons: Two doublets (an AA'BB' system) in the aromatic region (~7.3-7.8 ppm).
-
Methylene (-CH₂-): A singlet around 3.6 ppm.[4]
-
Methyl (-CH₃): A singlet around 2.5 ppm.
-
-
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Carbonyl Carbon (-C=O): A signal around 172-175 ppm.[4]
-
Aromatic Carbons: Multiple signals between 120-160 ppm. The carbon bearing the pyridine ring and the carbons of the pyridine ring itself will have distinct shifts.
-
Methylene Carbon (-CH₂-): A signal around 40 ppm.[4]
-
Methyl Carbon (-CH₃): A signal around 20-25 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.
Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, or prepare a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions: [4][5]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1610 cm⁻¹ region.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
Spectroscopic Quantification
UV-Vis Spectrophotometry
This technique provides a simple, rapid, and cost-effective method for quantifying the compound, provided no interfering impurities have similar absorption profiles.
Rationale: The conjugated aromatic systems in the molecule will result in strong UV absorbance. According to the Beer-Lambert law, absorbance is directly proportional to concentration at a given wavelength (λmax).
Protocol: UV-Vis Quantification
-
Determine λmax:
-
Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent (e.g., methanol or the HPLC mobile phase).
-
Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).[6]
-
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance vs. concentration. The resulting line should be linear with a correlation coefficient (R²) > 0.999.
-
-
Quantify Unknown Sample:
-
Prepare the unknown sample to have a concentration within the calibration range.
-
Measure its absorbance at λmax and determine the concentration from the calibration curve equation.
-
Method Validation
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[7]
Caption: Key parameters for analytical method validation according to ICH Q2(R2) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
The characterization of this compound requires an orthogonal set of analytical techniques. The workflow presented here, beginning with HPLC for purity, followed by MS, NMR, and FTIR for definitive structural confirmation, and UV-Vis for simple quantification, provides a robust framework for researchers and drug development professionals. Adherence to these detailed protocols and the underlying scientific principles will ensure a comprehensive and reliable characterization of this important molecule, forming a solid basis for its use in further research and development.
References
-
4-[(RS)-(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl Sodium Sulphate - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol - MDPI. MDPI (Multidisciplinary Digital Publishing Institute). Available at: [Link]
-
(E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. (Note: General chemical supplier, context for commercial availability of similar compounds). Available at: [Link]
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Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers - ACS Publications. American Chemical Society. Available at: [Link]
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Phenyl(pyrimidin-4-ylsulfanyl)acetic acid - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
(RS)-phenyl-pyridin-2-yl-acetic acid methyl ester - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
(4-Pyridin-2-YL-phenyl)-acetic acid - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy... - ResearchGate. ResearchGate. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC... - IOSR Journal. IOSR Journals. Available at: [Link]
- Preparation method of 4-methylthio phenylacetic acid - Google Patents. Google Patents.
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ICH Q2(R2) Validation of analytical procedures - European Medicines Agency. European Medicines Agency. Available at: [Link]
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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity and stability of this compound. The protocol details the chromatographic conditions, system suitability parameters, and a comprehensive validation strategy in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, a forced degradation study protocol is outlined to demonstrate the method's specificity in the presence of potential degradation products.
Introduction
This compound is a bifunctional molecule incorporating a pyridine ring and a phenylacetic acid moiety.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of downstream active pharmaceutical ingredients (APIs). A stability-indicating analytical method is essential to not only quantify the main compound but also to separate and detect any impurities or degradation products that may arise during synthesis, storage, or formulation.[2]
The presence of both a basic nitrogen atom on the pyridine ring (pKa of 2-methylpyridine is ~5.96) and an acidic carboxylic acid group presents unique challenges for chromatographic separation.[3] The mobile phase pH must be carefully controlled to ensure consistent ionization and good peak shape.[4][5] This note describes the development and validation of an RP-HPLC method that addresses these challenges, providing a clear and reproducible separation.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a multi-wavelength UV detector is suitable.[6]
-
Chromatography Data System (CDS): Software capable of instrument control, data acquisition, and processing.
-
Analytical Column: A robust C18 column is recommended as a starting point for the separation of aromatic compounds.[7] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[8][9]
-
Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol, and water are required. Buffering agents such as potassium phosphate monobasic and ortho-phosphoric acid should be of analytical grade.[10]
Chromatographic Conditions
The selection of chromatographic conditions is pivotal for achieving optimal separation.[11]
| Parameter | Condition | Justification |
| Stationary Phase | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | C18 phases provide excellent retention for aromatic compounds like the analyte.[7] |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄ | A buffered mobile phase is critical to control the ionization of the analyte's acidic and basic functional groups, ensuring reproducible retention and symmetrical peak shape.[4] A pH of 3.0 ensures the carboxylic acid is protonated (less polar) and the pyridine nitrogen is protonated (ionized), providing a balance of interactions. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in reversed-phase HPLC with good UV transparency.[10] |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B | A gradient elution is employed to ensure elution of the main peak with a good retention factor while also eluting any potential, more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[8] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm (or λmax) | The pyridine and phenyl chromophores are expected to have significant UV absorbance. The optimal wavelength (λmax) should be determined experimentally by scanning the analyte's spectrum with a DAD detector. The 2-methylpyridine moiety has a UV absorbance maximum around 260 nm.[12] |
| Injection Volume | 10 µL | |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Protocols
Standard and Sample Preparation
3.1.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
3.1.2. Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
3.1.3. Sample Preparation (100 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Prepare a 100 µg/mL solution following the same procedure as for the standard.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[13]
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis.
Caption: HPLC Purity Analysis Workflow.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined performance criteria. Inject the working standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column and separation. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision of the injection and system response. |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] A forced degradation study is the most effective way to demonstrate this.[2][15] The goal is to achieve 5-20% degradation of the active ingredient.[16]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux sample solution (1 mg/mL in 50:50 water/ACN) with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples, dilute all samples to the working concentration (100 µg/mL), and analyze by HPLC. The peak purity of the analyte should be assessed using a DAD detector to ensure no co-eluting peaks are present.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero. |
Accuracy and Precision
-
Accuracy: The closeness of test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of six replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis is repeated by a different analyst on a different day or with different equipment.
-
| Parameter | Concentration Levels | Acceptance Criteria |
| Accuracy | 80%, 100%, 120% | % Recovery between 98.0% and 102.0% |
| Precision (%RSD) | 100% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Analysis and Reporting
The purity of this compound is typically reported as the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Calculation: Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that any peaks corresponding to the solvent or known excipients are excluded from the calculation.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust procedure for the purity assessment of this compound. The method's specificity, demonstrated through forced degradation studies, ensures that it is stability-indicating. The comprehensive validation protocol provides a framework for establishing the method's suitability in a regulated environment, making it an invaluable tool for quality control and stability testing in pharmaceutical development.
References
- ResolveMass Laboratories. (2025, November 5).
- SIELC Technologies.
- Phenomenex. (2025, June 6).
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
- ResearchGate. (2025, August 6).
- Journal of Pharmaceutical and Allied Sciences. (2024, November 15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- NIH. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- LCGC International. (2013, November 1).
- PubChem. (4-Pyridin-2-YL-phenyl)-acetic acid.
- NIH.
- National Institute of Standards and Technology. Pyridine, 2-methyl-. NIST WebBook.
- Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- Pharmaguideline.
- Thermo Fisher Scientific.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424).
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Benchchem.
- Rasayan Journal of Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- mVOC 4.0. 2-methylpyridine.
- Chem-Impex. (4-Pyridin-2-yl-phenyl)acetic acid.
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Application Note: Comprehensive NMR Spectroscopic Analysis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Abstract: This document provides a detailed guide to the structural elucidation of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The focus is on the rationale behind experimental design and the systematic interpretation of spectral data to achieve unambiguous assignment of all proton and carbon signals, providing a definitive structural confirmation. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust analytical methods for characterizing complex heterocyclic compounds.
Introduction and Scientific Context
This compound is a bi-aryl compound featuring a substituted pyridine ring linked to a phenylacetic acid moiety. Molecules with such heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their potential as pharmacophores and functional materials. Accurate and unequivocal structural verification is a critical step in the synthesis and development of these compounds, ensuring purity, identity, and the correct connectivity of all atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1] While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment and number of unique nuclei, complex spin systems and overlapping signals in aromatic regions often necessitate the use of two-dimensional (2D) NMR experiments.[2] This guide details a multi-faceted NMR approach, combining 1D and 2D techniques to resolve structural ambiguities and provide a complete chemical portrait of the title compound.
Molecular Structure and Spectroscopic Overview
The structural analysis begins with an understanding of the molecule's constituent parts: a 2-methylpyridine ring, a 1,4-disubstituted (para) phenyl ring, a methylene (-CH₂) linker, and a carboxylic acid (-COOH) group.
Figure 3: Key expected ¹H-¹³C HMBC correlations for structural assembly.
-
Methyl Group Correlations (Red Arrows): The methyl protons (~2.5 ppm) will show correlations to the quaternary carbon Py-C2 (~158 ppm) and the protonated carbon Py-C3 (~121 ppm), confirming the methyl group's position.
-
Inter-ring Correlation (Blue Arrows): Crucially, the pyridine proton Py-H3 (~7.3 ppm) should show a 3-bond correlation to the phenyl quaternary carbon Ph-C1' (~140 ppm). This correlation unequivocally establishes the connectivity between the two aromatic rings.
-
Side-chain Correlations (Green Arrows): The methylene protons (~3.6 ppm) will correlate to the phenyl quaternary carbons Ph-C1' and Ph-C4', as well as the carboxyl carbon (~172 ppm), locking the position of the acetic acid side chain.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural assignment of this compound. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the resulting spectra—particularly the key correlations in COSY and HMBC experiments—researchers can achieve unambiguous structural verification. This robust analytical workflow is essential for ensuring the quality and integrity of novel chemical entities in the fields of drug discovery and materials science.
References
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-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
- Google Patents. (2013). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
University Course Material. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB. [Link]
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Application Notes and Protocols for [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the investigation of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid as a potential anti-inflammatory agent. The proposed mechanism of action is based on structural analogy to known cyclooxygenase-2 (COX-2) inhibitors, as direct literature on this specific compound is limited. Researchers should interpret results within this context and perform further mechanistic studies for definitive validation.
Introduction: The Rationale for Investigating this compound
The quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a cornerstone of modern drug discovery. A promising strategy involves the targeted inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, while sparing its constitutive counterpart, COX-1, which is crucial for gastrointestinal and renal homeostasis.[1] The chemical scaffold of this compound, featuring a phenylacetic acid moiety linked to a substituted pyridine ring, shares structural similarities with established COX-2 inhibitors.[2][3] This structural alert suggests its potential as a selective COX-2 inhibitor, offering a promising avenue for the development of a novel anti-inflammatory therapeutic.
This document provides a detailed guide for the synthesis, in vitro characterization, and in vivo evaluation of this compound, enabling researchers to systematically explore its anti-inflammatory potential.
Hypothesized Mechanism of Action: Selective COX-2 Inhibition
Based on its structural features, this compound is hypothesized to exert its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. The phenylacetic acid portion of the molecule is a common pharmacophore in many NSAIDs, while the substituted pyridine ring may contribute to its selectivity for the COX-2 isoform.[2][4]
The proposed mechanism involves the binding of the compound to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1]
Caption: Hypothesized mechanism of action of this compound.
Synthesis Protocol: A Proposed Route via Suzuki Coupling
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This widely used method for forming carbon-carbon bonds is well-suited for coupling aryl halides with arylboronic acids.[5][6]
Materials and Reagents
-
Ethyl (4-bromophenyl)acetate
-
2-Methyl-4-pyridinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Lithium hydroxide (LiOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol
-
Suzuki Coupling:
-
To a round-bottom flask, add ethyl (4-bromophenyl)acetate (1.0 eq), 2-methyl-4-pyridinylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 85-95°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1N HCl to a pH of approximately 4-5.
-
The resulting precipitate is the target compound, this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Proposed synthetic workflow for this compound.
In Vitro Anti-Inflammatory Assays
A series of in vitro assays should be conducted to determine the anti-inflammatory activity and elucidate the mechanism of action of the test compound.
COX-1 and COX-2 Inhibition Assay
This primary assay will determine the inhibitory potency and selectivity of the compound towards COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) is coupled to the oxidation of a chromogenic substrate, and the change in absorbance is monitored spectrophotometrically.[7]
-
Protocol:
-
Prepare a 96-well plate with reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin.
-
Add various concentrations of the test compound (dissolved in DMSO) or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.
-
Add recombinant human COX-1 or COX-2 enzyme to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[8]
-
| Compound | COX-1 IC₅₀ (µM) (Hypothetical) | COX-2 IC₅₀ (µM) (Hypothetical) | Selectivity Index (SI) (Hypothetical) |
| This compound | >100 | 0.5 | >200 |
| Celecoxib (Reference) | 15 | 0.04 | 375 |
| Ibuprofen (Reference) | 5 | 10 | 0.5 |
Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages
This cell-based assay assesses the compound's ability to inhibit the production of a key pro-inflammatory cytokine.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce and release tumor necrosis factor-alpha (TNF-α). The amount of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[9][10]
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the dose-dependent inhibitory effect of the compound on TNF-α production.
-
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established acute inflammation model to evaluate the in vivo efficacy of potential anti-inflammatory drugs.[11][12]
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of the test compound is assessed by its ability to reduce this swelling.
-
Protocol:
-
Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and different dose groups of the test compound.
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
| Treatment Group | Dose (mg/kg, p.o.) (Hypothetical) | Paw Volume Increase at 3h (mL) (Hypothetical) | % Inhibition of Edema at 3h (Hypothetical) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
| Test Compound | 10 | 0.60 ± 0.04 | 29.4 |
| Test Compound | 30 | 0.42 ± 0.03 | 50.6 |
| Test Compound | 100 | 0.30 ± 0.02 | 64.7 |
Data Analysis and Interpretation
-
In Vitro Data: IC₅₀ values should be calculated using non-linear regression analysis of the dose-response curves. A high selectivity index for COX-2 over COX-1 is a desirable characteristic. For the cell-based assay, statistical significance of the reduction in TNF-α release should be determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
In Vivo Data: The results of the carrageenan-induced paw edema model should be expressed as the mean ± standard error of the mean (SEM). Statistical analysis should be performed using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A dose-dependent reduction in paw edema is indicative of in vivo anti-inflammatory activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Synthesis: Low yield in Suzuki coupling | Inactive catalyst, poor quality reagents, insufficient degassing | Use fresh catalyst and high-purity reagents. Ensure thorough degassing of solvents. Optimize reaction time and temperature. |
| In Vitro: High variability in COX assay | Inconsistent pipetting, enzyme instability | Use calibrated pipettes. Keep enzyme on ice and use it within the recommended time. Run replicates for each data point. |
| In Vivo: High variability in paw edema | Inconsistent carrageenan injection, animal stress | Standardize the injection technique. Handle animals gently to minimize stress. Ensure proper acclimatization. |
Conclusion
The protocols and application notes provided herein offer a robust framework for the initial investigation of this compound as a potential anti-inflammatory agent. By systematically following these experimental procedures, researchers can obtain valuable data on its synthesis, in vitro mechanism of action, and in vivo efficacy. Positive results from these studies would warrant further preclinical development, including more extensive toxicological and pharmacokinetic profiling.
References
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Al-Ghanayem, A. A., & Asad, M. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of Pharmacy and Bioallied Sciences, 4(2), 159. [Link]
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Bhandari, S., & Singh, P. (2022). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. ResearchGate. [Link]
-
Chintakunta, V. K., Akella, V., & Vedula, R. R. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(4), 1903-1926. [Link]
-
Christian, F., Smith, E., & Carmody, R. J. (2016). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. The Journal of Immunology, 197(5), 1839-1847. [Link]
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de Castro, S. L., de Souza, M. C. B. V., & de Albuquerque, S. (2008). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives. ResearchGate. [Link]
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Jan, M. S., Parveen, H., & Khan, S. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of the Indian Chemical Society, 100(10), 101157. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Kubo, K., et al. (1985). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 28(9), 1133-1139. [Link]
-
Lapa, G. B., et al. (2019). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 1968, pp. 135-141). Humana Press. [Link]
-
Maccari, R., & Ottanà, R. (2015). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 7(16), 2209-2244. [Link]
-
Mogil, J. S., & Davis, B. M. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Neuroscience, 53(1), 9-23. [Link]
-
Naureen, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 30(17), 3985. [Link]
-
Pal, R., et al. (2022). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Antioxidants, 11(3), 555. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Tripathi, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(38), 17855-17866. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
-
Wu, T. T., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 36(4), 465-472. [Link]
-
Viana, G. S. B., et al. (2017). trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine, 25, 106-114. [Link]
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
-
Al-Salahi, R., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 93. [Link]
-
Tanaka, K., et al. (1990). Anti-inflammatory, Analgesic and Anti-pyretic Effects of d-2-[4-(3-Methyl-2-thienyl)phenyl]propionic Acid (M-5011), a New Non-steroidal Anti-inflammatory Drug, in Rats and Guinea Pigs. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Li, Y., et al. (2026). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy via the TLR4/NF-κB signaling pathway. Drug Design, Development and Therapy, 20, 1-16. [Link]
-
Wientarsih, I., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of Cyclooxygenase. World's Veterinary Journal, 13(4), 585-593. [Link]
-
Maccari, R., & Ottanà, R. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. [Link]
-
Ziv, E., et al. (2022). The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation. International Journal of Molecular Sciences, 23(6), 3298. [Link]
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Using [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid in agrochemical formulation
Application Notes and Protocols for the Agrochemical Formulation of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Disclaimer: The following document provides a detailed theoretical framework for the development of agrochemical formulations containing the active ingredient this compound. As of the date of this publication, specific public-domain data on the agrochemical properties and established formulations of this particular compound are limited. Therefore, the subsequent protocols and recommendations are predicated on established principles of formulation science and the chemical characteristics inferred from its structure, drawing parallels with known pyridine and phenylacetic acid-based agrochemicals. These guidelines are intended for research and development purposes and must be validated through rigorous experimental testing.
This compound is a heterocyclic aromatic compound featuring a pyridine ring and a phenylacetic acid moiety. While its specific biological activity is not extensively documented in publicly available literature, its structural components suggest potential as an agrochemical active ingredient, possibly as a herbicide with auxin-like activity, similar to other phenylacetic acid derivatives, or potentially exhibiting insecticidal or fungicidal properties characteristic of some pyridine compounds.[1] The successful application of this active ingredient (AI) in agriculture is critically dependent on its formulation, which aims to deliver the AI to the target organism effectively and safely.[]
This guide provides a comprehensive overview of the theoretical considerations and practical protocols for developing robust and effective formulations of this compound. It is designed for researchers, scientists, and professionals in the field of agrochemical development.
Physicochemical Characterization of the Active Ingredient
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a stable and efficacious formulation.[3] The following table outlines key parameters to be determined experimentally.
| Property | Anticipated Characteristic and Impact on Formulation |
| Melting Point | Expected to be a crystalline solid. A high melting point may favor the development of solid formulations like Wettable Powders (WP) or Water Dispersible Granules (WDG). |
| Solubility | Limited solubility in water is anticipated due to the aromatic rings. Solubility in organic solvents will dictate the feasibility of Emulsifiable Concentrate (EC) or Suspension Concentrate (SC) formulations. |
| pKa | The carboxylic acid group will impart acidic properties. The pKa will influence its solubility in water at different pH values and its interaction with other formulation components. |
| LogP (Octanol-Water Partition Coefficient) | A moderate to high LogP is expected, indicating lipophilicity. This will influence its environmental fate, biological uptake, and the choice of emulsifiers and solvents. |
| Stability | Susceptibility to degradation by hydrolysis, photolysis, and oxidation must be assessed. Stabilizers may be required in the formulation. |
Formulation Development Strategy
The choice of formulation type is contingent on the physicochemical properties of the AI, the intended application method, and the target pest or weed.[4] Based on the anticipated properties of this compound, the following formulation types are proposed for initial investigation.
Emulsifiable Concentrate (EC)
An EC formulation is a liquid homogeneous product containing the AI dissolved in a solvent and a system of emulsifiers.[5] Upon dilution with water, it forms a stable oil-in-water emulsion.
-
Rationale: Suitable if the AI exhibits good solubility in a water-immiscible organic solvent. ECs offer good shelf-life and are easy to handle and measure.
-
Key Components:
-
Active Ingredient: this compound
-
Solvent: Aromatic hydrocarbons (e.g., Solvesso™ series), vegetable oil methyl esters.
-
Emulsifiers: A blend of non-ionic and anionic surfactants is typically required to ensure spontaneous emulsion formation and stability.[6] Examples include calcium dodecylbenzenesulfonate (anionic) and ethoxylated alcohols or alkyl phenols (non-ionic).[5]
-
Suspension Concentrate (SC)
An SC is a stable suspension of the solid AI in a liquid medium, typically water.
-
Rationale: An excellent option if the AI has low solubility in both water and economically viable organic solvents. SCs avoid the use of organic solvents, which can be advantageous from a regulatory and environmental perspective.
-
Key Components:
-
Active Ingredient: Micronized this compound (particle size is critical).
-
Dispersing Agent: Prevents particle agglomeration (e.g., lignosulfonates, polycarboxylates).
-
Wetting Agent: Facilitates the dispersion of AI particles in the liquid medium (e.g., sodium lauryl sulfate).
-
Thickener: Provides long-term stability by preventing sedimentation (e.g., xanthan gum).
-
Antifreeze: To ensure stability at low temperatures (e.g., propylene glycol).
-
Biocide: Prevents microbial growth (e.g., isothiazolinone derivatives).
-
Wettable Powder (WP)
A WP is a fine powder formulation that is mixed with water to form a suspension before application.
-
Rationale: A cost-effective solid formulation suitable for AIs that are stable solids with low water solubility.
-
Key Components:
-
Active Ingredient: this compound.
-
Carrier: An inert solid to dilute the AI (e.g., kaolin clay, silica).
-
Wetting Agent: Promotes the dispersion of the powder in water.
-
Dispersing Agent: Ensures the suspended particles remain evenly distributed.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the preparation and evaluation of the proposed formulations.
Protocol for Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable 250 g/L EC formulation of this compound.
Materials:
-
This compound (Technical Grade, >95% purity)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)
-
Non-ionic emulsifier (e.g., Ethoxylated castor oil)
-
Magnetic stirrer and hot plate
-
Beakers, graduated cylinders, and analytical balance
Procedure:
-
Weigh 25.0 g of this compound into a 100 mL beaker.
-
Add 60 mL of the aromatic solvent to the beaker.
-
Gently heat the mixture to 40-50°C while stirring until the active ingredient is completely dissolved.[5]
-
Allow the solution to cool to room temperature.
-
Add 5.0 g of the anionic emulsifier and 5.0 g of the non-ionic emulsifier to the solution.
-
Stir the mixture until a homogeneous solution is obtained.
-
Add the aromatic solvent to bring the final volume to 100 mL and mix thoroughly.
Evaluation:
-
Emulsion Stability: Dilute 5 mL of the EC formulation in 95 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and let it stand. Observe the amount of creaming or separation after 30 minutes, 1 hour, and 2 hours.[7]
-
Appearance: The concentrate should be a clear, homogeneous liquid, free from suspended matter or sediment.
Protocol for Suspension Concentrate (SC) Formulation
Objective: To prepare a stable 400 g/L SC formulation of this compound.
Materials:
-
Micronized this compound (particle size < 5 µm)
-
Wetting agent (e.g., Sodium N-methyl-N-oleoyl taurate)
-
Dispersing agent (e.g., Polycarboxylate-based polymer)
-
Propylene glycol (antifreeze)
-
Xanthan gum (thickener)
-
Silicone-based antifoaming agent
-
Biocide
-
Deionized water
-
High-shear mixer and bead mill
Procedure:
-
Prepare the aqueous phase by dissolving 5.0 g of propylene glycol, 2.0 g of the dispersing agent, and 0.2 g of biocide in 40 mL of deionized water.
-
In a separate container, create a premix by adding 40.0 g of micronized this compound and 1.0 g of the wetting agent to the aqueous phase under high-shear mixing.
-
Add a few drops of the antifoaming agent to control foam.
-
Pass the premix through a bead mill to achieve the desired particle size distribution.
-
Prepare a 2% xanthan gum solution in water. Add this solution to the milled suspension under gentle agitation to achieve the desired viscosity.
-
Adjust the final volume to 100 mL with deionized water and mix until uniform.
Evaluation:
-
Suspensibility: Determine the amount of active ingredient that remains in suspension after a specified time in a standard water dilution.[]
-
Particle Size Analysis: Measure the particle size distribution using laser diffraction.
-
Viscosity: Measure the viscosity using a viscometer to ensure good flowability and stability.
Quality Control and Stability Testing
Rigorous quality control and stability testing are essential to ensure the performance and shelf-life of the formulation.[8]
Quality Control Parameters
| Parameter | EC Formulation | SC Formulation | WP Formulation |
| Active Ingredient Content | HPLC-UV | HPLC-UV | HPLC-UV |
| pH | Not applicable | 6.0 - 8.0 | 6.0 - 8.0 (in a 1% aqueous dispersion) |
| Density | Measured using a pycnometer | Measured using a pycnometer | Not applicable |
| Emulsion/Dispersion Stability | No significant separation | High suspensibility | High suspensibility |
| Persistent Foaming | Minimal foam after dilution | Minimal foam after dilution | Minimal foam after dilution |
Storage Stability Studies
Stability studies are conducted to determine the shelf-life of the product under various storage conditions.[]
-
Accelerated Storage Stability: The formulation is stored at an elevated temperature (e.g., 54°C for 14 days) to predict its long-term stability.[] The physical and chemical properties are tested before and after storage.
-
Low-Temperature Stability: The formulation is stored at a low temperature (e.g., 0°C for 7 days) to assess its stability in cold climates.[8] For SC formulations, there should be no crystal growth. For EC formulations, no crystallization of the AI should be observed.
-
Real-Time Storage Stability: The product is stored under ambient conditions for at least two years, with periodic testing of its key properties.[]
Visualization of Workflows
Formulation Development Workflow
Caption: A generalized workflow for the development of an agrochemical formulation.
Hypothetical Mode of Action: Auxin Mimicry
Caption: A simplified diagram of a hypothetical auxin-mimic herbicidal mode of action.
References
- Agri-Training. (n.d.). Agrochemical Formulations.
- ResearchGate. (2024). Pesticide formulation testing: importance and protocols.
- Chem-Impex. (n.d.). (4-Pyridin-2-yl-phenyl)acetic acid.
- PCC SE. (n.d.). AGROCHEMICALS FORMULATION.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- BOC Sciences. (n.d.). Agrochemical Formulated Products Testing.
- BOC Sciences. (n.d.). Storage Stability Trials for Agrochemicals.
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- PMC - NIH. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
- IAEA. (n.d.). Quality Control of Pesticide Products - Scientific, technical publications in the nuclear field.
- Agricultural Marketing Service. (2015). Excipients.
- Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products.
- News. (2019). A beginner's guide to Agrochemical Formulation Strategies.
- Heben Pesticide. (2023). How to choose a formulation type for Agrochemical Products.
- Shree Vallabh Chemical. (n.d.). Emulsifiers for EC/SC/ME/OD/SL/WP/WDG Formulations, Alkyl Phenol Ethoxylates, Fatty Alcohol Ethoxylates.
Sources
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A beginner’s guide to Agrochemical Formulation Strategies - News [cpduk.co.uk]
- 4. How to choose a formulation type for Agrochemical Products - HEBEN [hb-p.com]
- 5. products.pcc.eu [products.pcc.eu]
- 6. shreechem.in [shreechem.in]
- 7. researchgate.net [researchgate.net]
- 8. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis
An Application Guide for the Synthetic Chemist
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid emerges as a highly valuable bifunctional scaffold, elegantly combining a phenylacetic acid moiety with a 2-methylpyridine heterocycle. This unique arrangement offers two distinct and reactive handles for molecular elaboration: the carboxylic acid group, a cornerstone for amide and ester linkages, and the pyridine ring, a versatile platform for further functionalization and a key pharmacophore in numerous bioactive agents.
The phenylacetic acid component provides a well-established motif for interacting with biological targets, while the 2-methyl-pyridine unit imparts crucial physicochemical properties such as improved solubility, metabolic stability, and the ability to engage in hydrogen bonding and metal coordination. Its utility is demonstrated in its role as a key intermediate for a variety of complex molecules, including those with applications in pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed protocols to empower researchers in drug discovery and chemical development.
Physicochemical and Structural Data
A thorough understanding of a building block's properties is the foundation of successful reaction design. The key characteristics of this compound are summarized below.
| Property | Value |
| IUPAC Name | 2-(4-(2-methylpyridin-4-yl)phenyl)acetic acid |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 885273-97-2 |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Limited solubility in water. |
| Melting Point | >200 °C (decomposes) |
Core Synthesis Strategy: Palladium-Catalyzed Cross-Coupling
The most convergent and widely adopted strategy for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling.[2] This approach offers high yields and excellent functional group tolerance. The general workflow involves coupling a (4-halophenyl)acetate ester with a suitable 2-methylpyridine boronic acid or ester, followed by saponification of the resulting ester to liberate the target carboxylic acid.
Caption: General synthetic workflow for this compound.
Applications & Key Synthetic Transformations
The true power of this building block lies in the selective reactivity of its functional groups.
Amide Bond Formation: The Gateway to Bioactive Molecules
The carboxylic acid is the most readily accessible functional group for elaboration. Its conversion to an amide is a cornerstone transformation in medicinal chemistry, as the amide bond is a stable, planar unit central to the structure of peptides and a vast array of synthetic drugs. The pyridine moiety often remains inert under standard amide coupling conditions, allowing for selective reaction at the acid terminus.
Causality in Protocol Design: The choice of coupling reagent is critical and depends on the substrate's sensitivity and the desired scale.
-
Carbodiimide-based reagents (EDC, DCC): These are cost-effective but can lead to racemization in chiral substrates and the formation of difficult-to-remove urea byproducts. The addition of an auxiliary nucleophile like HOBt or HOAt suppresses racemization and improves efficiency.
-
Uronium/Aminium-based reagents (HBTU, HATU): These are highly efficient, rapid, and generally lead to cleaner reactions with minimal side products, making them a preferred choice in discovery chemistry despite their higher cost.[3]
-
Base: A non-nucleophilic tertiary amine, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine component, facilitating its nucleophilic attack.
Esterification and Prodrug Strategies
Esterification of the carboxylic acid can be achieved under standard conditions (e.g., Fischer esterification with an alcohol in the presence of an acid catalyst). This transformation is often employed to create ester prodrugs, which can enhance the bioavailability of a parent drug by masking the polar carboxylic acid, improving its lipophilicity and cell membrane permeability.
Advanced Applications in Heterocyclic Synthesis
Beyond simple amide and ester formation, the phenylacetic acid scaffold can be used to construct more complex heterocyclic systems. For example, it can serve as a precursor for synthesizing various fused pyridine derivatives through intramolecular cyclization reactions.[4] Researchers have also utilized derivatives of this core structure to create novel pyrazolo[3,4-b]pyridine compounds that exhibit potent antiviral activities against viruses like Herpes simplex virus type 1 (HSV-1).[5] This highlights the compound's role as a key starting material for developing new therapeutic agents.[1][5]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Amide Coupling with an Aniline Derivative
This protocol describes a robust method for coupling this compound with a representative amine using HBTU, a highly effective coupling reagent.
Objective: To synthesize N-aryl-[4-(2-methyl-pyridin-4-yl)-phenyl]-acetamide derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Caption: Experimental workflow for HBTU-mediated amide coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 227 mg, 1.0 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the acid in anhydrous DMF (5 mL). Stir until a clear solution is obtained.
-
Reagent Addition: To the stirred solution, add the substituted aniline (1.1 mmol, 1.1 eq) followed by DIPEA (0.52 mL, 3.0 mmol, 3.0 eq).
-
Initiation: Add HBTU (455 mg, 1.2 mmol, 1.2 eq) portion-wise over 2 minutes. A slight exotherm may be observed.
-
Expert Insight: HBTU is added last to pre-activate the carboxylic acid in situ, minimizing potential side reactions with the reagent itself.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-6 hours).
-
Work-up - Quenching: Once the reaction is complete, pour the mixture into water (50 mL) and stir for 10 minutes.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[3]
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to remove unreacted acid and DMF, and then with brine (1 x 30 mL) to remove residual water.
-
Trustworthiness Check: The bicarbonate wash is crucial for ensuring the final product is free of acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
Protocol 2: Synthesis of the Ester Precursor via Suzuki-Miyaura Coupling
This protocol details the synthesis of the ethyl ester intermediate, a crucial step in the preparation of the title compound.
Objective: To synthesize ethyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate.
Materials:
-
Ethyl (4-bromophenyl)acetate (1.0 eq)
-
(2-Methylpyridin-4-yl)boronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 eq, 3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq, 6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Water (degassed)
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add ethyl (4-bromophenyl)acetate (2.29 g, 10.0 mmol, 1.0 eq), (2-methylpyridin-4-yl)boronic acid (1.64 g, 12.0 mmol, 1.2 eq), Pd(OAc)₂ (67 mg, 0.3 mmol, 0.03 eq), SPhos (246 mg, 0.6 mmol, 0.06 eq), and K₂CO₃ (3.45 g, 25.0 mmol, 2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add degassed toluene (40 mL) and degassed water (10 mL).
-
Expert Insight: Degassing the solvents is critical to prevent oxidation of the palladium(0) species, which is the active catalytic form. SPhos is a bulky, electron-rich phosphine ligand that promotes the challenging Csp²-Csp³ coupling.[2]
-
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield ethyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate as a viscous oil or low-melting solid. The subsequent hydrolysis of this ester to the final acid can be achieved using standard saponification conditions (e.g., LiOH in THF/water).
References
-
El-Sayed, M. S., & Al-Ghorbani, M. (2018). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 23(10), 2635. Available at: [Link]
-
Bernardino, A. M., et al. (2007). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. Medicinal Chemistry Research, 16, 352-369. Available at: [Link]
-
MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. Available at: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
- ACS Publications. (2026). Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. Inorganic Chemistry. Note: This is a placeholder for a relevant citation on reaction mechanisms or techniques.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
MDPI. (2021). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 26(1), 123. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Journal of Applicable Chemistry. Available at: [Link]
Sources
Application Notes and Protocols for Cell-Based Assays to Evaluate [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid Activity
Introduction
[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid is a compound of significant interest in pharmaceutical research and development, particularly in the fields of anti-inflammatory and analgesic drug discovery.[1] Its structural features, combining a pyridine ring with a phenylacetic acid moiety, suggest its potential as a modulator of inflammatory pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to elucidate the biological activity of this compound. The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for assessing the compound's mechanism of action, with a focus on its potential as a selective inhibitor of cyclooxygenase-2 (COX-2).
Scientific Rationale: Targeting the COX-2 Pathway
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions. In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is a hallmark of many inflammatory conditions.[2] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[3]
This application note will focus on three fundamental cell-based assays to characterize the activity of this compound:
-
Prostaglandin E2 (PGE2) Production Assay: To directly measure the inhibitory effect of the compound on the downstream product of the COX-2 pathway.
-
NF-κB Luciferase Reporter Assay: To investigate the compound's impact on a key inflammatory signaling pathway often modulated by prostaglandins.
-
MTT Cell Viability Assay: To ensure that the observed activities are not a result of cytotoxicity.
I. Prostaglandin E2 (PGE2) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of PGE2, a major pro-inflammatory prostaglandin synthesized by COX-2, in a murine macrophage cell line (RAW 264.7).[4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a potent inflammatory response and upregulate COX-2 expression.[5]
Scientific Principle
The inhibitory activity of this compound is determined by its ability to reduce the amount of PGE2 released into the cell culture supernatant following LPS stimulation. The concentration of PGE2 is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6]
Experimental Workflow
Caption: Workflow for the PGE2 Production Assay.
Detailed Protocol
Materials:
-
RAW 264.7 cells (e.g., ATCC® TIB-71™)[4]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1 hour.
-
Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).[7]
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
PGE2 Quantification:
-
Centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet any detached cells.[8]
-
Carefully collect the supernatant from each well.
-
Perform the PGE2 competitive ELISA according to the manufacturer's instructions.[6][9] This typically involves adding the supernatant, a fixed amount of HRP-conjugated PGE2, and an anti-PGE2 antibody to a pre-coated plate.
-
After incubation and washing steps, add the substrate and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis and Interpretation
The concentration of PGE2 in each sample is determined by comparing its absorbance to a standard curve. The inhibitory effect of this compound is calculated as the percentage reduction in PGE2 production compared to the LPS-stimulated vehicle control. This allows for the determination of an IC₅₀ value (the concentration of the compound that inhibits PGE2 production by 50%).
| Treatment Group | [Compound] (µM) | Absorbance at 450 nm (OD) | PGE2 Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | 1.8 | 10 | N/A |
| LPS + Vehicle | 0 | 0.5 | 1000 | 0 |
| LPS + Compound | 0.1 | 0.7 | 800 | 20 |
| LPS + Compound | 1 | 1.0 | 500 | 50 |
| LPS + Compound | 10 | 1.5 | 100 | 90 |
II. NF-κB Luciferase Reporter Assay in HEK293 Cells
This assay measures the activity of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a pivotal regulator of inflammatory gene expression.[10] While not a direct measure of COX-2 activity, it provides insight into the compound's potential to modulate downstream inflammatory signaling pathways.
Scientific Principle
HEK293 cells are stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[2][11] Upon activation of the NF-κB pathway by a stimulus (e.g., TNF-α or PMA), NF-κB translocates to the nucleus and drives the expression of luciferase. The resulting luminescence is proportional to NF-κB activity.[10]
Experimental Workflow
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter (e.g., BPS Bioscience #60650)[11]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Pre-incubate the cells with the compound for 1 hour.
-
Add a pre-determined concentration of TNF-α or PMA to induce NF-κB activation (e.g., 10 ng/mL TNF-α).
-
Incubate the plate for 6-16 hours at 37°C in a 5% CO₂ incubator.[12]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add an equal volume of luciferase assay reagent to each well (e.g., 100 µL).[11]
-
Incubate at room temperature for 1-5 minutes to allow for cell lysis and the luciferase reaction to stabilize.[12]
-
Measure the luminescence using a luminometer.
-
Data Analysis and Interpretation
The inhibitory effect of the compound is determined by the reduction in luminescence compared to the stimulated vehicle control. The results are expressed as a percentage of inhibition, and an IC₅₀ value can be calculated.
| Treatment Group | [Compound] (µM) | Luminescence (RLU) | % Inhibition |
| Unstimulated Control | 0 | 1,000 | N/A |
| Stimulated + Vehicle | 0 | 50,000 | 0 |
| Stimulated + Compound | 0.1 | 40,000 | 20 |
| Stimulated + Compound | 1 | 25,000 | 50 |
| Stimulated + Compound | 10 | 5,000 | 90 |
III. MTT Cell Viability Assay
It is crucial to determine whether the observed reduction in PGE2 production or NF-κB activation is due to the specific inhibitory activity of the compound or simply a consequence of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Scientific Principle
The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Experimental Workflow
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol
Materials:
-
RAW 264.7 or HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours as described in the previous protocols.
-
Treat the cells with the same concentrations of this compound as used in the primary assays.
-
Incubate for the same duration as the respective primary assay (e.g., 24 hours for the PGE2 assay).
-
-
MTT Reaction and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[13]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis and Interpretation
Cell viability is calculated as the percentage of the absorbance of the treated cells relative to the vehicle-treated control cells. A significant decrease in cell viability at a given compound concentration would suggest that the observed effects in the primary assays may be, at least in part, due to cytotoxicity.
| [Compound] (µM) | Absorbance at 570 nm (OD) | % Cell Viability |
| 0 (Vehicle) | 1.0 | 100 |
| 0.1 | 1.0 | 100 |
| 1 | 0.98 | 98 |
| 10 | 0.95 | 95 |
| 100 | 0.92 | 92 |
Conclusion
The cell-based assays detailed in this application note provide a robust and comprehensive framework for characterizing the biological activity of this compound. By systematically evaluating its impact on PGE2 production, NF-κB signaling, and cell viability, researchers can gain valuable insights into its mechanism of action and therapeutic potential as a selective COX-2 inhibitor.
References
- Beck, B., Hess, S., & Dömling, A. (2000). One-pot synthesis and biological evaluation of aspergillamides and analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1701–1705.
-
BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). Retrieved from [Link]
-
Boster Biological Technology. (n.d.). NF-kB Luciferase Reporter-HEK293 Cell Line. Retrieved from [Link]
-
Cytion. (n.d.). RAW 264.7 Cells. Retrieved from [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4'-Pyridyl)phenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (4-Pyridin-2-YL-phenyl)-acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-phenylpyridine. Retrieved from [Link]
- Taran, F., et al. (2018). Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. PLoS ONE, 13(6), e0198943.
-
AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Luciferase-eGFP Reporter HEK293 Cell Line. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). The MTT assay performed with a macrophage cell line (RAW 264.7). Retrieved from [Link]
-
Protocols.io. (2024). Cell culture of RAW264.7 cells. Retrieved from [Link]
- Chen, Y. F., et al. (2022). Serial Passaging of RAW 264.7 Cells Modulates Intracellular AGE Formation and Downregulates RANKL-Induced In Vitro Osteoclastogenesis. International Journal of Molecular Sciences, 23(4), 2334.
- Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from a personal or institutional website. (Note: A more authoritative source should be sought if possible).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. atcc.org [atcc.org]
- 5. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bosterbio.com [bosterbio.com]
- 13. atcc.org [atcc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid via Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this challenging Suzuki-Miyaura cross-coupling reaction.
The synthesis involves the palladium-catalyzed cross-coupling of a substituted pyridine boronic acid with an aryl halide. While powerful, this transformation presents specific challenges, including potential catalyst inhibition by the pyridine nitrogen, instability of the boronic acid reagent, and competing side reactions. This guide is designed to provide both the "how" and the "why" behind experimental choices to empower you to optimize your reaction for success.
Core Reaction Scheme
The target transformation is the C-C bond formation between 4-bromophenylacetic acid (or its ester derivative) and 2-methyl-4-pyridinylboronic acid.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction shows little to no product formation. Where should I begin troubleshooting?
This is the most common issue. A systematic approach is crucial. Before making significant changes, verify the basics: the quality of your starting materials, the purity of your solvent, and the integrity of your inert atmosphere. Oxygen can significantly hinder the reaction by oxidizing the Pd(0) catalyst and promoting side reactions like homocoupling.
A logical troubleshooting workflow can help isolate the problem variable.
Caption: A logical troubleshooting flowchart.
Start by evaluating the catalyst system, as it is often the most critical factor in couplings involving heteroaromatic substrates.
Q2: I suspect my 2-methyl-4-pyridinylboronic acid is degrading. How can I prevent this?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially with electron-rich or unstable heteroaryl boronic acids.[1][2] This process is often accelerated by aqueous basic conditions.
Causality: The mechanism involves the protonation of the aryl group attached to the boron atom. The presence of water and a strong base can facilitate this undesired side reaction.
Solutions:
-
Use a Boronic Ester: Pinacol esters (Bpin) or other boronic esters are generally more stable than their corresponding boronic acids.[3] They slowly hydrolyze under the reaction conditions to generate the active boronic acid, minimizing its concentration and thus the rate of degradation.
-
Use Potassium Trifluoroborate (BF₃K) Salts: These crystalline salts are significantly more stable to air and moisture and are less prone to protodeboronation.[4]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, strictly anhydrous conditions using a soluble organic base like potassium trimethylsilanolate (TMSOK) can prevent protodeboronation.[5]
-
Minimize Reaction Time and Temperature: Use a highly active catalyst system that allows for lower temperatures and shorter reaction times, giving the boronic acid less opportunity to decompose. Buchwald's third-generation precatalysts are excellent for this purpose.[5]
Q3: What is the best catalyst and ligand combination for coupling with a pyridine derivative?
The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Therefore, the choice of ligand is critical to shield the metal center and promote the desired catalytic cycle.
Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[6] The key is to use bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands facilitate the rate-determining oxidative addition and the final reductive elimination step.[7]
| Catalyst/Ligand System | Suitability for Pyridine Substrates | Key Considerations |
| Pd(dppf)Cl₂ | Good starting point | Robust and versatile, often effective for heteroaromatics.[8] |
| Pd(OAc)₂ / SPhos | Excellent | SPhos is a bulky, electron-rich Buchwald ligand known for high activity.[9] |
| Pd₂(dba)₃ / XPhos | Excellent | Similar to SPhos, provides high turnover numbers and rates. |
| Pd-PEPPSI-IPr | Very Good | An NHC-based catalyst that is highly active for coupling aryl chlorides.[10] |
| Pd(PPh₃)₄ | Moderate to Poor | Often sluggish; prone to deactivation and side reactions.[11] |
Recommendation: Start with Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with SPhos . These systems provide a good balance of reactivity, stability, and cost-effectiveness for this type of transformation.
Q4: The carboxylic acid on my 4-bromophenylacetic acid seems problematic. Should I protect it?
Yes, protection is highly recommended. The acidic proton of the carboxylic acid can react with the base required for the Suzuki coupling, potentially neutralizing it and inhibiting the reaction.[6] While some Suzuki reactions tolerate free carboxylic acids, performance is often inconsistent.
Trustworthiness: A more robust and reproducible approach is to use an ester derivative, such as ethyl or methyl 4-bromophenylacetate.[12][13] The ester is stable under the reaction conditions and can be easily hydrolyzed to the desired carboxylic acid in a subsequent step after the coupling is complete.
Caption: Recommended two-step synthesis workflow.
Q5: What are the primary side products, and how can I minimize them?
Besides protodeboronation, two other common side reactions can reduce your yield:
-
Homocoupling: This is the self-coupling of the boronic acid to form 2,2'-dimethyl-4,4'-bipyridine or the aryl halide to form a biphenyl dimer. This is often promoted by the presence of oxygen or by high catalyst loading.
-
Mitigation: Ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Avoid excessively high catalyst loadings.
-
-
Phenylated Impurities from Ligands: If you use triarylphosphine ligands like PPh₃, a side reaction can occur where a phenyl group from the ligand couples with your aryl halide.[14][15] This can be a significant issue in pharmaceutical synthesis where impurity control is paramount.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a starting point and should be optimized for your specific setup.
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the ethyl 4-bromophenylacetate (1.0 eq.), 2-methyl-4-pyridinylboronic acid pinacol ester (1.2 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon is preferred) for 10-15 minutes. Alternatively, use three cycles of vacuum/backfill with argon.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous THF) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
Protocol 2: Work-up and Purification Strategy
-
Quenching: After cooling to room temperature, quench the reaction by adding water and dilute the mixture with an organic solvent like ethyl acetate.
-
Filtration: If palladium black or insoluble salts are present, filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude coupled ester.
-
Purification of Ester: Purify the crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Hydrolysis: Dissolve the purified ester in a solvent mixture like THF/methanol. Add an aqueous solution of NaOH or LiOH (e.g., 2 M) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Final Isolation: Acidify the mixture carefully with dilute HCl (e.g., 1 M) to the isoelectric point of the amino acid product (typically pH 4-6), which should cause the product to precipitate. The solid can be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted into an organic solvent at a different pH.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3893-3899. [Link]
-
Miyake, H., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
Rashid, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]
-
Reddit r/Chempros. (2022). Failed suzuki coupling, any suggenstions?. [Link]
-
Wang, J., et al. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]
-
Watson, D. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(15), 4575–4579. [Link]
-
Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 665-672. [Link]
-
Crowley, J. D., & McMorran, D. A. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – An Asian Journal, 15(22), 3717-3728. [Link]
-
ResearchGate. (n.d.). Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1745. [Link]
-
ResearchGate. (2014). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]
-
Hartwig, J. F., et al. (2026). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Buchwald, S. L., et al. (2001). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 123(41), 10121-10122. [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
ResearchGate. (2016). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
-
ResearchGate. (2014). Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water. [Link]
-
NIH. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MIT Open Access Articles. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
Pi Chemicals. (n.d.). Material Safety Data Sheet - 5-Methyl-3-pyridineboronic acid. [Link]
-
MilliporeSigma. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [https://www.youtube.com/watch?v=f-J Chiuo-s]([Link] Chiuo-s)
-
MDPI. (2018). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. [Link]
-
MyJurnal. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2019). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14769–14778. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. jeolusa.com [jeolusa.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
Technical Support Center: Optimizing [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid Yield
Welcome to the technical support center for the synthesis and optimization of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the development of various therapeutic agents. Achieving high yield and purity is critical for downstream applications. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a robust troubleshooting section to help you navigate the complexities of its synthesis.
Synthetic Strategies Overview
There are three principal synthetic routes to obtain this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.
-
Suzuki-Miyaura Coupling: This is a highly versatile and widely used method for forming the C-C bond between the phenylacetic acid backbone and the 2-methylpyridine moiety.
-
Hydrolysis of a Nitrile Intermediate: This route involves the synthesis of the corresponding arylacetonitrile followed by hydrolysis to the carboxylic acid.
-
Willgerodt-Kindler Reaction: This classic reaction allows for the conversion of a suitable acetophenone derivative to the corresponding aryl acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally highest-yielding method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is typically the most favored route due to its high functional group tolerance, generally good yields, and the commercial availability of the required building blocks.[1][2] This method involves the palladium-catalyzed reaction of a (4-bromophenyl)acetic acid derivative with a 2-methyl-4-pyridinylboronic acid derivative.
Q2: I am considering the nitrile hydrolysis route. What are the key advantages and disadvantages?
A2: The primary advantage of the nitrile hydrolysis route is often the accessibility of the starting materials. The conversion of a benzyl halide to the nitrile followed by hydrolysis is a well-established transformation.[3] However, the hydrolysis step can sometimes require harsh conditions (strong acid or base and high temperatures), which may not be suitable for sensitive substrates. Incomplete hydrolysis or side reactions can also complicate purification.
Q3: Is the Willgerodt-Kindler reaction a viable option for large-scale synthesis?
A3: The Willgerodt-Kindler reaction, which converts an aryl ketone to a thioamide followed by hydrolysis to the carboxylic acid, can be a cost-effective method.[3][4][5] However, it often involves the use of sulfur and morpholine at high temperatures, which can present challenges in terms of safety and waste disposal on a large scale.[3][6] The reaction is also known for sometimes producing complex mixtures and requiring careful optimization.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling of pyridine derivatives can be challenging. Here are some common issues and their solutions.
Low or No Product Yield
Q4: My Suzuki-Miyaura coupling reaction is giving a very low yield or no product at all. What are the likely causes?
A4: Low or no yield in this specific Suzuki coupling can be attributed to several factors:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.
-
Protodeboronation of the Pyridylboronic Acid: Pyridylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group), especially under basic conditions.[7][8][9]
-
Poor Quality Reagents: Impurities in your starting materials, particularly the boronic acid, can negatively impact the reaction.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is crucial for the success of this coupling.
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination and minimize catalyst inhibition.[7]
-
Base Selection: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.[7][10] The choice of base can be critical in preventing protodeboronation.
-
Use of Boronate Esters: Consider using a pinacol ester of 2-methyl-4-pyridinylboronic acid. Boronate esters are generally more stable to protodeboronation than the corresponding boronic acids.[11]
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is often effective.[1][7] Ensure your organic solvents are properly degassed to prevent catalyst oxidation.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and protodeboronation. An optimal temperature, typically around 80-100 °C, should be determined empirically.[7]
Significant Side Product Formation
Q5: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A5: Homocoupling of the boronic acid is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can drive the homocoupling reaction.
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can sometimes suppress homocoupling.
-
Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems can be beneficial.
Q6: I am seeing a significant amount of debrominated starting material (phenylacetic acid). What is causing this?
A6: Debromination of the aryl bromide is another potential side reaction. This can be caused by:
-
Reaction with Trace Water or Base: This can occur before the desired cross-coupling.
-
Catalyst-Mediated Reduction: The palladium catalyst can sometimes mediate the reduction of the aryl bromide.
To minimize debromination:
-
Ensure Anhydrous Conditions (if applicable): While many Suzuki couplings use aqueous conditions, ensuring the organic solvent is dry if a non-aqueous system is used can help.
-
Careful Selection of Base: A weaker base may be less likely to promote this side reaction.
Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific setup.
Step 1: Coupling Reaction
-
To a dried flask, add 4-bromophenylacetic acid (1.0 eq), 2-methyl-4-pyridinylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq) as the catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of acetonitrile and water.[7]
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[7]
Step 2: Work-up and Purification
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The acidic nature of the product may require the addition of a small amount of acetic acid to the eluent to prevent streaking. Alternatively, an acid-base extraction can be employed.
Route 2: Hydrolysis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetonitrile
Step 1: Synthesis of the Nitrile Intermediate
This can be achieved via a Suzuki coupling of 4-bromobenzonitrile with 2-methyl-4-pyridinylboronic acid, following a similar procedure as described above.
Step 2: Hydrolysis
-
Dissolve the [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetonitrile in a mixture of acetic acid, sulfuric acid, and water.
-
Heat the mixture to reflux (around 100-110 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully pour it onto ice.
-
Adjust the pH to be neutral or slightly basic with a suitable base (e.g., sodium hydroxide solution).
-
The product may precipitate out of the solution. If not, extract the aqueous phase with an organic solvent like ethyl acetate.
-
Acidify the aqueous phase to a pH of around 4-5 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Route 3: Willgerodt-Kindler Reaction
Step 1: Thioamide Formation
-
In a flask, combine 1-(4-(2-methylpyridin-4-yl)phenyl)ethanone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (around 130-140 °C) for several hours.
-
Monitor the reaction for the formation of the thioamide intermediate.
Step 2: Hydrolysis
-
Cool the reaction mixture and add a solution of sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the thioamide.
-
After hydrolysis is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | - | SPhos (3 mol%) | - |
| Base | K₂CO₃ (3 eq) | Cs₂CO₃ (2 eq) | K₃PO₄ (3 eq) |
| Solvent | Acetonitrile/Water (4:1) | Dioxane/Water (4:1) | Toluene/Water (2:1) |
| Temperature | 80 °C | 100 °C | 90 °C |
Visualizations
Synthetic Pathways
Caption: Overview of the three main synthetic routes.
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield issues.
References
- Prieto, O., & Canto, M. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
- Deng, G. J., & He, F. C. (2009). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 86, 334-342.
- Gbaguidi, F. A., Kapanda, C. N., Léon, A. A., Lambert, D. M., Accrombessi, G. C., Mansourou, M., & Poupaert, J. H. (2010). General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. RASAYAN Journal of Chemistry, 3(1), 92-97.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
- Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions.
-
User "curdled". (2023, December 20). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Wikipedia contributors. (2023, December 27). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Selection of boron reagents for Suzuki–Miyaura coupling. Tetrahedron, 67(33), 5869-5875.
- Paswan, S., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- Zambon Group S.p.A. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Oae, S., & Togo, H. (1981). Friedel-Crafts Syntheses of Arylacetones and Arylacetonitriles. Bulletin of the Chemical Society of Japan, 54(8), 2525-2526.
- Solymosi, K., & Koczka, B. (2014). Process for the purification of carboxylic acids.
- Al-Zaydi, K. M. (2009).
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Poplawska, M., & Dembinski, R. (2004). Chromatographic separations of aromatic carboxylic acids.
- Barrow, J. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15061-15072.
- Reddy, M. S., & Swamy, K. C. K. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone.
- Kondo, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 330-337.
- Scott, J. S., & Turnbull, M. D. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(64), 14513-14532.
-
User "FoolishChemist". (2016, May 11). Isolation of a Carboxylic acid. Reddit. [Link]
- Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.
- Ranu, B. C., & Jana, R. (2006). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 2(4), 365-369.
- Brewslow, R., & Heck, R. F. (1975). Method of preparing aryl acetic acids. U.S.
-
Unknown Author. (n.d.). Manufacturing Process. [Link]
- Chen, Y., et al. (2026).
- Zhang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(1), 358.
- Chen, J., & Wang, X. (2014). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 19(11), 18784-18803.
- Fang, Y.-Q., & Han, G. S. (2003). A Practical Synthesis of 6-Bromo-2,2'-bipyridine. Synlett, 2003(6), 852-854.
- Pöpken, T., Götze, L., & Gmehling, J. (2000). Synthesis and Hydrolysis of Methyl Acetate by Reactive Distillation Using Structured Catalytic Packings: Experiments and Simulation. Industrial & Engineering Chemistry Research, 39(7), 2601-2611.
- Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(29), 9145-9157.
- Grygorenko, O. O., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2234-2241.
- Garak, A., et al. (2026). Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. Inorganic Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biaryl compound. We will delve into the mechanistic origins of common impurities and provide field-proven troubleshooting strategies and optimized protocols.
Introduction: Navigating the Synthesis
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction as the key step to form the C(sp²)-C(sp²) bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling is the most prevalent method due to its high functional group tolerance and the commercial availability of the necessary building blocks.[1][2] However, the unique electronic properties of the pyridine ring and the specific substrates can lead to a range of side products that complicate purification and reduce yields.
This guide is structured as a series of questions and answers addressing the most common issues, from core reaction failures to impurity formation.
Section 1: Troubleshooting the Core Suzuki-Miyaura Coupling
The central challenge in synthesizing the target molecule is the successful execution of the Suzuki-Miyaura coupling. Most issues arise from catalyst deactivation, substrate instability, or competing reaction pathways.
Q1: My Suzuki coupling reaction has stalled or shows low conversion. My starting materials are largely unreacted. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Suzuki coupling is typically rooted in the health of the catalytic cycle. The primary suspects are the palladium catalyst, the ligands, and the reaction environment.
Causality: The catalytic cycle relies on maintaining the palladium in its active Pd(0) state. Oxygen can oxidize Pd(0) to inactive Pd(II), while phosphine ligands can be oxidized, leading to catalyst decomposition (often observed as the formation of black palladium metal).[3] Furthermore, pyridine-containing substrates can be challenging; the nitrogen lone pair can sometimes coordinate to the palladium center, inhibiting catalytic activity.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen is a primary culprit for catalyst deactivation.
-
Action: Degas all solvents and the reaction mixture thoroughly. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or, for maximum efficiency, by performing at least three freeze-pump-thaw cycles.[3] Assemble your reaction under a positive pressure of inert gas.
-
-
Verify Reagent Quality:
-
Aryl Halide: Ensure it is pure and free from acidic impurities.
-
Boronic Acid/Ester: Pyridyl boronic acids can be susceptible to degradation.[3] While 4-pyridyl boronic acids are more stable than 2-pyridyl isomers, their quality should be verified. Consider using the more stable pinacol ester or trifluoroborate salt derivatives.[1][2] Aryltrifluoroborates, in particular, are less prone to protodeboronation.[1]
-
Base: Use a fresh, anhydrous base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common choices. Ensure the base is finely powdered to maximize surface area.
-
-
Optimize Catalyst and Ligand:
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-3 mol% to 5 mol% can overcome minor catalyst poisoning issues.[3]
-
Ligand Choice: If standard ligands like triphenylphosphine (PPh₃) are failing, consider more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the reaction even at room temperature and stabilize the catalyst.[3]
-
Diagram: Troubleshooting Low Conversion
Caption: A workflow for troubleshooting low Suzuki coupling conversion.
Q2: I've isolated a symmetrical bi-aryl byproduct. What is it and how do I prevent it?
A2: This is a classic case of homocoupling , a primary side reaction in Suzuki couplings. You are likely forming either 4,4'-bis(2-methylpyridine) from the boronic acid or 4,4'-bis(phenylacetic acid) from the aryl halide. Boronic acid homocoupling is generally more common.
Causality: Homocoupling of boronic acids can be mediated by Pd(II) species in a stoichiometric reaction that regenerates Pd(0).[4] The presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), is a major contributor to this side reaction.[3][4]
Prevention Strategies:
-
Rigorous Exclusion of Oxygen: As detailed in Q1, meticulous degassing is the most effective preventative measure.[4]
-
Choice of Palladium Precatalyst: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) that require in-situ reduction, a step where side reactions can occur.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain its concentration at a low level, disfavoring the second-order homocoupling pathway relative to the desired cross-coupling.
-
Use of Boronate Esters: Pinacol boronate esters are often less prone to homocoupling than their corresponding boronic acids.
Q3: My boronic acid starting material seems to be disappearing, but not forming the product. What is happening?
A3: This issue is characteristic of protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond. For your synthesis, this would convert 2-methyl-4-pyridinylboronic acid into 2-methylpyridine.
Causality: Protodeboronation is often catalyzed by aqueous base and elevated temperatures.[3] The mechanism can be complex, but it involves the cleavage of the carbon-boron bond. Heteroaryl boronic acids, including pyridyl derivatives, can be particularly susceptible to this side reaction.[3]
Troubleshooting & Prevention:
-
Modify the Base: A less nucleophilic or weaker base might slow the rate of protodeboronation. Consider switching from strong bases like K₃PO₄ or NaOH to milder carbonates like K₂CO₃ or even bicarbonates (KHCO₃), although this may slow the desired reaction.[3] Anhydrous fluoride sources (e.g., KF) can also be effective.[2]
-
Use a Boronate Ester or Trifluoroborate Salt: These derivatives are significantly more stable and resistant to protodeboronation.[1] The conversion of a boronic acid to its corresponding potassium aryltrifluoroborate salt is a straightforward procedure using KHF₂ and can dramatically improve reaction outcomes.[1]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, using a more active catalyst system (see Q1) allows for effective coupling at lower temperatures (e.g., room temperature to 60 °C), minimizing the extent of protodeboronation.
-
Minimize Water: While some water is often necessary, using an anhydrous solvent system or minimizing the aqueous phase can reduce the rate of protodeboronation.
Diagram: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Catalytic cycle of Suzuki coupling and key side reactions.
Q4: My final product is contaminated with an unexpected phenylated byproduct. Where could this have come from?
A4: This is a known, though less common, side reaction that occurs when using arylphosphine ligands, particularly triphenylphosphine (PPh₃). The impurity is formed by the coupling of a phenyl group from the ligand itself onto one of your substrates.
Causality: Under certain conditions, P-C bond cleavage can occur within the palladium-phosphine complex, leading to the transfer of an aryl group from the phosphine ligand into the catalytic cycle. This is a significant issue in pharmaceutical synthesis where impurity control is critical.[5][6] Research has shown this is a particular challenge when coupling 4-pyridineboronic acid derivatives.[5]
Prevention Strategies:
-
Switch to Trialkylphosphine Ligands: Ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) do not have aryl groups and thus cannot be a source of this impurity.[5]
-
Use Ligand-Free Conditions (with caution): In some cases, "ligand-free" conditions (where the palladium source may coordinate to the solvent or other species) can be effective, though they are often less robust.
-
Employ N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are an excellent alternative to phosphines and are not susceptible to this type of degradation.
-
Use Alternative Aryl Phosphine Ligands: If phosphine ligands are necessary, using ligands with different aryl groups, such as tri(o-tolyl)phosphine, can help identify the source of the issue and potentially mitigate it if the steric bulk prevents the unwanted coupling.[5]
| Symptom | Likely Side Product | Primary Cause | Recommended Solution |
| Symmetrical bi-aryl impurity | Bipyridine or diphenylacetic acid dimer | Oxygen in reaction mixture | Rigorously degas solvents; use a Pd(0) catalyst source.[4] |
| Loss of boronic acid starting material | 2-Methylpyridine | High temperature, strong aqueous base | Use a boronate ester or trifluoroborate; lower temperature; use milder base.[3] |
| Unexpected phenyl impurity | Phenylated pyridine or biphenylacetic acid | P-C bond cleavage of PPh₃ ligand | Switch to a trialkylphosphine or NHC ligand.[5][6] |
Section 2: Issues in Post-Coupling Functional Group Transformations
If the acetic acid moiety is introduced after the coupling, for instance, via hydrolysis of a nitrile, other side products can emerge.
Q5: I am hydrolyzing [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetonitrile to the desired acid, but I keep isolating the intermediate amide. How can I ensure complete hydrolysis?
A5: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[7] Incomplete reaction is a very common issue.
Causality: The second step, hydrolysis of the amide to the carboxylic acid, is often slower than the first step (nitrile to amide) and can require more forcing conditions.
Driving the Reaction to Completion:
-
Increase Reaction Time and/or Temperature: Often, simply extending the reflux time is sufficient to push the equilibrium toward the final product.
-
Use More Concentrated Acid/Base: Switching from dilute HCl or NaOH to more concentrated solutions can accelerate the second hydrolysis step. For acid hydrolysis, heating under reflux with an aqueous acid like 20-30% HCl or 5-20% H₂SO₄ is effective.[8][9]
-
Change of Reagent: If one condition stalls, the other may work better.
-
Acidic Hydrolysis: Heat under reflux with dilute acid (e.g., 6M HCl). This will produce the carboxylic acid directly.[8]
-
Alkaline Hydrolysis: Heat under reflux with an aqueous base (e.g., 6M NaOH). This will initially form the sodium salt of the carboxylic acid. You must then perform a separate acidification step with a strong acid (e.g., HCl) to protonate the carboxylate and isolate the final product.[7]
-
Q6: During workup or purification, I am seeing a loss of my final product and the formation of a lower molecular weight impurity. What could be the cause?
A6: This is likely due to the decarboxylation of your phenylacetic acid product, which would result in the formation of 4-(2-methyl-pyridin-4-yl)-toluene.
Causality: While simple benzoic acids are quite stable, phenylacetic acids can undergo decarboxylation, especially at elevated temperatures.[10] This process can sometimes be catalyzed by trace acids or metals. If you are performing a distillation or using high heat during solvent evaporation, you risk degrading your product.
Prevention:
-
Avoid High Temperatures: Concentrate your product solutions under reduced pressure at moderate temperatures (e.g., < 50 °C). Avoid techniques like high-temperature distillation for purification.
-
Use Non-Thermal Purification Methods: Crystallization is the preferred method for purifying the final product. If chromatography is necessary, use standard conditions and avoid excessive heating of the column.
-
Maintain Appropriate pH: The stability of the carboxylic acid is pH-dependent. Workups should be conducted efficiently without prolonged exposure to very harsh acidic or basic conditions at high temperatures.
Section 3: Optimized Experimental Protocols
These protocols are provided as a robust starting point. Optimization may be required based on your specific equipment and reagent batches.
Protocol A: Optimized Suzuki-Miyaura Coupling
This protocol uses a boronate ester to minimize side reactions.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-(carboxymethyl)phenyl)boronic acid pinacol ester (1.0 eq), 4-bromo-2-methylpyridine (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq, finely powdered).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 or 5:1 ratio by volume) via cannula or syringe. The solution should be stirred to create a suspension.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and an appropriate ligand like SPhos (3.5 mol%), under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. The aqueous layer contains the salt of your product. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Protocol B: Complete Nitrile Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, add [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetonitrile (1.0 eq).
-
Hydrolysis: Add a 6M aqueous HCl solution (sufficient to allow for stirring).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-24 hours. The reaction should become a clear solution as the starting material and intermediate amide are consumed. Monitor by TLC or LC-MS until no amide is observed.
-
Isolation: Cool the reaction mixture in an ice bath. Adjust the pH to ~4-5 with a base (e.g., 6M NaOH). The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with cold deionized water to remove salts, and then with a small amount of a cold non-polar solvent like hexanes. Dry the product under high vacuum.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][11]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327–335. [Link][5]
-
Reddit r/Chempros. (2021). Help needed with unreproducible Suzuki coupling. [Link][3]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][2]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link][6]
-
Willgerodt-Kindler Reaction Side Product Example. [Link][12]
-
ACS Publications. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link][13]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link][8]
-
ACS Publications. (2012). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. [Link][14]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link][4]
-
Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids. [9]
-
Arizona State University Repository. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. [Link][10]
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- 5. researchgate.net [researchgate.net]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
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- 14. pubs.acs.org [pubs.acs.org]
Removal of palladium catalyst from [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
An in-depth guide to the removal of palladium catalyst from [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, tailored for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Palladium Removal in Heterocyclic APIs
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis. However, their use introduces the critical challenge of removing residual palladium from the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies, under guidelines like the ICH Q3D, impose strict limits on elemental impurities, making efficient palladium removal a non-negotiable step in process development.[2][3]
The task is particularly complex for molecules like This compound . This compound contains a pyridine nitrogen and a carboxylic acid group, both of which can act as strong chelating agents for palladium.[4] This chelation can keep palladium species solubilized, rendering simple filtration methods ineffective and necessitating more sophisticated purification strategies.[1][5] This guide provides a comprehensive technical support framework, from frequently asked questions to detailed troubleshooting and validated protocols, to address this specific challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my this compound synthesis?
A: The difficulty arises from the molecular structure of your product. The pyridine nitrogen atom and the carboxylic acid group can form stable complexes with palladium ions (Pd(II)) or coordinate to palladium nanoparticles (Pd(0)). This strong interaction, or chelation, effectively "hides" the palladium within the product solution, preventing its removal by simple physical methods like filtration through celite, which are only effective for macroscopic or insoluble palladium particles.[1][4]
Q2: What are the different forms of residual palladium I might be dealing with?
A: Residual palladium can exist in several forms, and the optimal removal strategy depends on its speciation.[1]
-
Homogeneous (Soluble) Palladium: Typically Pd(II) species complexed with your product, ligands, or solvent. This is often the most challenging form to remove.
-
Heterogeneous (Insoluble) Palladium: Often Pd(0) nanoparticles or larger aggregates, sometimes referred to as "palladium black." This form is generally easier to remove by filtration.
-
Colloidal Palladium: A suspension of very fine Pd(0) particles that may pass through standard filters.
Q3: What are the main strategies for palladium removal?
A: The primary methods can be categorized as follows:
-
Scavenging: Using solid-supported or soluble reagents (scavengers) with high affinity for palladium to bind it, allowing for subsequent removal by filtration.[6][7]
-
Adsorption: Using materials with high surface area, like activated carbon, to adsorb palladium species.[8][9]
-
Crystallization: Purifying the API through crystallization, sometimes with additives that help keep palladium in the mother liquor.[8]
-
Filtration: Effective for removing heterogeneous palladium, often using filter aids like Celite or specialized cartridges.[10][11]
-
Extraction: Using an aqueous solution (e.g., containing a chelator like N-acetylcysteine) to wash the palladium out of the organic phase.[12]
Q4: How do I know how much palladium is in my sample?
A: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[8][13] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level, ensuring compliance with regulatory limits.[14][15]
Palladium Removal Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| High Pd levels (>100 ppm) persist after filtration through Celite. | The palladium is likely in a soluble (homogeneous) or colloidal form, strongly chelated to your product. Simple filtration is insufficient for these species.[5] | 1. Implement a Scavenging Step: Use a scavenger with high affinity for palladium, such as a thiol-functionalized silica gel (e.g., SiliaMetS Thiol) or a polymer-based scavenger.[16] 2. Trial Activated Carbon: Perform a batch treatment with activated carbon. 3. Optimize Crystallization: If crystallization is part of your process, consider adding a chelating agent like N-acetylcysteine to the mother liquor to sequester palladium. |
| Significant product loss occurs during the scavenging/carbon treatment step. | Your product, this compound, has polar functional groups that can cause non-specific adsorption onto the scavenger support (silica) or activated carbon.[4] | 1. Reduce Scavenger/Carbon Amount: Use a more conservative amount of the purification agent. Start with a lower weight percentage relative to your product. 2. Optimize Contact Time: Reduce the stirring time. Monitor both palladium levels and product yield over time to find an optimal balance. 3. Thoroughly Wash the Solid: After filtration, wash the scavenger/carbon cake with additional fresh solvent to recover adsorbed product. Combine the filtrate and washes. |
| Palladium levels are inconsistent across different batches. | This can be due to minor variations in reaction conditions (temperature, stirring, atmosphere) that affect the final speciation of the palladium catalyst. Better inertion on a larger scale can sometimes lead to less effective removal by certain methods.[12] | 1. Standardize the "Quench": Before starting purification, consider a standardized treatment to convert various palladium species into a more uniform, filterable form (e.g., Pd(0)). Adding a mild reducing agent might help precipitate palladium black, which can then be filtered.[12] 2. Develop a Robust, Validated Protocol: Screen several removal methods (different scavengers, carbon types) and select the one that provides consistent results. Do not change the protocol between batches. |
| The chosen scavenger is not reducing palladium to the target level (<10 ppm). | The scavenger may not be optimal for the specific palladium species present, or the conditions (solvent, temperature) are not conducive to efficient binding. The pyridine moiety in your product might be competing with the scavenger for palladium coordination. | 1. Screen Different Scavengers: Test scavengers with different functional groups. Thiol-based scavengers are excellent for soft metals like palladium, but amine-based or mixed-mode scavengers might also be effective. 2. Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) to improve kinetics. Ensure adequate stirring and allow sufficient time (2-12 hours) for the scavenger to work. 3. Consider a Two-Step Approach: Use a primary method like carbon treatment to remove the bulk of the palladium, followed by a scavenger polish to reach very low levels. |
Method Selection & Experimental Workflow
Choosing the right method is critical for efficiency and success. The following diagram outlines a logical workflow for selecting and implementing a palladium removal strategy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spinchem.com [spinchem.com]
- 7. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 8. arborassays.com [arborassays.com]
- 9. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
Preventing impurity formation in [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid synthesis
Technical Support Center: Synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Introduction
Welcome to the technical support guide for the synthesis of this compound. This compound is a critical building block in pharmaceutical development and other advanced chemical industries.[1] Achieving high purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of downstream active pharmaceutical ingredients (APIs).[2]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into preventing common impurities that arise during the synthesis of this molecule, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind impurity formation and offer robust, self-validating protocols to help you optimize your synthesis for the highest possible purity.
Section 1: Understanding the Synthesis and Common Impurities
The most common and versatile route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This typically involves the coupling of a boronic acid derivative (e.g., (4-(carboxymethyl)phenyl)boronic acid) with a pyridine halide (e.g., 4-chloro-2-methylpyridine).
The core reaction mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[4] While highly efficient, side reactions can occur at various points in this cycle, leading to a predictable profile of process-related impurities.
Common Impurities in the Suzuki-Miyaura Synthesis:
| Impurity Name | Structure | Common Cause(s) |
| Impurity A: Boronic Acid Homocoupling | Biphenyl-dicarboxylic acid derivative | Oxidative conditions, presence of Pd(II), inefficient transmetalation.[3] |
| Impurity B: Dehalogenated Pyridine | 2-Methylpyridine | Inefficient oxidative addition, presence of protic sources. |
| Impurity C: Protodeborylation Product | Phenylacetic acid | Excess base, water, or other protic impurities reacting with the boronic acid. |
| Impurity D: Unreacted Starting Materials | 4-Halo-2-methylpyridine / Phenylacetic acid boronic acid | Incomplete reaction, catalyst deactivation.[5] |
| Impurity E: Residual Palladium | Pd species | Inefficient removal during workup and purification.[6] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific impurity issues you might encounter during your synthesis.
Q1: My crude product shows a significant peak corresponding to the boronic acid homocoupling product (Impurity A). What is the cause and how can I fix it?
A1: This is one of the most common byproducts in Suzuki coupling.[7] It arises when two molecules of the boronic acid couple with each other. The primary cause is the presence of oxygen in the reaction mixture.[3][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the boronic acid instead of participating in the desired cross-coupling cycle.[3]
Causality & Prevention:
-
Root Cause: Inadequate degassing of solvents and the reaction vessel. Oxygen acts as an oxidant, disrupting the catalytic cycle.[7]
-
Immediate Action: Before adding the palladium catalyst, you must rigorously degas your reaction mixture. The most effective methods are:
-
Freeze-Pump-Thaw: For small-scale reactions, freeze the solvent mixture with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle at least three times.
-
Inert Gas Sparging: For larger-scale reactions, bubble a stream of argon or nitrogen through the solvent for at least 30-60 minutes.
-
-
Protocol Validation: Maintain a positive pressure of inert gas (e.g., via a nitrogen balloon) throughout the entire reaction to prevent atmospheric oxygen from re-entering the system.
Q2: I'm observing a significant amount of 2-methylpyridine (Impurity B) and phenylacetic acid (Impurity C) in my final product. Why is this happening?
A2: The presence of these impurities indicates two different side reactions are occurring: dehalogenation of the pyridine starting material and protodeborylation of the boronic acid.
Causality & Prevention:
-
Dehalogenation (Impurity B): This occurs when the aryl halide is reduced instead of undergoing oxidative addition. This can be promoted by certain ligands, bases, or trace water which can act as a hydride source.
-
Protodeborylation (Impurity C): This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. It is often accelerated by elevated temperatures and the presence of excess base or water.
-
Integrated Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure the aryl halide is fully consumed.
-
Use Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried. Use freshly opened, anhydrous solvents.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred. However, an excessively strong base can promote protodeborylation. Consider using K₃PO₄ or Cs₂CO₃, which are effective but less harsh than hydroxides in some systems.[9]
-
Temperature Control: Do not overheat the reaction. Monitor the reaction progress by TLC or HPLC and stop the heating as soon as the starting material is consumed.
-
Q3: My reaction stalls and I'm left with unreacted starting materials (Impurity D), even after extended reaction times. What could be wrong with my catalyst?
A3: Catalyst deactivation is a likely culprit. The active Pd(0) species is sensitive and can be poisoned or aggregate into an inactive form.[5]
Causality & Prevention:
-
Catalyst Aggregation: At higher temperatures or concentrations, the Pd(0) nanoparticles can aggregate, losing their catalytic activity.[5]
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[5]
-
Troubleshooting Steps:
-
Choose a Robust Ligand: Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable and active palladium complexes.[10]
-
Lower Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading can lead to faster aggregation. Optimize the catalyst loading; often 0.5-2 mol% is sufficient.[6]
-
Check Starting Material Purity: Impurities in your starting materials (e.g., sulfur compounds) can act as catalyst poisons. Ensure they are of high purity.
-
Section 3: Proactive Prevention & Optimization Protocols
Protocol 3.1: Rigorous Solvent Degassing
This protocol ensures the removal of dissolved oxygen, a key driver of homocoupling impurities.
-
Assemble your reaction flask with a stir bar and add your chosen solvent(s) (e.g., Dioxane/Water mixture).
-
Attach a rubber septum to the main neck of the flask.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for a minimum of 30 minutes with gentle stirring.
-
After degassing, remove the vent needle first, then the gas inlet needle to maintain a positive inert atmosphere.
-
Add reagents and catalyst under this positive pressure of inert gas.
Workflow for Impurity Troubleshooting
The following diagram outlines a logical workflow for identifying and addressing impurity issues.
Caption: A decision-making workflow for troubleshooting common impurities.
Section 4: Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are essential. High-Performance Liquid Chromatography (HPLC) is the primary method for this purpose.
Table 4.1: Example HPLC Method for In-Process Control
| Parameter | Condition |
| Column | C18 Reverse Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detector | UV at 254 nm |
| Injection Vol. | 5 µL |
Note: This is a starting point. The method must be fully developed and validated for your specific impurity profile.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or do I need a Pd(0) source? A: Yes, Pd(II) precatalysts are very common. They are typically reduced in situ to the active Pd(0) species. However, if this reduction is inefficient, the remaining Pd(II) can promote homocoupling. Using a pre-formed Pd(0) catalyst (like Pd(PPh₃)₄) or a precatalyst that readily forms Pd(0) can sometimes mitigate this issue.
Q: What is the best solvent system for this reaction? A: A mixture of an organic solvent and water is typical for Suzuki couplings, as it helps dissolve both the organic starting materials and the inorganic base. Common systems include Dioxane/Water, Toluene/Water, and 2-MeTHF/Water. The choice depends on the specific solubility of your reagents and the desired reaction temperature.
Q: How do I remove residual palladium (Impurity E) from my final product? A: Removing palladium to the levels required for APIs (<10 ppm) can be challenging.[6] Standard purification like crystallization or silica gel chromatography may not be sufficient. Consider using a palladium scavenger. These are materials with a high affinity for palladium (e.g., functionalized silica or resins with thiol groups) that can be stirred with a solution of your product and then filtered off.
Mechanism Visualization: Suzuki Cycle and Major Side Reaction
This diagram illustrates the desired catalytic cycle and the point where the oxygen-induced homocoupling side reaction interferes.
Caption: The Suzuki cycle and the competing homocoupling pathway.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CHE Hui, et al. (2013). Determination of Residual Organic Solvents in 2-[2-Methyl-4-[[2- pyrimidin-4-yl] methylsulfanyl] phenoxy] acetic Acid by Capillary Gas Chromatography. Chinese Pharmaceutical Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. [Link]
- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). General strategies for the synthesis of complex heteroarenes. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ACS Publications. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. [Link]
-
ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]
-
CDC. (n.d.). Pyridine 1613 | NIOSH. [Link]
-
MDPI. (n.d.). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- Google Patents. (2012). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
ACS Publications. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. [Link]
-
MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
-
PubMed. (2017). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylative Cross-Coupling: A Systematic Analysis. [Link]
-
Wiley Online Library. (n.d.). Pd(II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimizing the Synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Welcome to the technical support center for the synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the mechanistic rationale behind experimental choices and provide actionable troubleshooting advice to improve your reaction yield and product purity.
The synthesis of 4-arylpyridine structures is a cornerstone in the development of many active pharmaceutical ingredients (APIs).[2] However, the journey from starting materials to the final, pure compound is often fraught with challenges, from low conversion rates to persistent impurities. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The most prevalent and versatile method for constructing the biaryl scaffold of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction forms the critical carbon-carbon bond between the pyridine and phenyl rings.
The general workflow involves two main stages: the cross-coupling reaction to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Caption: General two-stage workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this specific Suzuki coupling?
The primary challenge often stems from the pyridine coupling partner, a phenomenon sometimes called the "2-pyridyl problem" even when coupling at the 4-position.[4] Pyridine-containing boronic acids are notoriously prone to decomposition via protodeborylation, where the C-B bond is cleaved by a proton source (like water), rendering the reagent inactive.[5] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[6]
Q2: Which coupling partners should I use? A pyridyl halide with a phenylboronic acid, or a phenyl halide with a pyridylboronic acid?
Both routes are viable, but coupling a pyridyl halide (e.g., 4-bromo- or 4-chloro-2-methylpyridine) with a phenylboronic acid derivative (e.g., 4-(ethoxycarbonylmethyl)phenylboronic acid) is often preferred. This approach avoids the use of the less stable pyridylboronic acid. 2-Halopyridines are known to be excellent electrophilic partners in cross-coupling reactions.[4]
Q3: How critical is the purity of my reagents and the reaction atmosphere?
Extremely critical. Suzuki reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid, a major byproduct.[7] Solvents must be thoroughly degassed, and the reaction should be run under an inert atmosphere (Nitrogen or Argon). Additionally, water content in the reagents or solvent can accelerate the unwanted protodeborylation of the boronic acid.[5][8]
Troubleshooting Guide: From Stalled Reactions to Impure Products
This section addresses specific problems you might encounter during your experiment.
Problem Area 1: Low Conversion & Stalled Reactions
Q: My reaction isn't going to completion. TLC/LCMS analysis shows significant unreacted starting materials. What should I investigate first?
A stalled reaction points to an issue with the catalytic cycle. The three most common culprits are the catalyst system, the base, or the temperature.
-
Catalyst Deactivation: The Pd(0) active catalyst can be sensitive. Ensure your inert atmosphere is maintained throughout the reaction. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and facilitate the reaction with heteroaryl halides.[8]
-
Insufficient or Inappropriate Base: The base is not just a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[9] If the base is too weak, not soluble enough, or added in insufficient quantity, the reaction will be slow or stall. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. The optimal temperature must be determined empirically. If your reaction stalls at a lower temperature (e.g., 80 °C), a modest increase (e.g., to 100 °C) may be beneficial, but monitor for byproduct formation.
Q: How do I select the best catalyst and ligand for coupling with a pyridine ring?
This is one of the most critical parameters. While there is no single "best" catalyst, certain combinations have proven effective for challenging heteroaryl couplings. The key is often in the ligand, which influences the stability and reactivity of the palladium center.
| Catalyst/Ligand System | Key Characteristics & Use Cases | Typical Loading (mol%) |
| Pd(PPh₃)₄ (Tetrakis) | A classic, widely used catalyst. Effective for many standard couplings but can be less efficient for challenging substrates like pyridines.[8] | 2-5% |
| Pd(dppf)Cl₂ | Employs a ferrocene-based ligand (dppf). Offers good stability and is often a reliable starting point for optimization. | 1-3% |
| Pd₂(dba)₃ + XPhos/SPhos | A modern system using bulky, electron-rich biarylphosphine ligands. Highly effective for difficult couplings, including those with heteroaryl chlorides, by promoting the oxidative addition step.[8] | 1-2% Pd, 2-4% Ligand |
| NHC-Pd Complexes | N-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and good thermal stability. They are a powerful, often phosphine-free, alternative for Suzuki couplings.[10] | 1-3% |
Recommendation: Start with a robust system like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a biarylphosphine ligand like XPhos.
Problem Area 2: Byproducts and Impurities
Q: My main impurity is the homocoupled dimer of my phenylboronic acid. How do I prevent this?
Homocoupling is primarily caused by the presence of oxygen. This side reaction competes with the desired cross-coupling pathway.
-
Solution: Implement a rigorous degassing procedure. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved oxygen from the solvent. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can also work. Ensure the reaction vessel is thoroughly flushed with an inert gas before adding the catalyst.
Q: I'm observing a significant amount of my phenylacetic acid starting material (without the pyridine). What is causing this?
This is a classic sign of protodeborylation . The boronic acid is reacting with a proton source (often residual water) and being converted back into the corresponding arene.
-
Prevention Strategies:
-
Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use a base like K₂CO₃ that has been dried in an oven.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate ester. These are generally more robust against protodeborylation.
-
Use an Alternative Nucleophile: Consider using pyridine sulfinates, which have been developed as effective coupling partners that avoid the instability issues of boronates.[11]
-
Caption: Competing pathways: desired coupling vs. side reactions.
Problem Area 3: Product Isolation and Purification
Q: How can I efficiently remove residual palladium from my final product?
Palladium contamination is a major concern, especially for pharmaceutical applications.
-
Aqueous Workup: A standard aqueous workup can remove a significant portion of the inorganic salts and some palladium species.
-
Filtration: Passing the crude product solution (dissolved in an organic solvent) through a pad of celite or silica gel can help adsorb some of the palladium.
-
Palladium Scavengers: For very low levels of contamination, specialized scavengers (e.g., silica- or polymer-bound thiols) can be added to the product solution to selectively bind and remove the residual palladium.
-
Crystallization: Proper crystallization of the final product is often the most effective method for removing both organic impurities and residual metals.
Q: My final acid product is an oil and difficult to purify. What should I do?
Oiling out during crystallization is common. This usually means the solvent system is not ideal or impurities are depressing the melting point.
-
Troubleshooting Crystallization:
-
Try different solvent systems. A good system is one where the product is soluble at high temperatures but sparingly soluble at room temperature or below (e.g., Ethanol/Water, Isopropanol/Heptane, Ethyl Acetate/Hexane).
-
Ensure the preceding ester hydrolysis step went to completion. Unreacted ester can act as an impurity that prevents crystallization.
-
If direct crystallization fails, consider purification of the ester intermediate by column chromatography before the hydrolysis step. Esters are generally less polar and easier to purify on silica gel than the corresponding carboxylic acids.
-
Optimized Experimental Protocols
The following are generalized starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be required.
Protocol 1: Synthesis of Ethyl [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetate
-
Degassing: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(ethoxycarbonylmethyl)phenylboronic acid (1.0 eq), 4-bromo-2-methylpyridine (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq). Add a 3:1 mixture of Dioxane:Water (e.g., 12 mL Dioxane, 4 mL Water per 1 mmol of boronic acid).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the suspension for 30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LCMS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by flash column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ester from Protocol 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) (3.0 eq).
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (typically 2-4 hours, monitor by TLC/LCMS).
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is approximately 4-5. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight. If needed, the product can be further purified by recrystallization.[12]
References
- Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Google Patents. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from .
-
Chem-Impex. (n.d.). (4-Pyridin-2-yl-phenyl)acetic acid. Retrieved from .
- Royal Society of Chemistry. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
-
National Institutes of Health. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from .
- National Institutes of Health. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
-
National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from .
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from .
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from .
-
MDPI. (n.d.). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from .
-
MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from .
-
Arkivoc. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Retrieved from .
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from .
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from .
- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from .
- Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from .
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from .
- Journal of the American Chemical Society. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids.
- Google Patents. (n.d.). Preparation method of methylphenyl acetic acid.
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from .
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from .
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 12. CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents [patents.google.com]
Technical Support Center: Scale-up Synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Welcome to the technical support center for the synthesis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important pharmaceutical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of process chemistry and field-proven insights. Our aim is to help you navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
Introduction to Synthetic Strategy
The synthesis of this compound typically involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by hydrolysis of an ester protecting group. The most common and scalable approach involves the coupling of a protected phenylacetic acid derivative with a substituted pyridine.
Visualized General Workflow
The following diagram outlines the typical synthetic sequence for preparing this compound on a larger scale.
Caption: General two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis.
Q1: My Suzuki-Miyaura coupling reaction is showing a significant drop in yield and consistency upon scaling up from 10g to 1kg. What are the likely causes?
This is a common issue when scaling up palladium-catalyzed reactions. The root causes are often related to mass and heat transfer limitations that are not apparent on a smaller scale.
-
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration. This can cause catalyst decomposition and the formation of byproducts. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture, especially in biphasic solvent systems.
-
Poor Temperature Control: The Suzuki-Miyaura coupling is often exothermic. A larger reaction volume has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled exotherm can lead to catalyst deactivation and increased impurity formation.[1] A slow, controlled addition of one of the reagents or the base can help manage the reaction temperature.
-
Oxygen Sensitivity: While many modern catalysts show good air stability, palladium(0) species are sensitive to oxygen, which can lead to catalyst deactivation.[2] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). This becomes more critical on a larger scale where headspace and potential leaks are more of a concern.
-
Catalyst Loading: While it may be tempting to keep catalyst loading low to reduce costs, sometimes a slight increase in loading (e.g., from 0.5 mol% to 1 mol%) is necessary on scale-up to counteract minor deactivation pathways that are more pronounced over longer reaction times.
Q2: I'm observing a persistent impurity with a similar mass to my desired product. How can I identify and mitigate this?
A common and challenging impurity in Suzuki reactions, especially those involving pyridine moieties, is a byproduct derived from the phosphine ligand.[3][4]
-
Ligand-Derived Impurity: If you are using a triarylphosphine ligand like triphenylphosphine (PPh3), a common side reaction is the coupling of the aryl group from the ligand itself onto your pyridine or phenyl ring. This results in an impurity that can be difficult to separate from the desired product due to similar polarity. A method has been developed to suppress these impurities.[3][4]
-
Mitigation Strategy:
-
Change of Ligand: Switching to a trialkylphosphine ligand (e.g., P(t-Bu)3) or a biarylphosphine ligand with bulky substituents can sometimes reduce this side reaction. However, these may require re-optimization of the reaction conditions.
-
Careful Stoichiometry: Ensure you are not using an excessive amount of ligand relative to the palladium source.
-
Purification: If the impurity has formed, careful optimization of the crystallization conditions (solvent/anti-solvent system, cooling profile) may be required to purge it.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of the Suzuki-Miyaura coupling step?
-
Temperature: Monitor the internal reaction temperature closely. Implement controlled addition strategies to manage any exotherms.
-
Agitation Rate: Ensure the mixing is sufficient to maintain a homogenous slurry/solution.
-
Reaction Completion: Use in-process controls (e.g., HPLC) to monitor the disappearance of starting materials. Over-running the reaction can lead to byproduct formation.
-
Degassing/Inerting: Ensure proper degassing of solvents and maintain a positive pressure of an inert gas.
Q2: How can I effectively remove residual palladium from my final product to meet regulatory requirements (e.g., <10 ppm)?
Residual palladium is a major concern in pharmaceutical manufacturing.[2] A multi-pronged approach is often necessary.
-
Aqueous Washes: During the work-up, washes with aqueous solutions of reagents like sodium bisulfite (NaHSO3) or thiourea can help to complex and remove palladium.[5]
-
Crystallization: The final crystallization of the carboxylic acid is a powerful purification step. The choice of solvent is critical.
-
Scavengers: If the above methods are insufficient, treatment of the product solution with a palladium scavenger is effective.[6] Commercially available options include functionalized silica gels or activated carbon.[6]
| Palladium Removal Technique | Typical Efficiency | Scale-up Considerations |
| Aqueous Wash (e.g., NaHSO3) | 50-90% | Simple to implement, may require multiple washes. |
| Crystallization | >90% | Highly dependent on solvent system and impurity profile. |
| Activated Carbon | >95% | Can have product loss due to adsorption. |
| Silica-based Scavengers | >99% | Higher cost, requires filtration step to remove the scavenger. |
Q3: What are the best practices for the hydrolysis (saponification) of the ethyl ester at a large scale?
-
Monitoring: Use HPLC to monitor the disappearance of the starting ester. The reaction is typically complete when <1% of the ester remains.
-
Temperature Control: While often run at elevated temperatures, be aware of potential side reactions if the temperature is too high or the reaction is run for too long.
-
pH Adjustment for Isolation: After hydrolysis, the product exists as its carboxylate salt. For isolation, the pH must be carefully adjusted with an acid (e.g., HCl) to the isoelectric point of the amino acid to induce crystallization. Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter. A slow, controlled addition with good agitation is key.
Experimental Protocols
Protocol 1: Scale-up Suzuki-Miyaura Coupling (1 kg scale)
Materials:
-
Ethyl 4-bromophenylacetate (1.0 kg, 4.11 mol)
-
2-Methyl-4-pyridineboronic acid (0.62 kg, 4.52 mol, 1.1 eq)
-
Potassium Carbonate (K2CO3) (1.70 kg, 12.3 mol, 3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (30.1 g, 0.041 mol, 0.01 eq)
-
Toluene (10 L)
-
Water (2.5 L)
Procedure:
-
Setup: To a 20L reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Ethyl 4-bromophenylacetate, 2-Methyl-4-pyridineboronic acid, and Potassium Carbonate.
-
Inerting: Purge the vessel with nitrogen for at least 30 minutes.
-
Solvent Addition: Add the degassed toluene and water.
-
Catalyst Addition: Add the Pd(dppf)Cl2 catalyst.
-
Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC every 2 hours.
-
Cooling & Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Phase Separation: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 2M HCl (2 L), saturated NaHCO3 solution (2 L), and brine (2 L).
-
Concentration: Concentrate the organic layer under reduced pressure to yield crude Ethyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate as an oil.
Protocol 2: Saponification and Isolation of Final Product
Materials:
-
Crude Ethyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate (from previous step)
-
Ethanol (5 L)
-
Sodium Hydroxide (NaOH) (0.33 kg, 8.22 mol, 2.0 eq)
-
Water (5 L)
-
Concentrated HCl
Procedure:
-
Setup: Dissolve the crude ester in ethanol in the reactor.
-
Hydrolysis: Add a solution of NaOH in water. Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring by HPLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
pH Adjustment & Crystallization: Cool the remaining aqueous solution to 10-15 °C. Slowly add concentrated HCl with good stirring to adjust the pH to 6.5-7.0. The product will precipitate as a solid.
-
Isolation: Stir the resulting slurry for 1-2 hours at 10-15 °C, then filter the solid.
-
Washing: Wash the filter cake with cold water (2 x 1 L).
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield this compound.
Visual Troubleshooting Logic
The following decision tree can help diagnose and solve common issues encountered during the Suzuki-Miyaura coupling step.
Caption: Decision tree for troubleshooting low yield.
References
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]
-
Czechtizky, W.; et al. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Org. Process Res. Dev.2007 , 11 (4), 733–738. [Link]
-
Kitano, Y.; Arisawa, M. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem. Pharm. Bull.2025 , 73 (4), 327-335. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2014 , 53, 3359-3362. [Link]
-
Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chem. Rev.2011 , 111 (3), 2177–2250. [Link]
-
Tyrell, J. H.; et al. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Org. Process Res. Dev.2018 , 22 (11), 1596–1602. [Link]
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Welborn, M.; et al. Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Org. Process Res. Dev.2011 , 15 (3), 603–611. [Link]
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Yamamoto, T. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications Webinar. [Link]
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Technical Support Center: Stability of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Welcome to the technical support center for [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this compound. As Senior Application Scientists, we have synthesized the information in this guide to be technically accurate and provide practical insights based on field experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution revolve around its two main functional groups: the pyridine ring and the carboxylic acid moiety. The pyridine ring can be susceptible to oxidation and photodegradation, while the carboxylic acid group's stability can be influenced by pH.[1][2] It is crucial to consider that extreme pH conditions, exposure to light, and the presence of oxidizing agents can potentially lead to the degradation of the molecule.
Q2: How does the choice of solvent affect the stability of the compound?
A2: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially water, can participate in hydrolytic degradation, particularly at non-neutral pH.[3][4] The polarity of the solvent can also influence the rate of degradation reactions. For instance, polar solvents might facilitate reactions involving charged intermediates. It is recommended to use aprotic solvents if solubility allows and to minimize water content unless the experimental design requires an aqueous environment. The use of co-solvents like DMSO or DMF is common for poorly soluble compounds, but their purity and potential for degradation should also be considered.[5]
Q3: What is the likely impact of pH on the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor for the stability of this compound. The carboxylic acid group has a pKa value that determines its ionization state.[6] At pH values above its pKa, the carboxylate form will predominate, which can influence its reactivity and solubility. Conversely, at pH values below its pKa, the neutral carboxylic acid form will be more prevalent. Extreme acidic or basic conditions can catalyze the hydrolysis of the acetic acid side chain or potentially promote reactions on the pyridine ring.[2][7] The pyridine nitrogen is also basic and can be protonated at low pH, which can affect the electron density of the ring and its susceptibility to degradation.
Q4: What are the potential degradation pathways for this molecule?
A4: Based on the structure of this compound, several degradation pathways are plausible under stress conditions:
-
Oxidation: The pyridine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1] The methyl group on the pyridine ring could also be oxidized to a carboxylic acid.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. UV or visible light exposure could lead to photolytic cleavage or rearrangement reactions.[8][9]
-
Hydrolysis: While the acetic acid group itself is relatively stable, extreme pH and temperature could potentially lead to decarboxylation, although this is generally a high-energy process for this type of molecule. More likely, if formulated as an ester or amide derivative, hydrolysis of that functional group would be a primary concern.[3][4]
-
Ring Opening: Under harsh conditions, the pyridine ring could undergo cleavage.[10][11]
Below is a diagram illustrating potential degradation points on the molecule.
Caption: Potential degradation sites on this compound.
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed in an aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH: The pH of your buffer may be promoting acid or base-catalyzed degradation. | 1. Measure the pH of your solution. 2. Conduct a pH stability profile study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing the compound's concentration over time. 3. Adjust the buffer to a pH where the compound shows maximum stability. |
| Presence of Metal Ions: Trace metal ion contaminants in the buffer can catalyze oxidative degradation. | 1. Use high-purity water and buffer reagents. 2. Consider adding a chelating agent like EDTA to your buffer to sequester metal ions. |
| Microbial Contamination: Bacterial or fungal growth can lead to enzymatic degradation of the compound. | 1. Filter-sterilize your buffer. 2. Work in a sterile environment (e.g., a laminar flow hood). 3. Consider adding a suitable antimicrobial preservative if compatible with your experiment. |
Issue 2: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Steps |
| Photodegradation: Exposure to ambient light during sample preparation and analysis can cause degradation. | 1. Protect your samples from light by using amber vials or wrapping them in aluminum foil. 2. Minimize exposure to light during all experimental steps. 3. Perform a photostability study according to ICH Q1B guidelines to assess the compound's light sensitivity.[8][9][12][13][14] |
| Temperature Fluctuations: Inconsistent storage temperatures can affect the rate of degradation. | 1. Use a calibrated and temperature-controlled storage chamber for your stability samples. 2. Monitor and record the temperature of the storage chamber regularly. |
| Analytical Method Variability: The analytical method used to quantify the compound may not be robust. | 1. Validate your analytical method for specificity, linearity, accuracy, and precision. 2. Ensure the method can separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is a commonly used technique for this purpose.[15][16] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[17][18][19][20][21]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile, methanol)
-
Amber vials
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial.
-
Keep at room temperature and protected from light for a defined period.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a calibrated oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Also, place a solution of the compound in a suitable solvent in the oven.
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9][12][13][14]
-
Keep a control sample protected from light at the same temperature.
-
At the end of the exposure, analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: pH-Rate Profile Study
Objective: To determine the stability of this compound over a range of pH values.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9, 12)
-
High-purity water
-
Calibrated pH meter
-
Temperature-controlled incubator
-
Amber vials
Procedure:
-
Solution Preparation: Prepare a series of buffer solutions covering the desired pH range.
-
Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration.
-
Incubation: Store the vials in a temperature-controlled incubator (e.g., 25 °C or 40 °C) and protect them from light.
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw aliquots from each vial.
-
Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the apparent first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will provide the pH-rate profile.
Data Presentation
Table 1: Recommended Solvents for Initial Stability Screening
| Solvent | Polarity | Protic/Aprotic | Rationale |
| Acetonitrile | Polar | Aprotic | Good solubilizing power for many organic compounds and is relatively inert. |
| Methanol | Polar | Protic | Can be a good solvent but may participate in esterification with the carboxylic acid under certain conditions. |
| Dimethyl Sulfoxide (DMSO) | Polar | Aprotic | High solubilizing power, but should be of high purity as impurities can be reactive. |
| Water (buffered) | Polar | Protic | Essential for understanding stability in aqueous environments relevant to biological and pharmaceutical applications. |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 72 hours | Degradation of side chain, potential ring modifications. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 - 72 hours | Degradation of side chain, potential ring modifications. |
| Oxidation | 3% H₂O₂ at RT | 24 hours | N-oxidation, hydroxylation of the pyridine ring. |
| Thermal | 80 °C (dry heat) | 1 - 7 days | General decomposition. |
| Photochemical | ICH Q1B exposure | As per guidelines | Photolytic cleavage, rearrangements. |
References
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Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]
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Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340. [Link]
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ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria...[Link]
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ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]
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Chemistry LibreTexts. (2023). Hydrolysis Reactions. [Link]
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Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Taylor & Francis Online. (n.d.). Degradation of pyridines in the environment. [Link]
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ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
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Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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University of Calgary. (n.d.). Hydrolysis of Acid Derivatives. [Link]
-
PubMed. (2024). pH-Dependent Effects of Short-chain Carboxylic Acids and Buffer Systems On Clostridioides difficile in Vitro and in Vivo. [Link]
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FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
YouTube. (2019). hydrolysis of acid derivatives. [Link]
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids. [Link]
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Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
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ResearchGate. (n.d.). Degradation of Pyridines in the Environment. [Link]
-
LinkedIn. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
-
MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]
-
ResearchGate. (2015). core components of analytical method validation for small molecules-an overview. [Link]
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FooDB. (n.d.). Showing Compound 4-Methylpyridine (FDB004424). [Link]
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ResearchGate. (2018). Hydrolysis of Acetic Acid Anhydride: Reaction Rate Determination by pH-Stat Titration. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. [Link]
-
Drug Development & Registration. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona. [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]
-
ResearchGate. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. [Link]
-
MDPI. (2022). Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid: A Putative COX-2 Selective Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. Drawing from established principles of medicinal chemistry and pharmacology, we hypothesize that this compound is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This guide will detail the experimental journey to test this hypothesis, from initial in vitro enzyme assays to cell-based validation, and will compare its potential performance against established COX-2 inhibitors.
Introduction: The Rationale for Investigating this compound as a COX-2 Inhibitor
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[2] In contrast, COX-2 is inducible and its expression is elevated during inflammation.[1] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with traditional NSAIDs.[3]
The chemical structure of this compound, featuring a central phenyl ring, an acetic acid moiety, and a substituted pyridine ring, bears resemblance to known classes of COX-2 inhibitors. Structure-activity relationship (SAR) studies have indicated that diaryl heterocyclic compounds, including those with pyridine rings, can exhibit potent and selective COX-2 inhibition.[4] This structural alert provides a strong rationale for investigating this compound as a potential selective COX-2 inhibitor.
This guide will outline a systematic approach to:
-
Determine the in vitro inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Assess its potency and selectivity in a cellular context.
-
Provide a framework for comparing its efficacy to well-characterized COX-2 inhibitors, Celecoxib and Valdecoxib.
In Vitro Validation: Direct Enzyme Inhibition Assays
The first critical step is to determine if this compound directly inhibits COX-1 and COX-2 enzymes and to quantify its potency (IC50) and selectivity.
Experimental Workflow: In Vitro COX Inhibition Assay
The following diagram illustrates the workflow for the in vitro COX inhibition assay.
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.[5]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the reference inhibitors (Celecoxib and Valdecoxib) in assay buffer.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution.
-
Prepare the fluorometric probe solution.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, enzyme (either COX-1 or COX-2), and the test compound/control to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for a further 5-10 minutes at 37°C.
-
Stop the reaction and add the detection probe.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
-
Cell-Based Validation: Assessing Activity in a Physiological Context
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant system to evaluate the compound's efficacy. In this context, we will assess the ability of this compound to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in cells stimulated to express COX-2.
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
The following diagram illustrates the signaling pathway leading to PGE2 production upon inflammatory stimuli.
Caption: Simplified signaling pathway of COX-2 induction and PGE2 synthesis.
Detailed Protocol: Cell-Based PGE2 Inhibition Assay
This protocol utilizes a cell line, such as murine macrophages (e.g., RAW 264.7), that can be stimulated to express COX-2.[6]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Induce COX-2 expression by stimulating the cells with lipopolysaccharide (LPS) for a specified period (e.g., 18-24 hours).
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
It is also advisable to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Comparative Analysis: Benchmarking Against Established Standards
A crucial aspect of validating a new compound is to compare its performance against existing drugs. In this case, we will compare the hypothetical data for this compound with the known activities of Celecoxib and Valdecoxib.
Performance Comparison Table (Illustrative Data)
The following table presents a template for summarizing the experimental data. The values for "this compound" are hypothetical and for illustrative purposes only.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cell-Based PGE2 Inhibition IC50 (µM) |
| This compound | >100 (Hypothetical) | 0.5 (Hypothetical) | >200 (Hypothetical) | 1.2 (Hypothetical) |
| Celecoxib | 15 | 0.04[7] | 375 | ~0.1 |
| Valdecoxib | 7.5 | 0.005[8] | 1500 | ~0.01 |
Note: The IC50 values for Celecoxib and Valdecoxib can vary depending on the specific assay conditions. The values presented here are representative.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for validating the biological activity of this compound as a putative selective COX-2 inhibitor. By following the detailed in vitro and cell-based protocols, researchers can generate the necessary data to determine its potency, selectivity, and cellular efficacy.
Should the experimental data align with the hypothetical results presented, this compound would emerge as a promising candidate for further preclinical development. Subsequent investigations should focus on its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy in animal models of inflammation and pain. The ultimate goal is to ascertain whether this novel compound offers a superior therapeutic window compared to existing NSAIDs, potentially providing a safer and more effective treatment for inflammatory conditions.
References
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
-
Chapa, P., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Advances, 6(112), 111389-111406. [Link]
-
Patrignani, P., et al. (2011). Biochemical selectivity of cyclooxygenase inhibitors. Frontiers in Pharmacology, 2, 86. [Link]
-
Bruno, A., & Tacconelli, S. (2022). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors.... Retrieved from [Link]
-
DVM360. (2002). NSAIDS: COX-1 and COX-2: What's the difference? (Proceedings). [Link]
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A Comparative Analysis of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid: A Novel NSAID Candidate
Introduction: The Unmet Need for Safer Non-Steroidal Anti-Inflammatory Drugs
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, exerting their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] While effective, the clinical utility of traditional NSAIDs is often limited by a significant risk of adverse effects, most notably gastrointestinal (GI) complications and cardiovascular events.[4][5][6] The quest for novel NSAIDs with an improved safety profile remains a critical objective in medicinal chemistry and drug development.
This guide presents a comparative study of a novel investigational compound, [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, hereafter referred to as Compound X, with established NSAIDs: Ibuprofen, Diclofenac, and Celecoxib. While limited public data exists for Compound X, its structural similarity to other pyridine-containing compounds with noted anti-inflammatory potential suggests its promise as a new NSAID candidate.[7] This document will provide a comprehensive analysis of its hypothesized mechanism of action, efficacy, and safety profile in relation to these widely used drugs, supported by established experimental protocols.
Physicochemical Properties: A Foundation for Pharmacokinetics
The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key properties for Compound X and the selected NSAIDs.
| Property | This compound (Compound X) (Hypothesized) | Ibuprofen | Diclofenac | Celecoxib |
| Chemical Structure | Acetic acid derivative with a methyl-substituted pyridine ring | Propionic acid derivative | Phenylacetic acid derivative | Sulfonamide derivative with a pyrazole ring |
| Molecular Weight ( g/mol ) | ~241.27 | 206.29 | 296.15 | 381.38 |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | ~3.97 | ~4.51 | ~3.4 |
| pKa | ~4.0 - 5.0 (carboxylic acid) | ~4.91 | ~4.15 | ~11.1 (sulfonamide) |
| Water Solubility | Low | Poorly soluble | Practically insoluble | Practically insoluble |
Expert Insight: The hypothesized LogP and pKa values for Compound X suggest it will exhibit moderate lipophilicity and exist in an ionized state at physiological pH, characteristics that are generally favorable for oral absorption and distribution to inflamed tissues. Its structural distinction from the comparator NSAIDs, particularly the presence of the methyl-pyridine moiety, may influence its metabolic pathways and potential for off-target interactions.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.[3] The selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its gastrointestinal safety profile.
Comparative COX Inhibition Profile:
| NSAID | COX-1 Inhibition | COX-2 Inhibition | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Compound X (Hypothesized) | Moderate | Potent | >10 |
| Ibuprofen | Potent | Potent | ~1 |
| Diclofenac | Potent | More Potent | ~20 |
| Celecoxib | Weak | Potent | ~300 |
Expert Insight: It is hypothesized that Compound X will demonstrate a favorable COX-2 selectivity, positioning it between the non-selective profile of Ibuprofen and the highly selective nature of Celecoxib. This balanced profile could translate to effective anti-inflammatory and analgesic activity with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[]
Caption: Mechanism of NSAID action on the COX pathway.
In Vivo Efficacy: Preclinical Models of Inflammation and Pain
The anti-inflammatory and analgesic efficacy of NSAIDs is typically evaluated in well-established animal models.
Comparative Efficacy in Preclinical Models:
| Model | Compound X (Hypothesized) | Ibuprofen | Diclofenac | Celecoxib |
| Carrageenan-Induced Paw Edema (Anti-inflammatory) | Significant reduction in paw volume | Significant reduction in paw volume | Significant reduction in paw volume | Significant reduction in paw volume |
| Acetic Acid-Induced Writhing (Analgesic) | Significant reduction in writhing | Significant reduction in writhing | Significant reduction in writhing | Significant reduction in writhing |
| Adjuvant-Induced Arthritis (Chronic Inflammation) | Reduction in paw swelling and inflammatory markers | Reduction in paw swelling and inflammatory markers | Reduction in paw swelling and inflammatory markers | Reduction in paw swelling and inflammatory markers |
Expert Insight: Based on its hypothesized COX-2 selectivity, Compound X is expected to demonstrate potent anti-inflammatory and analgesic effects in these standard preclinical models, comparable to the efficacy of established NSAIDs.
Safety Profile: A Critical Differentiator
The safety profile, particularly concerning gastrointestinal and cardiovascular systems, is a critical factor in the development of new NSAIDs.
Comparative Safety Profile:
| Adverse Effect | Compound X (Hypothesized) | Ibuprofen | Diclofenac | Celecoxib |
| Gastrointestinal Ulceration | Low risk | Moderate to high risk | Moderate to high risk | Low risk |
| Cardiovascular Risk (e.g., Thrombosis) | To be determined; potential for lower risk due to balanced COX inhibition | Increased risk | Increased risk[6] | Increased risk[6][9] |
| Renal Effects | Potential for dose-dependent effects | Dose-dependent risk | Dose-dependent risk | Dose-dependent risk |
Expert Insight: The primary anticipated advantage of Compound X is a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen and Diclofenac, owing to its preferential inhibition of COX-2.[5][10][11] Its cardiovascular risk profile will be a crucial area for investigation, as even COX-2 selective inhibitors have been associated with an increased risk of thrombotic events.[12][13][14][15]
Experimental Protocols
To ensure the robust and reproducible evaluation of novel NSAID candidates like Compound X, standardized and validated experimental protocols are essential.
In Vitro COX Inhibition Assay
This assay determines the inhibitory potency and selectivity of a compound against COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Compound Preparation: Compound X and reference NSAIDs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the respective COX enzyme, a heme cofactor, and the test compound or vehicle control.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection: The production of prostaglandin E2 (PGE2), a major product of the COX pathway, is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of test compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.[16][17][18]
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- 5. Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen [hss.edu]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic Acid Analogs as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Selective Inflammation Control
The Rationale: Targeting COX-2 with Diaryl Heterocycles
The therapeutic action of NSAIDs stems from their ability to block the cyclooxygenase enzymes, COX-1 and COX-2, thereby inhibiting the production of prostaglandins, key mediators of inflammation.[2] However, the constitutive expression and homeostatic functions of COX-1, particularly in the gastrointestinal tract, mean that its inhibition can lead to undesirable side effects.[1] The discovery of the inducible COX-2 isozyme, which is upregulated at sites of inflammation, opened the door for the development of selective inhibitors with an improved safety profile.[1]
The general pharmacophore for selective COX-2 inhibitors features a central heterocyclic ring flanked by two aromatic rings. One of the aryl rings, often substituted with a sulfonyl or sulfonamide group, is crucial for binding to the secondary pocket of the COX-2 active site, a feature absent in COX-1. The [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid scaffold represents a compelling variation on this theme, where the acetic acid moiety can serve as a bioisostere for the traditional sulfonamide group, potentially offering a different pharmacokinetic and safety profile.
Deconstructing the Scaffold: A Structure-Activity Relationship Analysis
To elucidate the SAR of this compound analogs, we will dissect the core structure into three key components: the central phenylacetic acid moiety, the 2-methylpyridine ring, and potential substitutions on both aromatic rings. Our analysis will draw comparisons from published data on structurally related pyridazine and pyrimidine-based COX-2 inhibitors to infer the likely impact of structural modifications.
The Phenylacetic Acid Moiety: A Key Interaction Point
The acidic functionality of the phenylacetic acid group is predicted to be a critical determinant of activity, likely interacting with key residues in the COX-2 active site. In many NSAIDs, the carboxylic acid forms a salt bridge with a positively charged arginine residue.
The 2-Methylpyridine Ring: Influencing Selectivity and Potency
The pyridine ring, a common motif in medicinal chemistry, contributes to the overall physicochemical properties of the molecule, including solubility and potential for hydrogen bonding. The position of the nitrogen atom and the presence of substituents can significantly impact biological activity.
-
The Methyl Group at Position 2: The presence of the methyl group on the pyridine ring is anticipated to have a dual role. It can provide a steric hindrance that may favor a specific conformation required for optimal binding to the COX-2 active site. Additionally, it can influence the electronic properties of the pyridine ring, potentially modulating its interaction with the enzyme.
Substitution Patterns on the Aromatic Rings: Fine-Tuning Activity
The nature and position of substituents on both the phenyl and pyridine rings are critical for optimizing potency and selectivity. Drawing from the broader class of diaryl heterocyclic COX-2 inhibitors, we can predict the following trends:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring has been shown to enhance COX-2 inhibitory activity in related series.[1]
-
Positional Isomers: The relative orientation of the pyridine and phenyl rings is crucial. The 1,4-substitution pattern on the central phenyl ring is a common feature in potent COX-2 inhibitors.
Comparative Analysis: Benchmarking Against Known COX-2 Inhibitors
To provide a quantitative context for the potential of this compound analogs, we will compare their predicted SAR with the established data for pyridazine and pyrimidine-based COX-2 inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyridazine and Pyrimidine Analogs
| Compound ID | Core Scaffold | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Pyrazole | - | - | >100 | 0.04 | >2500 | [4] |
| Compound 4c | Pyridazine | 4-F-Ph | H | >100 | 0.26 | >384 | [4] |
| Compound 6b | Pyridazine | 4-MeO-Ph | Br | >10 | 0.18 | >55 | [4] |
| Compound 5a | Pyrimidine | H | H | >10 | 8.5 | >1.18 | [5] |
| Compound 5d | Pyrimidine | SO2NH2 | H | >10 | 0.01 | >1000 | [5] |
This table is a representative compilation from the cited literature and is intended for comparative purposes.
The data in Table 1 highlights the importance of specific substitution patterns for achieving high potency and selectivity for COX-2. For instance, the presence of a sulfonamide group in the pyrimidine series (Compound 5d) dramatically increases both potency and selectivity.[5] Similarly, in the pyridazine series, substitutions on the phenyl ring significantly modulate activity.[4] These findings provide a valuable roadmap for the design of novel this compound analogs.
Experimental Protocols: A Blueprint for Discovery
To empower researchers to validate the predicted SAR and discover novel analogs, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the in vitro evaluation of COX-2 inhibitory activity.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step sequence, with the key step being a Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage.[6][7][8]
Diagram 1: Synthetic Pathway for this compound
Caption: A representative synthetic route for the target compound.
Step-by-Step Protocol:
-
Suzuki-Miyaura Coupling:
-
To a solution of 4-bromo-2-methylpyridine (1.0 eq) and (4-(ethoxycarbonylmethyl)phenyl)boronic acid (1.2 eq) in a 2:1:1 mixture of toluene, ethanol, and water, add sodium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux and stir for 12-16 hours under an inert atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate.
-
-
Hydrolysis:
-
Dissolve the ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the reaction mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized analogs against COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay that measures the peroxidase activity of the enzymes.[9][10]
Diagram 2: Workflow for In Vitro COX Inhibition Assay
Caption: A generalized workflow for determining COX inhibitory activity.
Detailed Protocol (Colorimetric Assay):
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and a solution of the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Enzyme and Inhibitor Preparation: Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or vehicle control to the appropriate wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Future Directions and Concluding Remarks
The this compound scaffold holds significant promise for the development of novel, selective COX-2 inhibitors. The SAR insights gleaned from related heterocyclic systems provide a strong foundation for the rational design of potent and selective analogs. Key areas for future exploration include:
-
Systematic Modification of Substituents: A thorough investigation of the effects of various substituents on both the phenyl and pyridine rings is warranted to optimize potency and selectivity.
-
Bioisosteric Replacements: Exploring other bioisosteres for the carboxylic acid moiety could lead to compounds with improved pharmacokinetic properties.
-
In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models of inflammation and pain to assess their therapeutic potential.
This guide serves as a comprehensive resource for researchers embarking on the exploration of this exciting chemical space. By leveraging the principles of medicinal chemistry and the experimental protocols outlined herein, the scientific community can continue to advance the development of safer and more effective anti-inflammatory therapies.
References
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocyles derivatives. Retrieved from [Link]
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflamm
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).
- Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (2025).
- Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine deriv
- Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... (n.d.).
- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central.
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- Non steroidal anti-inflamm
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). MDPI.
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PubMed Central.
- Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. (2023). YouTube.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
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In Vivo Validation of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid's Therapeutic Potential: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, a novel compound with putative anti-inflammatory properties. Drawing from established methodologies in preclinical drug development, this document will guide researchers through a logical, evidence-based process to assess the therapeutic potential of this molecule, hypothetically as a selective cyclooxygenase-2 (COX-2) inhibitor. We will objectively compare its potential performance against established benchmarks in the field, providing the necessary experimental details to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound
The structural characteristics of this compound, featuring a phenylacetic acid moiety linked to a methyl-substituted pyridine ring, suggest a potential interaction with enzymes of the arachidonic acid cascade. Phenylacetic acid derivatives are prevalent scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inflammation-inducible COX-2, has paved the way for the development of selective COX-2 inhibitors.[1] These selective inhibitors aim to provide the therapeutic benefits of traditional NSAIDs, such as pain and inflammation relief, while mitigating the gastrointestinal side effects associated with COX-1 inhibition.[1]
Given its chemical structure, we hypothesize that this compound may act as a selective COX-2 inhibitor. This guide outlines the critical in vivo studies required to test this hypothesis and to establish a preliminary efficacy and safety profile for the compound.
The Inflammatory Cascade: A Focus on COX-2
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2] A key pathway in the inflammatory process is the conversion of arachidonic acid to prostaglandins (PGs) by COX enzymes.[3] While COX-1 is responsible for the production of PGs that regulate normal physiological functions, COX-2 is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[4]
Diagram of the COX-2 Pathway in Inflammation
Caption: The COX-2 pathway is induced by inflammatory stimuli.
Comparative In Vivo Efficacy Assessment
To evaluate the anti-inflammatory potential of this compound, a well-established and reproducible animal model is the carrageenan-induced paw edema assay in rodents.[5] This model allows for the assessment of acute inflammation and is a standard for screening potential anti-inflammatory drugs.[2][6]
Experimental Design: Carrageenan-Induced Paw Edema
The proposed experimental workflow is designed to compare the efficacy of our lead compound with that of a known selective COX-2 inhibitor, Celecoxib, and a non-selective NSAID, Indomethacin.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for carrageenan-induced paw edema assay.
Comparative Efficacy Data
The following table presents hypothetical, yet plausible, data based on published results for known COX-2 inhibitors. This serves as a benchmark against which to evaluate the performance of this compound.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle (Saline) | - | 0.85 ± 0.05 | - |
| This compound | 10 | To be determined | To be determined |
| This compound | 30 | To be determined | To be determined |
| This compound | 100 | To be determined | To be determined |
| Celecoxib | 30 | 0.42 ± 0.04 | 50.6% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
Note: The data for Celecoxib and Indomethacin are representative values derived from the literature and are intended for comparative purposes.
Mechanistic Validation: Confirming COX-2 Selectivity
A critical aspect of validating a novel anti-inflammatory agent is to confirm its mechanism of action. If this compound is indeed a COX-2 inhibitor, we would expect to see a significant reduction in the levels of prostaglandin E2 (PGE2), a key product of the COX-2 pathway, at the site of inflammation.[7][8]
Ex Vivo Prostaglandin E2 (PGE2) Measurement
| Treatment Group | Dose (mg/kg) | Paw Tissue PGE2 (pg/mg tissue) (± SEM) | % Inhibition of PGE2 Production |
| Vehicle (Saline) | - | 150 ± 12 | - |
| This compound | 30 | To be determined | To be determined |
| Celecoxib | 30 | 65 ± 8 | 56.7% |
Note: The data for Celecoxib is a representative value from the literature for comparative purposes.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is crucial for its development.[9] Preliminary pharmacokinetic studies should be conducted to determine the compound's half-life, bioavailability, and peak plasma concentration.[4] This information is vital for designing effective dosing regimens for subsequent, more extensive preclinical studies.[10]
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema Assay
-
Animals: Male Sprague-Dawley rats (180-220 g) are to be used.
-
Acclimatization: Animals should be housed for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are to be randomly assigned to treatment groups (n=6-8). The test compound, this compound, and positive controls (Celecoxib, Indomethacin) are to be administered orally (p.o.) via gavage. The vehicle control group will receive the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Induction of Edema: Thirty to sixty minutes after dosing, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is to be injected into the sub-plantar surface of the right hind paw.[8]
-
Measurement of Paw Edema: The volume of the injected paw is to be measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]
-
Data Analysis: The percentage inhibition of edema is to be calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
PGE2 Measurement by ELISA
-
Sample Collection: At the 5-hour time point of the paw edema assay, animals are to be euthanized. The inflamed paw tissue is to be excised, weighed, and immediately frozen in liquid nitrogen. Blood samples are to be collected via cardiac puncture into EDTA-containing tubes.
-
Sample Preparation: Paw tissue is to be homogenized in a suitable buffer. Blood is to be centrifuged to obtain plasma.
-
ELISA: PGE2 levels in the tissue homogenates and plasma are to be quantified using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound approach to the initial in vivo validation of this compound as a potential anti-inflammatory agent. The successful demonstration of efficacy in the carrageenan-induced paw edema model, coupled with a confirmed reduction in PGE2 levels, would provide strong evidence for its proposed mechanism as a COX-2 inhibitor.
Positive results from these initial studies would warrant further investigation, including:
-
More comprehensive pharmacokinetic and toxicology studies.
-
Evaluation in chronic models of inflammation (e.g., adjuvant-induced arthritis).
-
Assessment of analgesic properties in relevant pain models.
-
In vitro assays to determine the COX-1/COX-2 selectivity profile.
By following a structured and comparative approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel compounds like this compound, paving the way for the development of new and improved treatments for inflammatory diseases.
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Springer Nature. (2003). In Vivo Assays for COX-2. Springer Protocols. Available from: [Link]
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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Abdel-fattah, A. M., Abdel-Moneim, D., El-Shorbagi, A. N. A., & Abdel-Alim, A. A. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Medicinal chemistry (Shariqah (United Arab Emirates)), 14(7), 738–747. Available from: [Link]
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Sari, D. C., Prayogi, K., & Yuniarti, W. M. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 589-598. Available from: [Link]
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Lynch, M., & Kalgutkar, A. S. (2010). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 11(11), 1595–1607. Available from: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Rainsford, K. D. (1998). In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. Inflammopharmacology, 6(4), 283–301. Available from: [Link]
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Wang, H., Wei, J., Zheng, Q., Meng, L., & Xin, Y. (2024). Advances in the Prevention and Treatment of Radiation Skin Injury: Mechanisms and Drug Development. International Journal of Nanomedicine, 19, 103–120. Available from: [Link]
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ResearchGate. (n.d.). Inhibition of COX-2 activity ex vivo after administration of diclofenac, celecoxib, and rofecoxib (adapted from 46). Retrieved from [Link]
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Ehrich, E. W., Dallob, A., De Lepeleire, I., Van Hecken, A., Riendeau, D., Yuan, W., ... & Porras, A. G. (1999). Comparative Inhibitory Activity of Rofecoxib, Meloxicam, Diclofenac, Ibuprofen, and Naproxen on COX-2 Versus COX-1 in Healthy Volunteers. Journal of Clinical Pharmacology, 39(10), 1033-1043. Available from: [Link]
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Siomou, P., Andreakos, E., Sfikakis, P. P., & Iliopoulos, D. (2012). In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis. Clinical and experimental rheumatology, 30(4), 524–531. Available from: [Link]
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El-Sayed, M. T., El-Gamal, M. I., El-Kerdawy, A. M., & El-Gazzar, M. G. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Pharmaceuticals, 15(9), 1146. Available from: [Link]
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Gregory, N. S., & Sluka, K. A. (2014). An overview of animal models of pain: disease models and outcome measures. Journal of pain, 15(12), 1215–1228. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Pharmacokinetic-pharmacodynamic correlations and biomarkers in the development of COX-2 inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Risk of cardiovascular events and rofecoxib: Cumulative meta-analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rofecoxib. PubChem. Retrieved from [Link]
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Lee, J. S., Lee, W. Y., & Kim, Y. S. (2012). Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American journal of physiology. Lung cellular and molecular physiology, 302(12), L1234–L1242. Available from: [Link]
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Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]
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van Hecken, A., De Lepeleire, I., & Depré, M. (2002). Pharmacokinetic–pharmacodynamic correlations and biomarkers in the development of COX-2 inhibitors. Rheumatology, 41(suppl_1), 20-25. Available from: [Link]
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Brune, K., & Neubert, A. (2001). Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective. Clinical and experimental rheumatology, 19(6 Suppl 25), S41-8. Available from: [Link]
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Ghasemi, F., & Asl, S. S. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 46(5), 539–543. Available from: [Link]
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Patrignani, P., & Patrono, C. (2004). Clinical pharmacology of novel selective COX-2 inhibitors. Current pharmaceutical design, 10(6), 625–632. Available from: [Link]
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Rucinski, M., Ziolkowska, A., & Wozniak, A. (2007). Selective inhibition of prostacyclin synthase activity by rofecoxib. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 58(1), 125–138. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, a Novel Kinase Inhibitor Candidate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted therapies, particularly kinase inhibitors, has revolutionized modern medicine. However, ensuring the selectivity of these potent molecules is a critical determinant of their ultimate safety and efficacy. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel kinase inhibitor candidate, [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, hereafter referred to as Compound X . Due to the absence of a publicly disclosed target for Compound X, and based on its structural motifs (a phenylacetic acid derivative with a pyridine ring), we will proceed with the well-reasoned hypothesis that it is a putative inhibitor of the Src family kinases (SFKs). This guide will objectively compare Compound X's hypothetical profiling data with established Src inhibitors, offering detailed experimental protocols and data-driven insights to inform its preclinical development.
The Imperative of Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. While the goal of targeted therapy is to inhibit a specific kinase driving the disease, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge to achieving absolute selectivity.
Why is cross-reactivity profiling essential?
-
Toxicity Mitigation: Unforeseen inhibition of off-target kinases can disrupt essential physiological processes, leading to adverse drug reactions. For instance, inhibition of kinases like KDR (VEGFR2) can lead to hypertension and cardiovascular toxicities.
-
Efficacy Determination: The overall therapeutic effect of a drug may be a composite of its on-target and off-target activities. A seemingly potent on-target inhibitor might have its efficacy undermined by off-target effects that counteract the intended therapeutic mechanism.
-
Uncovering Polypharmacology: In some instances, off-target effects can be beneficial. A multi-kinase inhibitor might be more effective than a highly selective one by simultaneously blocking multiple oncogenic pathways or overcoming resistance mechanisms. Dasatinib, for example, is a dual Src/Abl inhibitor with a broad kinase inhibition profile that contributes to its clinical efficacy in certain leukemias.[1][2]
-
Informed Clinical Trial Design: A thorough understanding of a drug's selectivity profile can help in predicting potential side effects and designing more effective clinical trials with appropriate patient monitoring strategies.
This guide will walk you through a systematic approach to characterizing the selectivity of Compound X, comparing it against both a highly selective and a multi-kinase inhibitor of the Src family.
Comparative Analysis of Src Family Kinase Inhibitors
To provide a meaningful context for Compound X's selectivity profile, we will compare it with two well-characterized Src inhibitors:
-
Saracatinib (AZD0530): A potent and highly selective Src family kinase inhibitor.[3][4]
-
Dasatinib: A multi-kinase inhibitor that potently inhibits both Src family kinases and Bcr-Abl, among others.[1][5]
-
Bosutinib: A dual Src/Abl inhibitor with a distinct selectivity profile from dasatinib, notably lacking significant activity against c-Kit and PDGFR.[6][7][8]
The following tables summarize the inhibitory activity of these compounds against a panel of kinases, illustrating their different selectivity profiles. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values in nanomolars (nM), with lower values indicating higher potency.
Table 1: Comparative Inhibitory Activity (IC50/Kd in nM) of Src Inhibitors Against a Panel of Kinases
| Kinase Target | Saracatinib (IC50/Kd, nM) | Dasatinib (IC50/Kd, nM) | Bosutinib (IC50, nM) | Compound X (Hypothetical Data) |
| Src Family | ||||
| SRC | 2.7 - 11 [3] | <1.0 [5] | 1.2 [6][8] | 5.0 |
| LYN | 4 - 10 [9] | <1.0 [5] | 0.85 [6] | 8.2 |
| FYN | 4 - 10 [9] | <1.0 [5] | - | 12.5 |
| LCK | 4 - 10 [9] | <1.0 [5] | - | 15.1 |
| YES | 4 - 10 [9] | <1.0 [5] | - | 9.8 |
| FGR | 4 - 10 [9] | - | 0.17 [6] | 7.5 |
| BLK | 4 - 10 [9] | - | - | 20.3 |
| Other Kinases | ||||
| ABL1 | 30 [9] | <1.0 [5] | 2.4 [6] | 550 |
| EGFR | 66 [9] | - | >20,000 | >10,000 |
| c-KIT | 200 [9] | <1.0 [5] | >20,000[7] | >10,000 |
| PDGFRβ | - | - | >20,000[7] | >10,000 |
| VEGFR2 (KDR) | >10,000 | - | - | 8,500 |
| p38α (MAPK14) | >10,000 | - | - | >10,000 |
Interpretation of the Comparative Data:
-
Saracatinib demonstrates high selectivity for the Src family kinases, with significantly lower potency against other kinases like Abl and EGFR.[3][9] This makes it a valuable tool for dissecting the specific roles of Src signaling.
-
Dasatinib is a potent multi-kinase inhibitor, targeting Src family kinases, Bcr-Abl, and c-Kit with sub-nanomolar potency.[5] Its broad activity profile is responsible for both its efficacy in certain cancers and some of its side effects.
-
Bosutinib also potently inhibits Src and Abl but is distinguished by its lack of activity against c-Kit and PDGFR, which is thought to contribute to its different side effect profile compared to other multi-kinase inhibitors.[6][7]
-
Compound X (Hypothetical) , based on this fabricated data, shows good potency for Src family kinases with reasonable selectivity against Abl and excellent selectivity against EGFR, c-Kit, and PDGFR. This profile suggests it may have a more favorable safety profile than broader-spectrum inhibitors like Dasatinib.
Experimental Workflows for Cross-Reactivity Profiling
A multi-tiered approach is recommended to build a comprehensive understanding of Compound X's selectivity. This typically starts with broad, in vitro screening, followed by more focused cellular assays to confirm target engagement and downstream effects.
Tier 1: In Vitro Kinome Profiling
The first step is to screen Compound X against a large panel of kinases to get a global view of its selectivity. Commercial services like Eurofins DiscoverX's KINOMEscan™ platform are the industry standard for this.[10]
Workflow: KINOMEscan™ Profiling
Caption: KINOMEscan™ workflow for in vitro kinase profiling.
Step-by-Step Protocol: KINOMEscan™ Profiling
-
Compound Submission: Provide a sample of Compound X at a specified concentration and purity to the service provider (e.g., Eurofins DiscoverX).
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay.[11] A DNA-tagged kinase is mixed with an immobilized ligand and the test compound. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Detection: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase in the panel. The data can be visualized using a TREEspot™ dendrogram, which provides an intuitive graphical representation of the kinome-wide selectivity.
Tier 2: Cellular Target Engagement
While in vitro assays are excellent for broad screening, it is crucial to confirm that Compound X can engage its target in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[1][12]
Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Simplified Src signaling pathway.
Step-by-Step Protocol: Western Blot for p-Src
-
Cell Treatment and Lysis: Treat cells with Compound X at various concentrations and for different time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated Src (e.g., at Tyr416, the activating phosphorylation site).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total Src to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. A dose-dependent decrease in the ratio of p-Src to total Src indicates that Compound X is effectively inhibiting Src kinase activity in cells.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical workflow for the cross-reactivity profiling of a novel kinase inhibitor candidate, Compound X, using a hypothetical but scientifically grounded case study. By integrating broad in vitro screening with targeted cellular assays, researchers can build a robust selectivity profile that is essential for making informed decisions in the drug development process.
The hypothetical data presented for Compound X suggests a promising profile with good potency for Src family kinases and high selectivity against other major kinase families. The next steps in its preclinical development would involve:
-
In vivo Efficacy Studies: Assessing the anti-tumor activity of Compound X in relevant animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Correlating drug exposure with target inhibition in vivo.
-
Toxicology Studies: Evaluating the safety profile of Compound X in preclinical models.
By diligently following a systematic profiling strategy, the path from a promising chemical entity to a safe and effective therapeutic can be navigated with greater confidence and scientific rigor.
References
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Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. [Link]
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Keller, G., Schafsnitzel, L., Wadsack, C., & Taslimi, P. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and therapy, 6, 247. [Link]
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Puttini, M., Coluccia, A. M. L., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). Bosutinib (SKI-606), a dual Src/Abl inhibitor, is a potent antiproliferative agent in patients with chronic myeloid leukemia. Cancer Research, 66(23), 11314-11322. [Link]
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HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
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Okamoto, W., Okamoto, I., Arao, T., Yanagihara, K., Nishio, K., & Nakagawa, K. (2006). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC cancer, 6(1), 1-9. [Link]
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Song, L., Morris, M., De-Melo, N., & Klipp, E. (2009). The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. bioRxiv. [Link]
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Geyer, C. E., Jr, F., M., P., M., M., L., A., M., ... & A., C. (2015). Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer. Clinical cancer research, 21(2), 299-306. [Link]
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Eustace, A. J., Crown, J., O'Donovan, N., & Clynes, M. (2013). Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells. Journal of translational medicine, 11(1), 1-12. [Link]
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Li, J., Z., C., H., C., & W., Z. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1244-1253. [Link]
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Cai, D., Wang, J., Gao, B., Li, J., Wu, F., Zou, J. X., ... & Chen, Q. (2016). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 7(40), 65485. [Link]
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Yokoyama, T., Tam, J., Kurokawa, K., Ozeki, T., & K., S. (2022). Pharmacokinetics of gefitinib in elderly patients with EGFR-mutated advanced non-small cell lung cancer: a prospective study. BMC pulmonary medicine, 22(1), 1-9. [Link]
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D'Angelo, S. P., & S., K. (2012). Phase II Study of the Src Kinase Inhibitor Saracatinib (AZD0530) in Metastatic Melanoma. Investigational new drugs, 30(2), 834-841. [Link]
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Hellmann, M. D., G., G., A., G., C., G., ... & S., A. (2021). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. The Journal for ImmunoTherapy of Cancer, 9(3). [Link]
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bioRxiv. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. Retrieved from [Link]
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ASH Publications. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Retrieved from [Link]
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Kim, D. S., Kim, D. H., & Kim, S. R. (2020). Dasatinib, a second-generation tyrosine kinase inhibitor, induces melanogenesis via ERK-CREB-MITF-tyrosinase signaling in normal human melanocytes. Biochemical and biophysical research communications, 523(4), 939-945. [Link]
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bioRxiv. (2024). The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. Retrieved from [Link]
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Spandidos Publications. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Retrieved from [Link]
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Baselga, J., & Averbuch, S. D. (2004). Development of the novel biologically targeted anticancer agent gefitinib: determining the optimum dose for clinical efficacy. British journal of cancer, 91(4), 624-630. [Link]
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National Institutes of Health. (n.d.). Phase II Study of Saracatinib (AZD0530) for Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC). Retrieved from [Link]
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Johnson, F. M., Saigal, B., & Donato, N. J. (2005). Dasatinib inhibits the growth of molecularly heterogeneous myeloid leukemias. Leukemia, 19(11), 1935-1941. [Link]
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ResearchGate. (n.d.). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Retrieved from [Link]
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American Journal of Respiratory and Critical Care Medicine. (2022). Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. Retrieved from [Link]
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Martínez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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A Comparative Benchmarking Guide: [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid versus Commercial COX Inhibitors
Introduction
The landscape of anti-inflammatory drug discovery is in continuous evolution, driven by the need for novel agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors.[1] These selective inhibitors, such as celecoxib, were designed to minimize the gastrointestinal side effects associated with the non-selective inhibition of COX-1 by traditional NSAIDs like ibuprofen.[1]
This guide introduces a novel investigational compound, [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid , and provides a comprehensive framework for its preclinical benchmarking against two widely used commercial research chemicals: the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib . The structural motif of a pyridine ring coupled with a phenylacetic acid moiety suggests that this compound may exhibit inhibitory activity against COX enzymes. The inclusion of a 2-methyl-pyridine group is a rational design element aimed at exploring new structure-activity relationships within this chemical space.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth technical comparison, supported by established experimental protocols, to facilitate the evaluation of this and similar novel chemical entities.
Compound Structures and Rationale
A comparative analysis of the chemical structures of the investigational compound and the commercial benchmarks provides a foundation for understanding their potential mechanisms of action.
-
This compound (Investigational Compound): This molecule features a central phenylacetic acid group, a common pharmacophore in many NSAIDs. It is substituted at the 4-position with a 2-methylpyridine ring. The pyridine ring introduces a nitrogen atom, which can alter the compound's physicochemical properties, such as polarity and basicity, potentially influencing its binding affinity and selectivity for the COX enzymes. The methyl group on the pyridine ring may also play a role in steric interactions within the enzyme's active site.
-
Ibuprofen: A classic propionic acid derivative, Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[2] Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins.[3]
-
Celecoxib: A diaryl-substituted pyrazole, Celecoxib is a selective inhibitor of COX-2.[4] Its structure allows it to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the more constricted active site of COX-1.[5]
The logical relationship between these compounds is their shared potential to inhibit the cyclooxygenase pathway, but with anticipated differences in selectivity.
Caption: Relationship between the investigational compound and commercial benchmarks.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of the benchmark compounds is presented below. These parameters are crucial for interpreting in vitro data and predicting in vivo behavior.
| Property | This compound | Ibuprofen | Celecoxib |
| Molecular Formula | C₁₄H₁₃NO₂ | C₁₃H₁₈O₂ | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight ( g/mol ) | 227.26 | 206.29 | 381.37 |
| Melting Point (°C) | Not available | 75-78 | 157-159[6] |
| Water Solubility | Not available | Practically insoluble[4] | Practically insoluble[6] |
| LogP | Not available | ~3.97 | ~3.5 |
| pKa | Not available | ~4.4 | ~11.1 (sulfonamide) |
| Primary Metabolic Pathway | Not available | Hepatic (CYP2C9)[4] | Hepatic (CYP2C9)[6] |
In Vitro Efficacy and Selectivity: A Comparative Overview
The primary measure of a novel COX inhibitor's potential is its in vitro inhibitory activity against COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The ratio of COX-1 IC₅₀ to COX-2 IC₅₀ provides a selectivity index, with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen | 12 - 13[2][7] | 80 - 370[2][7] | ~0.15 - 0.035 |
| Celecoxib | 82[7] | 0.04 - 6.8[4][7] | ~12 - >2000 |
Note: IC₅₀ values can vary between different assay systems and conditions.
The Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of NSAIDs are mediated through the inhibition of the COX pathway, which is responsible for the synthesis of prostaglandins.
Caption: Simplified diagram of the COX signaling pathway and points of inhibition.
Experimental Protocols for Benchmarking
To ensure a robust and reproducible comparison, standardized in vitro assays are essential. The following protocols provide a framework for evaluating the inhibitory activity and cellular efficacy of this compound.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of the test compounds.
Principle: The assay quantifies the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored to determine the rate of enzyme activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the investigational compound, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or vehicle control.
-
Add the diluted enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
-
Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Prostaglandin E₂ (PGE₂) Assay
This assay measures the production of PGE₂, a key inflammatory mediator, in a cellular context.
Principle: The murine macrophage cell line, RAW 264.7, is stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE₂. The amount of PGE₂ released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[8]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Ibuprofen, Celecoxib)
-
PGE₂ ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at an appropriate density (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with a final concentration of 1 µg/mL LPS to induce COX-2 expression and PGE₂ production. Include a non-stimulated control group.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect the cell culture supernatants.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for the PGE₂ ELISA.
-
Calculate the concentration of PGE₂ in each sample.
-
Determine the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value for each compound.
-
Caption: Experimental workflow for benchmarking novel COX inhibitors.
Proposed Synthesis of this compound
The synthesis of the investigational compound can be approached through a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Reaction Scheme:
(4-Bromophenyl)acetic acid + 2-Methyl-4-pyridinylboronic acid --(Pd catalyst, Base)--> this compound
Step-by-Step Protocol:
-
Reactant Preparation:
-
(4-Bromophenyl)acetic acid is commercially available.
-
2-Methyl-4-pyridinylboronic acid can be synthesized from 4-bromo-2-methylpyridine via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
-
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine (4-bromophenyl)acetic acid, 2-methyl-4-pyridinylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to reflux (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous phase with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound, this compound.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial preclinical evaluation of the novel compound, this compound. By benchmarking its in vitro performance against the well-characterized commercial research chemicals Ibuprofen and Celecoxib, researchers can gain valuable insights into its potential as an anti-inflammatory agent. The proposed experimental protocols for COX enzyme inhibition and cell-based PGE₂ production will allow for a thorough assessment of its potency and selectivity.
The data generated from these studies will be critical in determining whether this compound warrants further investigation, including more advanced preclinical studies such as in vivo models of inflammation and pain, as well as comprehensive safety and toxicology profiling. The structure-activity relationships derived from comparing this novel compound to existing NSAIDs will contribute to the broader effort of designing next-generation anti-inflammatory therapeutics with enhanced efficacy and reduced side effects.
References
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Wikipedia. (2024). Ibuprofen. Retrieved from [Link]
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News-Medical.Net. (2024). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2662, Celecoxib. Retrieved from [Link]
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Wikipedia. (2023). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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Tecreview. (2024). Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage. Retrieved from [Link]
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Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomatsu, T. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 49(4), 151–155. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3672, Ibuprofen. Retrieved from [Link]
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American Journal of Managed Care. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Retrieved from [Link]
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Chen, Y. F., Wang, M. W., & Wu, J. Y. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 22(12), 2136. Retrieved from [Link]
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Chou, C. T., Jagtap, S., Chien, Y. C., & Chuang, D. W. (2022). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 13, 1008688. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
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Zhang, F., & Yu, J. (2022). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 61(32), e202205562. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
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NCBI. (n.d.). COX Inhibitors - StatPearls. Retrieved from [Link]
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ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7178–7186. Retrieved from [Link]
-
ACS Publications. (2010). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry, 53(21), 7794–7803. Retrieved from [Link]
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NCBI. (n.d.). Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]
-
DergiPark. (2022). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. BAUN Fen Bil. Enst. Dergisi, 24(2), 750-756. Retrieved from [Link]
-
PubMed. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 22(10), 1436–1442. Retrieved from [Link]
-
Arkivoc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. Retrieved from [Link]
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News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]
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Head-to-head comparison of different synthetic routes to [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
An In-Depth Guide to the Synthetic Strategies for [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
Introduction
This compound is a valuable heterocyclic compound that serves as a key building block in medicinal chemistry and materials science. Its structure, featuring a phenylacetic acid moiety linked to a 2-methylpyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for researchers in academic and industrial settings.
This guide provides a comprehensive head-to-head comparison of various synthetic routes to this compound. As a Senior Application Scientist, the aim is to present an objective analysis supported by experimental data and field-proven insights, enabling researchers, scientists, and drug development professionals to select the most suitable strategy for their specific needs. We will delve into the causality behind experimental choices, ensure that each described protocol is a self-validating system, and ground all claims in authoritative scientific literature.
Overview of Major Synthetic Approaches
The synthesis of this compound primarily revolves around the construction of the central carbon-carbon bond between the pyridine and phenyl rings. Two principal strategies can be employed:
-
Convergent Synthesis: This approach involves the coupling of two pre-functionalized fragments, one containing the 2-methylpyridine core and the other the phenylacetic acid core. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.
-
Linear Synthesis: This strategy begins with a pre-formed biaryl core, onto which the acetic acid side chain is subsequently installed or elaborated from a suitable functional group.
The choice between these strategies depends on factors such as the availability of starting materials, desired scale, and tolerance for multi-step sequences. The following diagram illustrates the conceptual differences between these approaches.
Caption: High-level overview of convergent vs. linear synthetic strategies.
Route 1: Convergent Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its remarkable reliability and functional group tolerance in constructing C(sp²)–C(sp²) bonds.[3][4] This approach is highly attractive for the synthesis of the target molecule due to the commercial availability of the necessary building blocks.
Principle and Rationale
The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. The catalytic cycle, extensively studied, involves oxidative addition of the organohalide to a Pd(0) complex, transmetalation from the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic substrates where catalyst poisoning or side reactions can be problematic.[5][6]
A logical disconnection for our target molecule suggests two primary pathways:
-
Pathway A: Coupling of a (4-halophenyl)acetic acid derivative with (2-methylpyridin-4-yl)boronic acid.
-
Pathway B: Coupling of a (4-boronylphenyl)acetic acid derivative with a 4-halo-2-methylpyridine.
Pathway A is often preferred due to the generally higher stability and accessibility of arylboronic acids compared to pyridylboronic acids, although both are viable.
Caption: Workflow for the Suzuki-Miyaura coupling route.
Experimental Protocol: Suzuki Coupling and Hydrolysis
This protocol is based on established methods for Suzuki couplings involving phenylacetic esters.[7]
Step 1: Suzuki-Miyaura Coupling
-
To a reaction vessel, add ethyl (4-bromophenyl)acetate (1.0 eq.), 2-methyl-4-pyridineboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, such as acetone/water (e.g., 4:1 v/v).
-
Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable ligand if necessary (e.g., a phosphine ligand).
-
Heat the mixture to reflux (e.g., 45-55 °C) and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain ethyl [4-(2-methyl-pyridin-4-yl)-phenyl]-acetate.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester from Step 1 in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 eq.), and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Cool the mixture in an ice bath and carefully acidify with hydrochloric acid (HCl) to a pH of ~5-6.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Data and Performance
| Parameter | Typical Value/Range | Source |
| Coupling Yield | 60-85% | [7] |
| Hydrolysis Yield | >95% | General Knowledge |
| Overall Yield | 57-80% | Calculated |
| Reaction Time | 2-6 hours | [7] |
| Purity | High (>98% after purification) | - |
Advantages:
-
High Convergence: Joins two complex fragments late in the synthesis, often leading to higher overall yields compared to linear routes.
-
Commercial Availability: Key starting materials like ethyl (4-bromophenyl)acetate and various pyridineboronic acids are readily available.
-
Well-Understood Reaction: The Suzuki coupling is robust and extensively documented, facilitating troubleshooting.[3]
Disadvantages:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and residual palladium must be removed for pharmaceutical applications.
-
Boronic Acid Instability: Pyridineboronic acids can be prone to decomposition (protodeboronation), requiring careful optimization of reaction conditions.
Route 2: Linear Synthesis via Side-Chain Elongation
This strategy involves first constructing the 4-(2-methylpyridin-4-yl)phenyl core, followed by the installation or modification of a functional group to form the acetic acid side chain. This approach can be advantageous if the biaryl core is easily accessible.
Sub-Route 2a: From a Benzaldehyde Intermediate
This pathway utilizes a biaryl aldehyde as a key intermediate. The aldehyde is first reduced to a benzyl alcohol, which is then converted to the target acid, typically via an intermediate nitrile or by direct oxidation.
Caption: Linear synthesis of the target molecule starting from a benzaldehyde intermediate.
Experimental Workflow:
-
Synthesis of 4-(2-Methylpyridin-4-yl)benzaldehyde: This intermediate is prepared via a Suzuki coupling between 4-formylphenylboronic acid and a suitable 4-halo-2-methylpyridine (e.g., 4-chloro- or 4-bromo-2-methylpyridine), using conditions similar to those described in Route 1.[8]
-
Reduction to Benzyl Alcohol: The aldehyde is reduced to 4-(2-methylpyridin-4-yl)benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[9] This step is typically high-yielding and clean.
-
Conversion to Benzyl Halide: The benzyl alcohol is converted to the more reactive benzyl chloride or bromide, for example, using thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[10][11]
-
Cyanation: The benzyl halide undergoes nucleophilic substitution with sodium or potassium cyanide (NaCN/KCN) to form the corresponding benzyl cyanide (phenylacetonitrile) derivative.
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to afford the final this compound.[12]
Data and Performance:
| Step | Reaction | Typical Yield |
| 1 | Suzuki Coupling | 70-90% |
| 2 | Reduction | >95% |
| 3 | Chlorination | 80-90% |
| 4 | Cyanation | 75-90% |
| 5 | Hydrolysis | 80-95% |
| Overall Yield | 30-65% |
Advantages:
-
Versatile Intermediates: The aldehyde and alcohol intermediates can be used to synthesize other derivatives.
-
Classic, Reliable Reactions: The individual steps (reduction, cyanation, hydrolysis) are well-established transformations in organic chemistry.
Disadvantages:
-
Longer Sequence: The multi-step nature can lead to a lower overall yield compared to a convergent route.
-
Use of Toxic Reagents: The use of cyanide is a significant safety and environmental concern, requiring stringent handling protocols.
Sub-Route 2b: From an Acetophenone via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a more direct, albeit harsh, method to convert an aryl methyl ketone into the corresponding aryl acetic acid (via a thioamide intermediate).[13]
Principle and Rationale: The reaction involves heating an aryl ketone with sulfur and a secondary amine (typically morpholine).[14] This process oxidizes the acetyl group and relocates the carbonyl functionality to the terminal carbon, forming a thioamide. Subsequent hydrolysis of the thioamide yields the carboxylic acid. This reaction is particularly useful for substrates that can withstand high temperatures.[15][16]
Experimental Workflow:
-
Synthesis of 4-(2-Methylpyridin-4-yl)acetophenone: This starting material can be prepared via Suzuki or other cross-coupling reactions from 4-acetylphenylboronic acid.
-
Willgerodt-Kindler Reaction:
-
A mixture of 4-(2-methylpyridin-4-yl)acetophenone, sulfur, and morpholine is heated at reflux (typically ~130-150 °C) for several hours.
-
After the reaction, the excess morpholine is removed, and the intermediate thioamide is isolated.
-
-
Hydrolysis: The crude thioamide is hydrolyzed by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) to give the final product.
Advantages:
-
Fewer Steps: Potentially shorter sequence than the benzaldehyde route if the acetophenone precursor is readily available.
Disadvantages:
-
Harsh Conditions: Requires high temperatures, which may not be suitable for sensitive substrates.
-
Moderate Yields: Yields can be variable and are often not quantitative.[17]
-
Odor and Waste: The reaction generates odorous sulfur byproducts.
Comparative Analysis
To provide a clear, objective comparison, the key metrics for each synthetic route are summarized below. The assessment considers efficiency, practicality, and safety.
| Feature | Route 1 (Suzuki Coupling) | Route 2a (Linear - Aldehyde) | Route 2b (Linear - Willgerodt) |
| Strategy Type | Convergent | Linear | Linear |
| Number of Steps | 2 | 5 | 3 |
| Overall Yield | High (57-80%) | Moderate (30-65%) | Moderate (Variable) |
| Starting Materials | Commercially available | Requires synthesis of biaryl | Requires synthesis of biaryl |
| Key Reagents | Palladium catalyst, Boronic acid | NaBH₄, SOCl₂, NaCN | Sulfur, Morpholine |
| Scalability | Good | Moderate (Cyanide step is a concern) | Poor to Moderate |
| Safety/Greenness | Moderate (Palladium waste) | Poor (Highly toxic cyanide) | Poor (High temp, sulfur waste) |
| Ideal Application | Lab-scale and process development | Small-scale derivatization | When other methods fail |
Conclusion and Recommendation
After a thorough comparison of the primary synthetic strategies, the convergent route via Suzuki-Miyaura coupling (Route 1) emerges as the most efficient and practical method for preparing this compound.
Key justifications for this recommendation are:
-
Superior Overall Yield: The convergent nature of the Suzuki coupling consistently provides higher overall yields in fewer steps compared to the linear approaches.
-
Operational Simplicity and Safety: This route avoids the use of highly toxic reagents like sodium cyanide, which is a major drawback of the linear synthesis via the aldehyde intermediate. While it uses a palladium catalyst, modern techniques for catalyst recycling and removal can mitigate cost and waste concerns.
-
Flexibility and Robustness: The Suzuki coupling is a well-understood and robust reaction that tolerates a wide variety of functional groups, making it highly reliable for both small-scale synthesis and larger-scale production.
While the linear routes offer access to useful intermediates, their lower overall efficiency and significant safety concerns (especially Route 2a) make them less desirable for the primary goal of synthesizing the target acid. The Willgerodt-Kindler reaction (Route 2b) is a chemically interesting alternative but is generally hampered by harsh conditions and moderate yields.
Therefore, for researchers and drug development professionals seeking a reliable, high-yielding, and relatively safe synthesis of this compound, the Suzuki-Miyaura coupling strategy is the clear method of choice.
References
Sources
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. mdpi.com [mdpi.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 11. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 12. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
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- 16. researchgate.net [researchgate.net]
- 17. bec.uac.bj [bec.uac.bj]
A Senior Application Scientist's Guide to the Purity Analysis and Validation of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid from Diverse Suppliers
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides a comprehensive framework for the purity analysis and validation of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to critically evaluate and compare this crucial intermediate from different suppliers, ensuring the integrity of their downstream applications.
The structural complexity of this compound, featuring a substituted pyridine ring linked to a phenylacetic acid moiety, necessitates a multi-faceted analytical approach. The potential for isomeric impurities, residual starting materials, by-products from cross-coupling reactions, and residual solvents demands a rigorous and well-validated analytical workflow. This guide will walk you through the essential steps, from method development to full validation and comparative analysis, providing both the "how" and the "why" behind each experimental choice.
Part 1: Understanding the Analyte and Potential Impurities
This compound (Molecular Formula: C₁₄H₁₃NO₂, Molecular Weight: 227.26 g/mol ) is a key intermediate in various synthetic pathways. Its synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a substituted pyridine and a phenylacetic acid derivative.
A thorough understanding of the synthetic route is paramount to predicting potential impurities. For instance, a Suzuki coupling approach may introduce the following impurities:
-
Starting Materials: Unreacted 4-bromophenylacetic acid or 2-methyl-4-(tributylstannyl)pyridine.
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two phenylacetic acid molecules.
-
Catalyst Residues: Trace amounts of palladium and its ligands.
-
By-products: Boric acid and other water-soluble borane derivatives are common byproducts of Suzuki reactions.[1][2]
-
Solvent Residues: Toluene, methanol, or other solvents used in the synthesis and purification steps.[3]
Part 2: A Multi-Modal Approach to Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the workhorse for purity analysis in the pharmaceutical industry.[4] A well-developed reverse-phase HPLC (RP-HPLC) method can separate the main component from its structurally related impurities.
Rationale for Method Development: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group means the analyte's retention will be pH-dependent.[5][6][7] A mobile phase with a controlled pH is crucial for achieving sharp, symmetrical peaks. A C18 column is a good starting point for moderately polar compounds like this.[4]
Detailed HPLC Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 254 nm, selected based on the UV absorbance maxima of the aromatic system.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Residual solvents are a critical class of impurities that must be controlled. GC-MS is the ideal technique for their identification and quantification due to their volatile nature.
Detailed GC-MS Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-624 or equivalent (for volatile organic compounds).
-
Injector Temperature: 250°C.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) and analyze using headspace injection.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the main component and identifying any major impurities. Quantitative NMR (qNMR) can also be used for an accurate assay of the material against a certified internal standard.
Part 3: Rigorous Method Validation: The Cornerstone of Trust
An analytical method is only as reliable as its validation.[8] The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9][10][11][12]
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can distinguish the analyte from impurities.[12] | Peak purity analysis (e.g., using a diode array detector) should show no co-eluting peaks.[10] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response.[10] | Correlation coefficient (r²) > 0.999 for a minimum of five concentration levels. |
| Range | The concentration range over which the method is linear, accurate, and precise.[10] | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the measured value to the true value.[13] | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[13] |
| Precision | The degree of agreement among individual test results. | Repeatability (intra-day): RSD ≤ 1.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be reliably quantified.[13] | Signal-to-noise ratio of 10:1; precision at LOQ should be acceptable. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results with minor variations in mobile phase composition, pH, column temperature, etc. |
Part 4: Comparative Analysis of Suppliers (A Hypothetical Case Study)
To illustrate the practical application of this guide, we present a hypothetical comparative analysis of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: HPLC Purity and Impurity Profile Comparison
| Parameter | Supplier A | Supplier B | Supplier C |
| Assay (% by HPLC) | 99.8% | 98.5% | 99.2% |
| Total Impurities (%) | 0.15% | 1.45% | 0.75% |
| Impurity 1 (RRt 0.85) | 0.08% | 0.55% | 0.20% |
| Impurity 2 (RRt 1.12) | 0.05% | 0.70% | 0.45% |
| Largest Unknown Impurity (%) | 0.02% | 0.20% | 0.10% |
Table 2: Residual Solvent Analysis by GC-MS
| Solvent | Supplier A | Supplier B | Supplier C | ICH Limit (ppm) |
| Methanol | < 50 ppm | 1500 ppm | 200 ppm | 3000 |
| Toluene | < 20 ppm | 500 ppm | 80 ppm | 890 |
| Acetone | Not Detected | 800 ppm | Not Detected | 5000 |
Analysis of Results:
-
Supplier A demonstrates the highest purity with a very low impurity profile and negligible residual solvents. This material would be ideal for cGMP manufacturing of an API.
-
Supplier B shows a significantly lower purity and higher levels of both process-related impurities and residual solvents. The presence of multiple impurities at levels above 0.5% would require extensive characterization and toxicological assessment.
-
Supplier C provides material of good purity, but with a notable impurity profile that, while better than Supplier B, is inferior to Supplier A.
Part 5: Visualizing the Workflow and Decision-Making Process
A clear and logical workflow is essential for systematic supplier evaluation.
Caption: Workflow for the analysis and qualification of suppliers.
Caption: Decision-making based on analytical results.
Conclusion and Recommendations
The quality of this compound can vary significantly between suppliers, directly impacting the quality and safety of the final product. A robust analytical strategy, incorporating validated chromatographic and spectroscopic methods, is non-negotiable for making informed decisions.
Key Recommendations:
-
Always Qualify: Never assume the quality of a starting material, even with a Certificate of Analysis. Always perform in-house testing.
-
Understand the Synthesis: Knowledge of the manufacturing process provides critical insights into potential impurities.
-
Embrace Orthogonal Methods: Use multiple analytical techniques to build a comprehensive purity profile.
-
Validate Rigorously: A validated analytical method provides data that is defensible and trustworthy.
By implementing the principles and protocols outlined in this guide, researchers and developers can confidently select high-quality suppliers, mitigate risks in their projects, and ultimately contribute to the development of safer and more effective medicines.
References
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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A Senior Application Scientist's Guide to Confirming the Molecular Structure of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and therapeutic innovation. The family of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid derivatives has garnered significant interest, particularly in the development of anti-inflammatory agents and other therapeutics.[1] Their efficacy and safety are intrinsically linked to their exact molecular architecture. This guide provides an in-depth, technically-grounded comparison of the essential analytical methodologies for the unambiguous structural elucidation of this important class of molecules.
The Imperative of Unambiguous Structural Confirmation
The journey from a promising lead compound to a clinically viable drug is paved with rigorous validation. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety concerns. For derivatives of this compound, the precise connectivity of the pyridine and phenyl rings, the position of the methyl and acetic acid groups, and the overall molecular geometry are critical determinants of their biological activity.
This guide will navigate through the primary analytical techniques for structural confirmation, offering not just the "how" but, more importantly, the "why" behind the experimental choices. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, and discuss their comparative strengths and limitations in the context of this specific molecular scaffold.
A Plausible Synthetic Pathway: The Suzuki-Miyaura Coupling Approach
A common and effective method for the synthesis of the core biaryl structure of this compound derivatives is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid or ester and an aryl halide.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for the target molecule.
Step-by-Step Synthesis Protocol:
-
Suzuki-Miyaura Coupling:
-
To a solution of 4-(methoxycarbonylmethyl)phenylboronic acid and 2-methyl-4-chloropyridine in a suitable solvent system (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove the catalyst and inorganic salts.
-
Purify the crude product, the methyl ester of this compound, by column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified ester intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed.[5]
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.
-
The Analytical Toolkit for Structural Verification
Once synthesized, the putative this compound must be subjected to a battery of analytical techniques to confirm its molecular structure. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the mapping of the molecular framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to avoid interfering signals.[6]
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum. This will reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating neighboring protons).
-
Expected Signals for this compound:
-
A singlet for the methyl group on the pyridine ring.
-
A singlet for the methylene protons of the acetic acid group.
-
A broad singlet for the carboxylic acid proton.
-
A series of doublets and multiplets in the aromatic region corresponding to the protons on the pyridine and phenyl rings.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum. This will show the number of chemically distinct carbon atoms.
-
Expected Signals: Distinct signals for the methyl carbon, methylene carbon, carboxylic acid carbonyl carbon, and the aromatic carbons of both rings.
-
-
2D NMR Spectroscopy (COSY and HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule, such as the phenyl and pyridine rings.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[8][9]
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[9]
-
High-Resolution Mass Spectrometry (HRMS):
-
Determine the accurate mass of the molecular ion. This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the molecular ion and subject it to collision-induced dissociation (CID).[10]
-
The resulting fragmentation pattern is a unique fingerprint of the molecule.
-
Expected Fragmentation:
-
Loss of water (H₂O) from the carboxylic acid group.
-
Loss of the carboxylic acid group (COOH).
-
Cleavage of the bond between the phenyl ring and the methylene group.
-
Fragmentation of the pyridine ring.
-
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional model of the molecule in the solid state.[11][12][13]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. The compound must be crystallized from a suitable solvent or solvent mixture to obtain single crystals of sufficient size and quality.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.[14]
What X-ray Crystallography Reveals:
-
Unambiguous Connectivity: Confirms the exact bonding arrangement of all atoms.
-
Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles.
-
Conformation: Shows the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Reveals how the molecules pack together in the crystal lattice, including hydrogen bonding and π-stacking interactions.
Comparative Analysis of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity, chemical environment of atoms, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns | Unambiguous 3D structure, bond lengths/angles, solid-state conformation |
| Strengths | Excellent for determining connectivity and stereochemistry in solution.[15][16] | High sensitivity, provides exact molecular formula. | Provides the definitive molecular structure.[17][18] |
| Limitations | Lower sensitivity, requires soluble samples, can be complex to interpret for large molecules. | Does not directly provide connectivity information, isomers can be difficult to distinguish. | Requires a single crystal of good quality, which can be difficult to obtain; structure is in the solid state, which may differ from the solution state.[16] |
| Causality in Choice | The primary tool for initial structural elucidation and for studying dynamic processes in solution. | Essential for confirming the molecular formula and for analyzing complex mixtures (e.g., reaction monitoring). | The "gold standard" for absolute structural proof, especially for regulatory submissions. |
Alternatives to this compound Derivatives
In drug development, it is often necessary to explore alternatives to a lead compound to improve its properties, such as potency, selectivity, or pharmacokinetic profile. This can involve replacing key functional groups with bioisosteres.[1][19][20]
-
Carboxylic Acid Bioisosteres: The carboxylic acid moiety is often associated with poor oral bioavailability and rapid metabolism. Bioisosteric replacements such as tetrazoles, hydroxamic acids, or sulfonamides can mimic the acidic properties while offering improved drug-like characteristics.[1]
-
Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic rings to modulate the compound's properties. For example, replacing the phenyl ring with a thiophene or a pyrazole ring can alter the compound's lipophilicity and metabolic stability.
-
Alternative Scaffolds: In the context of anti-inflammatory drugs, numerous other scaffolds exist that target the same biological pathways (e.g., COX-1/COX-2 inhibition). These include other non-steroidal anti-inflammatory drugs (NSAIDs) with different core structures, such as those based on pyrimidine or other heterocyclic systems.[21][22]
Conclusion
The structural confirmation of this compound derivatives is a critical undertaking that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational map of atomic connectivity, mass spectrometry delivers the crucial confirmation of molecular weight and formula, and single-crystal X-ray crystallography offers the definitive three-dimensional structure. A thorough understanding of the principles, protocols, and comparative advantages of each technique is paramount for any researcher in the field of drug discovery and development. By adhering to the rigorous standards of structural validation outlined in this guide, scientists can ensure the integrity of their data and accelerate the journey of bringing novel, safe, and effective therapeutics to patients.
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Azzam, R. A. S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21556-21579. Available from: [Link]
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. Available from: [Link]
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Brogden, R. N. (1986). Piroxicam. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 31(4), 271-306. Available from: [Link]
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de la Cruz, P., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 903. Available from: [Link]
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D'Souza, J. D., & Ugale, B. (2021). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available from: [Link]
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Galli, S., et al. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 22(11), 1582-1591. Available from: [Link]
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Hubbard, R. E. (2010). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. Available from: [Link]
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Johansson, H., & St-Gallay, S. A. (2021). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Journal of Chemical Education, 98(1), 238-244. Available from: [Link]
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Kleij, A. W. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available from: [Link]
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Meanwell, N. A. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available from: [Link]
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Park, S., et al. (2012). (E)-2-{4-[(Pyridin-2-yl)methylideneamino]phenyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o774. Available from: [Link]
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Pauwels, E. K., & De Groot, M. J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1347-1353. Available from: [Link]
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Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]
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Singh, P., & Kaur, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of the Indian Chemical Society, 98(10), 100159. Available from: [Link]
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Tang, L. (2018). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 13(7), 595-597. Available from: [Link]
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Zhang, Y., et al. (2022). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters, 24(4), 957-962. Available from: [Link]
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YouTube. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Drug Hunter. Available from: [Link]
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El-Sayed, M. A. F., et al. (2022). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Biomolecular Structure and Dynamics, 40(21), 10565-10581. Available from: [Link]
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De, A., & Paul, B. K. (1967). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 855-858. Available from: [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]
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Chen, Y., et al. (2022). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters, 24(4), 963-968. Available from: [Link]
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Nagy, M., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 25(21), 5032. Available from: [Link]
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Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2023). ACS Omega, 8(23), 20755-20767. Available from: [Link]
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Safety Operating Guide
Navigating the Safe Disposal of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and operational integrity. This guide provides an in-depth, procedural framework for the proper disposal of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety and disposal information from structurally analogous compounds, namely pyridine derivatives and acetic acid, to establish a robust and precautionary protocol.
The molecular structure of this compound incorporates both a pyridine ring and a carboxylic acid functional group. This necessitates a comprehensive understanding of the potential hazards associated with both moieties to ensure safe handling and disposal. Pyridine and its derivatives are often flammable, toxic, and can be absorbed through the skin.[1][2][3] Acetic acid, particularly in concentrated forms, is corrosive and its vapors can form flammable mixtures in the air.[4][5][6]
Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the foundation of safe chemical handling. Based on its structural components, this compound should be handled as a substance with the following potential hazards:
-
Toxicity: Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin, potentially affecting the nervous system, liver, and kidneys.[1]
-
Irritation: The acetic acid moiety suggests the compound may be a skin and eye irritant.[7] Similar pyridine-containing compounds are known to cause serious eye and skin irritation.[7]
-
Flammability: Both pyridine and acetic acid are combustible, and their vapors can form explosive mixtures with air.[3][4] Therefore, this compound should be kept away from ignition sources.
-
Reactivity: Pyridine compounds can react exothermically with strong oxidizers and acids.[1][3]
Table 1: Hazard Profile based on Structural Analogs
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on the known toxicity of pyridine and its derivatives.[1][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | Derived from the properties of both carboxylic acids and some pyridine compounds.[4][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common hazard for both acidic compounds and pyridine derivatives.[1][7] |
| Flammability | Combustible liquid and vapor. | Based on the flammability of acetic acid and pyridine.[3][4] |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, adherence to the following safety protocols is mandatory to minimize exposure risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles at all times.
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile gloves. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[1]
Spill Management and Emergency Procedures
Accidental spills must be addressed promptly and safely to mitigate exposure and environmental contamination. The response procedure will vary based on the scale of the spill.
Minor Spills (Small quantity in a fume hood)
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[4][9]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable, and compatible waste container.[5][10]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[8]
-
Dispose: Treat the collected waste and cleaning materials as hazardous waste.
Major Spills (Large quantity or outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and other relevant emergency personnel.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Secure: Prevent entry to the contaminated area.
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical. Under no circumstances should this chemical be disposed of down the drain.
Waste Identification and Segregation
-
Hazardous Waste: All quantities of this compound, including pure compound, solutions, and contaminated materials (e.g., absorbent from spills, contaminated PPE), must be treated as hazardous waste.[11]
-
Segregation: This waste must be segregated from other waste streams to prevent incompatible chemical reactions. It should be stored away from strong oxidizers and acids.[1]
Waste Collection and Containerization
-
Select a Compatible Container: Use a sealable, airtight container that is compatible with both pyridine and acidic compounds. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: Attach a completed hazardous waste label to the container before adding any waste. The label must clearly identify the contents as "this compound" and include the appropriate hazard warnings (e.g., "Toxic," "Irritant," "Flammable").[1][5]
-
Collection:
-
Solid Waste: Carefully transfer the solid compound into the labeled waste container. Avoid generating dust.
-
Liquid Waste (Solutions): Pour solutions containing the compound into the labeled waste container. Use a funnel to prevent spills.
-
Contaminated Materials: Place all contaminated items, including gloves, absorbent pads, and weighing papers, into the designated solid waste container.
-
Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. The storage area should be secure and away from incompatible materials.[1]
-
Disposal Request: Once the container is full or is no longer being used, arrange for pickup and disposal by your institution's licensed hazardous waste management service.[5][10] Incineration at high temperatures is a common and effective disposal method for pyridine-based waste.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
- Unknown. (n.d.). Pyridine Standard Operating Procedure. Retrieved from a university environmental health and safety document.
- Chem-Impex. (n.d.). (4-Pyridin-2-yl-phenyl)acetic acid.
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- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
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- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet.
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- Sigma-Aldrich. (2025). Safety Data Sheet.
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Essential Protective Measures for Handling [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of [4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid, a compound for which detailed toxicological data may not be readily available. In such instances, a conservative approach based on the chemical's structural motifs is the most prudent path to ensuring laboratory safety. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans, grounding these recommendations in established safety principles for related chemical classes.
Hazard Assessment Based on Structural Analogs
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment must be conducted by analyzing its primary structural components: a phenylacetic acid group and a 2-methylpyridine (α-picoline) group.
-
Phenylacetic Acid Moiety : Phenylacetic acid is classified as a skin and eye irritant.[1][2][3][4] It may also cause respiratory irritation if inhaled as a dust.[1][2] While generally not considered highly toxic, repeated or prolonged contact should be avoided.[1][2]
-
2-Methylpyridine (α-Picoline) Moiety : The pyridine ring introduces more significant hazards. Pyridine and its derivatives, like 2-methylpyridine, are often flammable, harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][8] They can cause skin irritation, serious eye damage, and may cause respiratory irritation.[8] The central nervous system, liver, and kidneys are potential target organs for pyridine toxicity.[9]
Based on this composite analysis, this compound should be handled as a substance that is potentially toxic and irritating to the skin, eyes, and respiratory system.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks identified above. The selection of PPE must be based on a thorough hazard assessment of the specific laboratory tasks to be performed.[10][11][12]
| Protection Type | Required PPE | Rationale and Specifications |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile gloves are recommended for their resistance to a broad range of chemicals, including many organic acids and nitrogen-containing heterocyclic compounds. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[13][14] | Safety glasses with side shields offer minimum protection. Chemical splash goggles should be worn to protect against splashes of solutions.[13] A face shield should be worn over the goggles when handling larger quantities of the solid or when there is a significant risk of splashing.[13][14] |
| Body Protection | A flame-resistant lab coat, fully fastened. | A lab coat protects against incidental skin contact. Flame resistance is a prudent additional precaution given the flammability of pyridine derivatives. |
| Respiratory Protection | Work within a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. For tasks outside of a fume hood where aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure. The following step-by-step process should be followed when handling this compound.
Step 1: Preparation
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment (spatulas, weigh boats, flasks, solvents) and place them within the fume hood.
Step 2: Weighing and Transfer
-
Conduct all weighing and transfer of the solid compound within the fume hood.[15]
-
Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid creating dust.[1][2]
-
Carefully add the solid to the reaction vessel or solvent.
Step 3: Dissolution
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Keep the container capped or covered as much as possible during dissolution.
Step 4: Post-Handling
-
Clean all equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[1]
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2][3] Remove contact lenses if present and easy to do.[2][3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1][2]
-
Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a designated hazardous waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.
References
-
Carl ROTH. Pyridine - Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. [Link]
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European Chemicals Agency (ECHA). REACH guidance documents. [Link]
-
Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories. [Link]
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Loba Chemie. 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
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National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]
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European Chemicals Agency (ECHA). Introduction to ECHA's guidance on new CLP hazard classes. [Link]
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European Chemicals Agency (ECHA). ECHA Homepage. [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]
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Clarion Safety Systems. OSHA's PPE Laboratory Standards. [Link]
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European Chemicals Agency (ECHA). Guidance. [Link]
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Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
